Anisatin
Descripción
This compound is a plant toxin found in the Japanese star anise (Illicium anisatum). The Japanese star anise has been burned as incense in Japan, where it is known as shikimi, as well as used in topical folk remedies. (L1226)
RN given refers to cpd without isomeric designation; also see 2-oxo-6-deoxyneothis compound
Structure
3D Structure
Propiedades
IUPAC Name |
(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVWHIDSUOMVRI-QWNPAUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058396 | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5230-87-5 | |
| Record name | (-)-Anisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5230-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anisatin: A Technical Deep Dive into its Mechanism of Action as a GABAA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin is a naturally occurring neurotoxin and a potent insecticidal agent isolated from the seeds of the Japanese star anise (Illicium anisatum).[1][2] Its powerful convulsant properties stem from its interaction with the central nervous system, specifically its role as a potent antagonist of the γ-aminobutyric acid (GABA) system.[2][3] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, particularly the GABAA subtype, are crucial for maintaining the balance between neuronal excitation and inhibition. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular interactions with the GABAA receptor, quantitative pharmacological data, and detailed experimental protocols for its study.
Core Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor
This compound functions as a non-competitive antagonist of the GABAA receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site within the GABAA receptor complex.[2][4] This binding site is widely recognized as the picrotoxinin (B1677863) or convulsant binding site, located within the ionophore, or the chloride channel pore, of the receptor.[2][5]
The binding of this compound to this site does not prevent GABA from binding to its own recognition site. Instead, it induces a conformational change in the receptor that stabilizes a closed or non-conducting state of the chloride channel.[5] This action effectively blocks the influx of chloride ions that would normally occur upon GABA binding, thereby preventing the hyperpolarization of the neuronal membrane and the subsequent inhibitory postsynaptic potential. The consequence of this channel blockade is a reduction in the overall inhibitory tone of the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, respiratory paralysis and death.[2]
A key characteristic of this compound's mechanism is its "use-dependent" nature.[6] This means that the binding of this compound and its subsequent channel-blocking effect are significantly enhanced when the GABAA receptor channel is in the open state, which occurs upon the binding of GABA.[6] This suggests that the conformational changes associated with channel opening expose or increase the accessibility of the this compound binding site within the ion pore.
The interaction of this compound with the GABAA receptor also affects the kinetics of the channel. At the single-channel level, this compound has been shown to prolong the closed time of the channel and reduce the burst duration and the number of channel openings per burst.[6] This ultimately leads to a decreased probability of the channel being in the open, conducting state.
Quantitative Pharmacological Data
The potency of this compound as a GABAA receptor antagonist has been quantified through various experimental paradigms. The following tables summarize the key quantitative data available.
| Parameter | Value | Species/Tissue | Experimental Method | Reference |
| EC50 (Suppression of GABA-induced currents) | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | Whole-cell patch clamp | [1][6] |
| IC50 (Inhibition of [3H]EBOB binding) | 0.43 µM | Rat Brain Membranes | Radioligand Binding Assay | [4] |
| Lethal Dose (LD50) | 1 mg/kg (i.p.) | Mice | In vivo toxicity study | [2] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway of GABAA receptor activation and its inhibition by this compound, as well as the logical relationship of its mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch-Clamp Electrophysiology on Rat Dorsal Root Ganglion (DRG) Neurons
This protocol is based on the methods used to determine the EC50 of this compound for the suppression of GABA-induced currents.[6]
1. Cell Preparation:
-
Dorsal root ganglia are dissected from neonatal rats.
-
Ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension.
-
Isolated neurons are plated on poly-L-lysine coated coverslips and cultured for 1-3 days before recording.
2. Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Coverslips with adherent DRG neurons are placed in a recording chamber on the stage of an inverted microscope.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Neurons are voltage-clamped at a holding potential of -60 mV.
-
GABA (e.g., 30 µM) is applied to the neuron to elicit a chloride current.
-
This compound is co-applied with GABA at various concentrations to determine its inhibitory effect.
-
A "use-dependent" protocol involves repeated co-applications of GABA and this compound to observe the progressive block of the GABA-induced current.
4. Data Analysis:
-
The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response function.
Radioligand Binding Assay for the Picrotoxinin Site
This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxinin site on the GABAA receptor using the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB).[4]
1. Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.
2. Binding Assay:
-
The assay is performed in a total volume of 250 µL in microcentrifuge tubes.
-
Total Binding: Membrane preparation is incubated with a fixed concentration of [3H]EBOB (e.g., 1-2 nM).
-
Non-specific Binding: Membrane preparation is incubated with [3H]EBOB in the presence of a high concentration of an unlabeled picrotoxinin site ligand (e.g., 10 µM picrotoxin (B1677862) or unlabeled EBOB) to saturate the specific binding sites.
-
Competitive Inhibition: Membrane preparation is incubated with [3H]EBOB and varying concentrations of this compound.
-
Incubation is carried out at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
3. Separation and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific [3H]EBOB binding is plotted against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]EBOB binding) is determined by fitting the data to a one-site competition model.
Conclusion
This compound is a powerful neurotoxin that exerts its effects through a well-defined mechanism of action: the non-competitive antagonism of the GABAA receptor. By binding to the picrotoxinin site within the receptor's ion channel, it effectively blocks inhibitory neurotransmission in a use-dependent manner. The quantitative data on its potency, combined with detailed electrophysiological and biochemical studies, provide a comprehensive understanding of its molecular interactions. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to understand the pharmacology of GABAA receptor modulators and the toxicology of naturally occurring neurotoxins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisatin as a Non-Competitive GABA Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisatin, a sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, its interaction with the GABA-A receptor, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The GABA-A receptor is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics. It is also the target of various convulsant agents.
This compound is a powerful convulsant that exerts its effects by non-competitively antagonizing the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the ion channel pore, known as the picrotoxin (B1677862) binding site. This interaction allosterically modulates the receptor, preventing the flow of chloride ions even when GABA is bound. Understanding the molecular interactions between this compound and the GABA-A receptor is critical for both toxicological studies and for the development of novel therapeutic agents that target this important receptor complex.
Mechanism of Action
This compound's primary mechanism of action is the non-competitive antagonism of the GABA-A receptor. This is characterized by the following key features:
-
Allosteric Modulation: this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that prevents the channel from conducting chloride ions, even when GABA is bound to its recognition site.
-
Use-Dependence: The inhibitory action of this compound is use-dependent, meaning that the GABA-A receptor channel must be in an open state for this compound to bind effectively. Pre-application of this compound without GABA does not result in significant inhibition of subsequent GABA-induced currents.[1]
-
Picrotoxin Binding Site: this compound shares a common binding site with other non-competitive antagonists like picrotoxin. This has been confirmed through competition binding assays and electrophysiological studies showing that in the presence of saturating concentrations of picrotoxin, this compound does not produce additional inhibition.[1]
-
Channel Kinetics: Single-channel patch-clamp studies have revealed that this compound does not alter the mean open time of the GABA-A receptor channel. Instead, it prolongs the closed time, reduces the burst duration, and decreases the number of openings per burst, ultimately decreasing the probability of the channel being open.[2]
Quantitative Data
The following tables summarize the key quantitative data available for this compound's interaction with the GABA-A receptor.
| Parameter | Value | Species/Tissue | Assay | Reference(s) |
| EC₅₀ | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp (Suppression of GABA-induced currents) | [1][3] |
| IC₅₀ | 0.43 µM | Rat Brain Membranes | [³H]EBOB Competition Binding Assay | [4] |
Table 1: Potency and Affinity of this compound at the GABA-A Receptor
| Route of Administration | LD₅₀ | Species | Reference(s) |
| Oral (p.o.) | 0.76 - 1 mg/kg | Mouse | [3] |
| Intraperitoneal (i.p.) | 0.76 - 1 mg/kg | Mouse | [3] |
Table 2: Toxicological Data for this compound
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization
This protocol describes the methodology to determine the inhibitory effect of this compound on GABA-induced currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.
4.1.1. Materials
-
Cells: Cultured rat dorsal root ganglion neurons or HEK293 cells stably expressing desired GABA-A receptor subunits.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Agonist: GABA stock solution (100 mM in water).
-
Antagonist: this compound stock solution (10 mM in DMSO).
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.
-
Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
4.1.2. Procedure
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Cell Approach and Sealing: Under visual guidance, approach a healthy cell with the pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.
-
Baseline Recording: Clamp the cell at a holding potential of -60 mV and record a stable baseline current in the external solution.
-
GABA Application: Apply a saturating concentration of GABA (e.g., 30 µM) to elicit a maximal inward current. Wash with external solution until the current returns to baseline.
-
This compound Application:
-
To test for direct effects, apply this compound alone.
-
To determine the IC₅₀, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes, followed by co-application of GABA and this compound.
-
-
Data Acquisition: Record the current responses to GABA in the absence and presence of different concentrations of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current for each condition.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.
-
[³H]EBOB Competition Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the picrotoxin binding site on the GABA-A receptor in rat brain membranes.
4.2.1. Materials
-
Tissue: Whole rat brain.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.
-
-
Radioligand: [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB).
-
Non-specific Ligand: Picrotoxin (10 µM).
-
Test Compound: this compound at various concentrations.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.
4.2.2. Procedure
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in assay buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, assay buffer, and [³H]EBOB.
-
Non-specific Binding: Membrane preparation, picrotoxin, and [³H]EBOB.
-
Competition: Membrane preparation, varying concentrations of this compound, and [³H]EBOB.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp analysis of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the structure and function of the GABA-A receptor. Its well-characterized mechanism as a non-competitive antagonist at the picrotoxin binding site provides a clear model for this class of inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this compound or other non-competitive GABA-A receptor antagonists. Further research into the subunit selectivity of this compound and the precise molecular determinants of its binding will continue to enhance our understanding of GABAergic neurotransmission and provide insights for the development of novel therapeutics targeting the GABA-A receptor.
References
- 1. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An in-depth technical guide or whitepaper on the core chemical structure and properties of Anisatin.
Introduction
This compound is a highly toxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum).[1][2] It is a potent neurotoxin responsible for the severe poisonous effects associated with the ingestion of this plant, which is often mistaken for the non-toxic Chinese star anise (Illicium verum).[3][4] this compound's notoriety stems from its powerful activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This antagonism leads to severe neurological effects, including seizures and respiratory paralysis.[1] Its complex and unique chemical structure, featuring eight contiguous stereogenic centers, an oxabicyclo[3.3.1] skeleton, and a spiro β-lactone, has made it a subject of interest in both toxicology and synthetic organic chemistry.[2][7][8] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identification
This compound possesses a complex polycyclic structure that has been elucidated through spectroscopic methods and confirmed by total synthesis.[2][7] It is classified as a sesquiterpenoid and a terpene lactone.[9]
Key Structural Features:
-
Sesquiterpene Lactone: A 15-carbon structure derived from three isoprene (B109036) units, containing a lactone ring.[5][9]
-
Oxabicyclo[3.3.1] Skeleton: A bridged bicyclic ether system that forms the core of the molecule.[2][8]
-
Spiro β-lactone: A four-membered lactone ring attached at a spirocyclic junction.[2][7]
-
Stereochemistry: The molecule contains eight stereogenic centers, contributing to its complex three-dimensional shape.[2]
Chemical Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | (1R,4S,5R,6S,6aR,7R,9R,9aS)-1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[[4,9a]methanocyclopenta[d]oxocine-6,3′-oxetane]-2,2′(1H)-dione[1] |
| CAS Number | 5230-87-5[1] |
| Molecular Formula | C₁₅H₂₀O₈[1][10] |
| Molar Mass | 328.317 g·mol⁻¹[1] |
| SMILES | C[C@@H]1C--INVALID-LINK--(C)O)OC(=O)[C@@H]3O)O">C@HO[11] |
| InChI | InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1[1] |
Physicochemical and Toxicological Properties
This compound is characterized by its high toxicity and specific physicochemical properties that influence its biological activity and detection.
| Property | Value | Source(s) |
| logP | -1.894 | [1] |
| pKa (Strongest Acidic) | 12.005 | [1] |
| Water Solubility | 78.5 g/L (Predicted) | [9] |
| LD₅₀ (Mice, i.p.) | 1 mg/kg | [1] |
| LD₅₀ (Mice, p.o.) | 0.76 to 1 mg/kg | [12][13] |
| GHS Hazard Classification | Acute Toxicity 2 (Fatal if swallowed or if inhaled) | [11] |
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While detailed raw spectra are found in specialized literature, the key methods are summarized below.
| Spectroscopic Technique | Description and Key Findings |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are crucial for determining the complex carbon skeleton and stereochemistry of this compound. The presence of numerous oxygenated carbons and protons in specific chemical environments confirms the polycyclic structure.[14][15] |
| Infrared (IR) Spectroscopy | IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for hydroxyl (-OH), carbonyl (C=O) groups within the lactone rings, and C-O ether linkages.[14][15] |
| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of this compound (328.317 g·mol⁻¹).[1] Techniques like LC-MS/MS are used for sensitive detection and quantification in biological and food samples, with specific fragmentation patterns used for identification.[3][13][16] |
Biological Properties and Mechanism of Action
This compound's primary biological effect is its potent and non-competitive antagonism of the GABAA receptor.[5][6]
-
Target: this compound binds to the picrotoxinin (B1677863) site within the chloride ion channel of the GABAA receptor complex.[1][6]
-
Mechanism: By binding to this site, this compound allosterically modulates the receptor, stabilizing it in a closed or non-conducting state. This action blocks the influx of chloride ions that normally occurs when GABA binds to the receptor.[6][11] It does not compete with GABA for its binding site but prevents the channel from opening effectively.[1][5] this compound's suppression of GABA-induced currents is use-dependent, meaning it requires the channel to be opened by GABA before it can exert its blocking effect.[6]
-
Physiological Effect: The blockade of inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability in the central nervous system.[1]
-
Toxicological Symptoms: Ingestion of this compound leads to a rapid onset of symptoms (1-6 hours), beginning with gastrointestinal distress (vomiting, diarrhea, stomach pain) and progressing to severe neurological effects, including seizures, convulsions, and loss of consciousness.[1] The ultimate cause of death is typically respiratory paralysis.[1]
-
Treatment: Diazepam, a positive allosteric modulator of the GABAA receptor, has been shown to be an effective treatment for this compound-induced convulsions by enhancing the effect of any remaining GABA activity.[1]
Experimental Protocols
The study of this compound involves several key experimental procedures, from its isolation to the characterization of its biological activity.
Isolation and Purification of this compound from Illicium anisatum
This protocol describes a general method for the extraction and purification of this compound from plant material.
Methodology:
-
Extraction:
-
Grind dried seeds of Illicium anisatum to a fine powder.
-
Perform solvent extraction using a suitable organic solvent such as methanol (B129727) or ethanol. This can be done by maceration or using an accelerated solvent extraction system.[16]
-
Concentrate the resulting crude extract under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.
-
Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, to extract this compound and other sesquiterpene lactones.
-
-
Chromatographic Purification:
-
Subject the enriched extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing this compound.
-
Perform further purification steps using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18 or porous graphitic carbon) to achieve high purity.[16]
-
-
Verification:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published literature values.[3]
-
GABAA Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of this compound to the picrotoxinin binding site on the GABAA receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brains in a buffered solution.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared brain membranes with a radiolabeled ligand specific for the picrotoxinin site, such as [³H]EBOB ([³H]4'-ethynyl-4-n-propylbicycloorthobenzoate).[17]
-
Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[17] The IC₅₀ for this compound inhibiting [³H]EBOB binding is approximately 0.43 μM.[17]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on GABA-induced ion currents in neurons.
Methodology:
-
Cell Preparation:
-
Use primary cultures of neurons, such as rat dorsal root ganglion (DRG) neurons, which express GABAA receptors.[6]
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at a fixed voltage (e.g., -60 mV).
-
Use an intracellular solution containing a high chloride concentration to allow for the measurement of inward chloride currents.
-
-
Drug Application:
-
Apply a known concentration of GABA to the neuron to elicit a baseline chloride current (IGABA).
-
Co-apply GABA with varying concentrations of this compound to the same neuron.[6]
-
-
Data Acquisition and Analysis:
-
Record the amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Observe the suppression of the current amplitude by this compound. The EC₅₀ for this suppression is approximately 1.10 μM.[6][12]
-
Analyze other parameters such as the rate of current decay, which is accelerated by this compound, indicating an open-channel block mechanism.[6]
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound as a non-competitive antagonist of the GABAA receptor.
Experimental Workflow Diagram
Caption: Workflow for the isolation, purification, and analysis of this compound.
Logical Relationship Diagram
Caption: Pathophysiological cascade of this compound toxicity from ingestion to effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. phytobank.ca [phytobank.ca]
- 10. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisatin from Illicium anisatum: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Anisatin, a potent neurotoxin found in Illicium anisatum (Japanese star anise). The document details its natural distribution within the plant, outlines methodologies for its isolation and purification, and describes its mechanism of action on the GABAA receptor signaling pathway.
Natural Sources of this compound
This compound is a highly toxic sesquiterpene lactone primarily found in the plant Illicium anisatum, commonly known as Japanese star anise.[1][2][3] This plant is morphologically similar to the culinary spice Chinese star anise (Illicium verum), but it is crucial to distinguish between them due to the extreme toxicity of I. anisatum.[4][5] this compound is distributed throughout the plant, with particularly high concentrations in the fruits and seeds.[1][6]
Quantitative Distribution of this compound
While the fruits and seeds are known to be the most toxic parts of Illicium anisatum, quantitative data on this compound concentration across different plant tissues is limited. However, available research provides some insights into its distribution. The signal for this compound in Japanese star anise fruits has been found to be over 1000 times greater than in Chinese star anise (Illicium verum).[5][7]
| Plant Part | This compound Concentration | Reference |
| Leaves | 0.5 mg/g | [1] |
| Fruits | High concentration (qualitative) | [4][6] |
| Seeds | High concentration (qualitative) | [6] |
Isolation and Purification of this compound
The isolation of this compound from Illicium anisatum involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Illicium species.
Experimental Protocol: Extraction and Isolation
Objective: To extract and isolate this compound from the dried fruits and seeds of Illicium anisatum.
Materials and Reagents:
-
Dried and powdered fruits and seeds of Illicium anisatum
-
Methanol (B129727) (CH3OH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard analytical equipment
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material (fruits and seeds) with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with dichloromethane and then ethyl acetate.
-
Collect the dichloromethane and ethyl acetate fractions. This compound and other sesquiterpene lactones will be concentrated in these fractions.
-
-
Column Chromatography:
-
Concentrate the dichloromethane and ethyl acetate fractions to dryness.
-
Subject the residue to silica gel column chromatography.
-
Elute the column with a gradient of dichloromethane and ethyl acetate (e.g., starting with 100% dichloromethane and gradually increasing the polarity with ethyl acetate).
-
Monitor the fractions using TLC to identify those containing this compound.
-
-
Purification:
-
Combine the fractions containing this compound and concentrate them.
-
Further purify the combined fractions using repeated silica gel column chromatography with an appropriate solvent system (e.g., a dichloromethane-ethyl acetate mixture) until a pure compound is obtained.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Signaling Pathway and Mechanism of Action
This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[3] The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.
GABAergic Synapse Signaling Pathway
The following diagram illustrates the key events at a GABAergic synapse and the point of intervention by this compound.
Caption: GABAergic synapse and this compound's mechanism of action.
This compound's Interaction with the GABAA Receptor
Upon binding of the neurotransmitter GABA to the GABAA receptor, a conformational change is induced, which opens the integral chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and reducing the likelihood of an action potential.
This compound acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA. Instead, it is thought to bind to a site within the chloride ion channel pore of the GABAA receptor. This binding event physically blocks the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. Consequently, the inhibitory signal is blocked, leading to neuronal hyperexcitability, which manifests as seizures and other neurotoxic symptoms.
Experimental Workflow for this compound Isolation and Analysis
The overall workflow from plant material to purified this compound and its subsequent analysis is depicted in the following diagram.
Caption: Workflow for this compound isolation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. jsct.jp [jsct.jp]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of three curative flavonoids and neurotoxic this compound in star anise fruits by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 7. Rapid control of Chinese star anise fruits and teas for neurotoxic this compound by Direct Analysis in Real Time high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisatin's Antagonistic Role in the GABAergic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the GABAergic system.[1] As the principal inhibitory neurotransmitter system in the central nervous system (CNS), the GABAergic system is a critical target for a wide array of therapeutic agents and a key area of investigation in neuroscience. This compound serves as a valuable pharmacological tool for probing the function of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth examination of this compound's interaction with the GABAergic system, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Non-Competitive Antagonism at the Picrotoxin (B1677862) Site
This compound functions as a potent, non-competitive antagonist of the GABAA receptor.[2][3] Unlike competitive antagonists that bind directly to the GABA binding site, this compound interacts with a distinct site on the receptor complex, specifically the picrotoxin binding site located within the chloride ion channel pore.[4][5] This interaction does not prevent GABA from binding to the receptor. Instead, this compound's binding to the picrotoxin site allosterically modulates the receptor, stabilizing it in a closed or non-conducting state.[6]
The antagonistic action of this compound is use-dependent, meaning it more readily blocks GABAA receptors that are actively being opened by GABA.[4][5] This suggests that the binding site for this compound becomes more accessible when the channel is in the open conformation. Once bound, this compound prolongs the closed time of the channel and reduces the frequency of channel opening, thereby diminishing the overall chloride influx and inhibiting neuronal signaling.[5][6] This blockade of inhibitory neurotransmission leads to a state of hyperexcitability in the CNS, which can manifest as convulsions and seizures.[2][7]
Signaling Pathway of GABAergic Inhibition and this compound's Point of Interference
The following diagram illustrates the normal signaling pathway at a GABAergic synapse and the point at which this compound interferes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's interaction with the GABAA receptor.
| Functional Antagonism of GABA-Induced Currents | |
| Parameter | Value |
| EC50 | ~1.10 µM[1][4][5] |
| Experimental System | Rat dorsal root ganglion neurons |
| Technique | Whole-cell patch clamp |
| Binding Affinity for the Picrotoxin Site | |
| Parameter | Value |
| IC50 | 0.43 µM[4][8] |
| Radioligand | [3H]-EBOB |
| Preparation | Rat brain membranes |
| Technique | Radioligand binding assay |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound's role in the GABAergic system are provided below.
Radioligand Binding Assay for this compound (Competitive Binding)
This protocol is adapted for determining the binding affinity of this compound for the picrotoxin site on the GABAA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[4][8]
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [3H]-EBOB + binding buffer.
-
Non-specific Binding (NSB): Receptor membranes + [3H]-EBOB + a high concentration of an unlabeled picrotoxin site ligand (e.g., 10 µM picrotoxin).
-
Competition Binding: Receptor membranes + [3H]-EBOB + varying concentrations of this compound.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the measurement of GABA-induced currents in cultured neurons and their modulation by this compound.[4][5]
1. Cell Preparation:
-
Culture primary neurons (e.g., rat dorsal root ganglion neurons) on glass coverslips.
-
Use neurons after a suitable period in culture to allow for the expression of mature GABAA receptors.
2. Electrophysiological Recording:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing physiological concentrations of ions).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high concentration of chloride to set the chloride reversal potential near 0 mV.
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
3. Drug Application:
-
Apply GABA to the neuron using a rapid application system to evoke an inward chloride current.
-
To study the effect of this compound, co-apply this compound with GABA. The use-dependent nature of the block can be investigated by repeated co-applications.
4. Data Acquisition and Analysis:
-
Record the membrane currents using an appropriate amplifier and digitize the data.
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of this compound.
-
To determine the EC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.
-
Analyze other parameters such as the current decay rate to assess the effect on receptor desensitization.
Visualization of Experimental Workflows
Radioligand Binding Assay Workflow
Patch Clamp Electrophysiology Workflow
Conclusion
This compound is a powerful tool for investigating the structure and function of the GABAA receptor. Its well-characterized mechanism as a non-competitive antagonist acting at the picrotoxin site provides a clear model for studying the allosteric modulation of this important ion channel. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to understand the complexities of GABAergic neurotransmission and to develop novel therapeutics targeting this system. The convulsant properties of this compound also make it a relevant compound for studying the mechanisms of epilepsy and other seizure disorders.[2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurotoxic Effects and Symptomatology of Anisatin Poisoning
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisatin, a potent neurotoxin isolated from the fruit of the Japanese star anise (Illicium anisatum), presents a significant toxicological concern due to its severe neurological effects. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, detailing its mechanism of action, the clinical and metabolic symptomatology of poisoning, and relevant experimental protocols for its study. Quantitative toxicological data are summarized, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound is a sesquiterpene lactone that is highly toxic to humans and animals.[1] Poisoning incidents often arise from the accidental ingestion of Japanese star anise, which is sometimes mistaken for the non-toxic Chinese star anise (Illicium verum), a common culinary spice.[2][3] The potent neurotoxicity of this compound stems from its interaction with the central nervous system, leading to a range of debilitating and potentially fatal symptoms.[1] Understanding the precise molecular mechanisms and the full spectrum of physiological effects is crucial for the development of effective diagnostic and therapeutic strategies.
Mechanism of Neurotoxicity: GABA-A Receptor Antagonism
The primary neurotoxic effect of this compound is mediated through its non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor results in the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[6]
This compound disrupts this inhibitory process by binding to the picrotoxinin (B1677863) site within the GABA-A receptor's ion channel.[1] This binding allosterically modulates the receptor, stabilizing it in a closed or non-conducting state, thereby preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this action is a reduction in GABAergic inhibition, leading to a state of neuronal hyperexcitability that manifests as seizures and other neurological symptoms.[1] this compound has been shown to suppress GABA-induced currents in a concentration-dependent manner.[5][7]
Signaling Pathway of this compound's Neurotoxic Action
Symptomatology of this compound Poisoning
The onset of symptoms following this compound ingestion typically occurs within one to six hours.[1] The clinical presentation can be broadly categorized into gastrointestinal and neurological effects.
Gastrointestinal Symptoms
The initial symptoms are often gastrointestinal in nature and include:
Neurological Symptoms
Following the gastrointestinal phase, a range of severe neurological symptoms emerge, which are the hallmark of this compound poisoning:
-
Myoclonic movements (brief, involuntary muscle twitching)[2][9]
-
Loss of consciousness[1]
-
Hallucinations[1]
In severe cases, poisoning can lead to respiratory paralysis, which is the ultimate cause of death.[1][10]
Metabolic Disturbances
Metabolomic studies in animal models have revealed that this compound-induced seizures lead to significant alterations in brain metabolism. These changes reflect the intense neuronal activity and subsequent metabolic stress. Key metabolic perturbations include:
-
Neurotransmitter Imbalance: Altered levels of GABA, glutamate, and glutamine.[11]
-
Energy Metabolism Disruption: Changes in the levels of lactate, citrate, fumarate, creatine, and NAD+.[11]
-
Oxidative Stress: Fluctuations in ascorbate (B8700270) and choline (B1196258) compounds.[11]
-
Amino Acid and Nucleic Acid Metabolism: Dysregulation of various amino acids and nucleic acid metabolites.[11]
Quantitative Toxicological Data
The high toxicity of this compound is reflected in its low lethal and effective concentrations. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Species/System | Route of Administration | Reference(s) |
| LD50 | 1 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |
| LD50 Range | 0.76 - 1 mg/kg | Mouse | Oral (p.o.) and Intraperitoneal (i.p.) | [7][12] |
| EC50 | ~1.10 µM | Rat Dorsal Root Ganglion Neurons | - | [5][7] |
| IC50 | 0.43 µM | Rat Brain Membranes ([3H]EBOB binding) | - | [13] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on GABA-A Receptors
This protocol is designed to measure GABA-induced currents in cultured neurons and the inhibitory effect of this compound.
Cell Preparation:
-
Isolate dorsal root ganglion (DRG) neurons from rats.[5]
-
Culture the neurons on glass coverslips until they are suitable for patch-clamp recording.
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Pipette Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH adjusted to 7.2 with CsOH).
Recording Procedure:
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply GABA (e.g., 30 µM) to the neuron using a rapid application system to evoke an inward chloride current.
-
After establishing a stable baseline of GABA-evoked currents, co-apply GABA with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).
-
Record the peak amplitude of the GABA-induced currents in the presence and absence of this compound.
-
Wash out this compound to observe any reversal of the inhibitory effect.
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the current in the presence of this compound to the control GABA-evoked current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.[5]
NMR-Based Metabolomics of Brain Tissue Following this compound Poisoning
This protocol outlines a workflow for analyzing metabolic changes in the brain of mice after this compound administration.
Experimental Workflow for NMR-Based Metabolomics
Detailed Steps:
-
Animal Dosing: Administer a sub-lethal dose of this compound to mice to induce seizures. A control group should receive a vehicle injection.[11]
-
Tissue Collection: At a predetermined time point after the onset of seizures, euthanize the mice and rapidly dissect the brain.[11]
-
Metabolite Extraction:
-
Immediately freeze the brain tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in a methanol/chloroform/water solvent system to separate polar and lipid metabolites and precipitate proteins.
-
Centrifuge the homogenate and collect the aqueous (polar) phase.
-
Lyophilize the aqueous extract to a dry powder.
-
-
NMR Sample Preparation: Reconstitute the dried extract in a deuterated phosphate (B84403) buffer (e.g., D2O) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP).
-
NMR Data Acquisition: Acquire one-dimensional 1H NMR spectra using a high-field NMR spectrometer.
-
Data Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).
-
Use multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Partial Least Squares-Discriminant Analysis [OPLS-DA]) to identify spectral regions that differ significantly between the control and this compound-treated groups.[11]
-
Identify the metabolites responsible for these differences using spectral databases and 2D NMR experiments.
-
Quantify the changes in these metabolites and perform pathway analysis to understand the biological implications.
-
Therapeutic Considerations
Given that this compound is a non-competitive GABA-A receptor antagonist, therapeutic interventions aim to enhance GABAergic neurotransmission. Diazepam, a benzodiazepine (B76468) that positively modulates the GABA-A receptor, has been shown to be an effective treatment for this compound-induced convulsions.[1] Management of this compound poisoning is primarily supportive, focusing on controlling seizures and providing respiratory support if necessary.[14][15]
Conclusion
This compound is a highly potent neurotoxin that poses a serious health risk. Its mechanism of action via non-competitive antagonism of the GABA-A receptor leads to severe neurological symptoms, including life-threatening seizures. This guide has provided a detailed overview of the toxicology of this compound, from its molecular mechanism to its clinical presentation and the metabolic consequences of poisoning. The experimental protocols described herein offer a framework for researchers to further investigate the effects of this compound and to develop and test potential therapeutic agents. A thorough understanding of the information presented is essential for professionals in the fields of toxicology, neuroscience, and drug development who may encounter or study this potent neurotoxin.
References
- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR-Based Metabolomics Approach to Investigate the Effects of Fruits of Acanthopanax sessiliflorus in a High-Fat Diet Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 12. youtube.com [youtube.com]
- 13. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Identifying Metabolic Perturbations and Toxic Effects of Rac-Metalaxyl and Metalaxyl-M in Mice Using Integrative NMR and UPLC-MS/MS Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Bioavailability of Anisatin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Anisatin, a neurotoxic sesquiterpene dilactone found in plants of the family Illiciaceae. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for toxicology studies and the development of potential clinical interventions for poisoning cases. The data and protocols presented herein are derived from a pivotal study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound in mouse blood.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound were evaluated in male ICR mice following intravenous (i.v.) and oral (p.o.) administration. The study revealed low oral bioavailability and a moderate elimination half-life. All quantitative data from the study are summarized in the tables below.
Intravenous Administration Data
A single dose of 0.5 mg/kg this compound was administered intravenously. The key pharmacokinetic parameters are presented in Table 1.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1093.5 ± 153.2 |
| Tmax | h | 0.083 ± 0.0 |
| t½ | h | 4.8 ± 0.9 |
| AUC(0-12h) | ng/mLh | 1745.3 ± 189.7 |
| AUC(0-∞) | ng/mLh | 1823.4 ± 203.5 |
| MRT(0-12h) | h | 3.2 ± 0.5 |
Table 1: Pharmacokinetic parameters of this compound in mice following a 0.5 mg/kg intravenous administration.
Oral Administration Data
A single dose of 1 mg/kg this compound was administered orally by gavage. The key pharmacokinetic parameters are presented in Table 2.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 195.3 ± 45.6 |
| Tmax | h | 0.5 ± 0.2 |
| t½ | h | 5.1 ± 1.1 |
| AUC(0-12h) | ng/mLh | 813.2 ± 102.4 |
| AUC(0-∞) | ng/mLh | 827.1 ± 115.8 |
| MRT(0-12h) | h | 4.5 ± 0.8 |
Table 2: Pharmacokinetic parameters of this compound in mice following a 1 mg/kg oral administration.
Bioavailability
The absolute oral bioavailability (F) of this compound was determined by comparing the dose-normalized Area Under the Curve (AUC) from oral administration to that from intravenous administration. The oral bioavailability of this compound in mice was found to be 22.6% [1][2][3]. This indicates that a significant portion of the orally administered dose does not reach systemic circulation, likely due to incomplete absorption or first-pass metabolism.
Experimental Protocols
The following sections detail the methodologies employed for the in-vivo pharmacokinetic study and the subsequent bioanalytical quantification of this compound.
In-Vivo Pharmacokinetic Study Protocol
-
Animal Model: Twelve male ICR mice, weighing 20 ± 2 g, were used for the study.
-
Housing and Acclimation: Animals were housed in a controlled environment with a temperature of 25 ± 2°C, humidity of 55 ± 5%, and a 12-hour light/dark cycle. They had free access to a standard diet and water. All animals were acclimated for one week prior to the experiment.
-
Pre-study Preparation: Mice were fasted for 12 hours before drug administration but were allowed free access to water.
-
Grouping and Dosing: The mice were randomly divided into two groups of six.
-
Group 1 (Oral): Received a single 1 mg/kg dose of this compound administered by oral gavage.
-
Group 2 (Intravenous): Received a single 0.5 mg/kg dose of this compound administered via the tail vein.
-
-
Blood Sampling:
-
Serial blood samples (approximately 30 μL) were collected from the retro-orbital plexus at specified time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration.
-
Samples were collected into heparinized tubes to prevent coagulation.
-
Bioanalytical Method: UPLC-MS/MS
-
Sample Preparation:
-
Pipette 20 μL of a whole blood sample into a microcentrifuge tube.
-
Add 10 μL of the internal standard (IS) solution (Salicin, 500 ng/mL).
-
Add 100 μL of acetonitrile (B52724) to precipitate blood proteins.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully collect 5 μL of the resulting supernatant for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrumentation: A Waters Acquity UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used[2][3].
-
Analytical Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).
-
Mobile Phase: A gradient elution was performed using Methanol (A) and water with 0.1% formic acid (B) at a flow rate of 0.3 mL/min[1][2][3].
-
Ionization: The analysis was performed using an electrospray ionization (ESI) source in the negative ion mode[1][2][3].
-
Detection: Multiple Reaction Monitoring (MRM) was used to detect and quantify the analytes.
-
-
Data Analysis:
Visualizations: Workflow and Mechanism of Action
Experimental Workflow Diagram
The following diagram illustrates the complete workflow of the this compound pharmacokinetic study, from animal preparation to final data analysis.
Caption: Experimental workflow for this compound pharmacokinetic study in mice.
Mechanism of Action: GABA Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the GABA-A receptor, which is a ligand-gated chloride ion channel.[4][5] The diagram below outlines this inhibitory mechanism.
Caption: this compound blocks the GABA-A receptor chloride channel, causing neurotoxicity.
References
- 1. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Anisatin's Interaction with the Picrotoxin Binding Site of the GABAa Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the picrotoxin (B1677862) binding site within the GABAa receptor chloride channel. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this interaction to inform neuroscience research and the development of novel therapeutics.
Core Interaction: this compound and the Picrotoxin Binding Site
This compound acts as a non-competitive antagonist of the GABAa receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site located within the transmembrane pore of the receptor. This site is commonly referred to as the picrotoxin binding site, named after another potent channel blocker.[1][2] The binding of this compound to this site does not prevent GABA from binding to the receptor but rather inhibits the subsequent opening of the chloride ion channel, thereby reducing neuronal inhibition.[1][2]
A key characteristic of this compound's action is its use-dependence, meaning its inhibitory effect is more pronounced when the GABAa receptor is activated by GABA.[1] This suggests that the binding of GABA induces conformational changes in the receptor that increase the accessibility or affinity of the picrotoxin binding site for this compound.[1]
Quantitative Data on this compound's Interaction
The following table summarizes the key quantitative data describing the interaction of this compound with the GABAa receptor, providing a basis for comparative analysis and modeling.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| EC50 (Suppression of GABA-induced current) | 1.10 µM | Rat Dorsal Root Ganglion Neurons | Co-application with GABA | [1] |
| IC50 (Inhibition of [3H]EBOB binding) | 0.43 µM | Rat Brain Membranes | Competitive binding assay | [3] |
Signaling Pathway and Mechanism of Action
The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of two GABA molecules, undergoes a conformational change leading to the opening of its central chloride (Cl-) selective pore. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.
This compound disrupts this process by binding to the picrotoxin site within the transmembrane domain of the receptor. This binding event allosterically modulates the receptor, stabilizing it in a non-conducting or desensitized state, even when GABA is bound. This effectively blocks the flow of chloride ions and antagonizes the inhibitory effect of GABA.
Figure 1: GABAa Receptor Signaling and this compound's Mechanism of Action.
Experimental Protocols
The study of this compound's interaction with the picrotoxin binding site employs a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through GABAa receptors in individual neurons and assess the effect of this compound on this current.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., rat dorsal root ganglion neurons) or cell lines expressing recombinant GABAa receptors are grown on glass coverslips.
2. Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.
3. Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned onto a neuron using a micromanipulator.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
4. Drug Application:
-
GABA and this compound are applied to the cell using a fast-perfusion system.
-
To determine the EC50 of this compound, various concentrations of this compound are co-applied with a fixed concentration of GABA (e.g., 10 µM).
5. Data Analysis:
-
The amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of this compound.
-
The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the EC50 value.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity of this compound to the picrotoxin site by measuring its ability to displace a radioactive ligand that specifically binds to this site.
1. Membrane Preparation:
-
Rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended in assay buffer.
2. Assay Conditions:
-
Radioligand: [3H]EBOB (ethynylbicycloorthobenzoate), a specific ligand for the picrotoxin site.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Incubation: Membrane preparations are incubated with a fixed concentration of [3H]EBOB and varying concentrations of unlabeled this compound.
3. Measurement of Binding:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The amount of [3H]EBOB displaced by this compound is calculated.
-
A competition binding curve is generated by plotting the percentage of specific binding against the concentration of this compound.
-
The IC50 value is determined from this curve, which represents the concentration of this compound required to inhibit 50% of the specific binding of [3H]EBOB.
References
The History of Anisatin: A Potent Neurotoxin and GABA-A Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin is a highly toxic sesquiterpene lactone first isolated from the seeds of the Japanese star anise (Illicium anisatum). For centuries, the toxic properties of this plant have been recognized, with accidental ingestion leading to severe neurological symptoms. The discovery and subsequent research into this compound have not only unraveled the basis for the plant's toxicity but have also provided a valuable pharmacological tool for studying the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. This technical guide provides a comprehensive overview of the history of this compound's discovery, its mechanism of action, and the key experimental methodologies that have been pivotal in its characterization.
Discovery and Isolation
The journey to identify the toxic principle of Illicium anisatum culminated in the mid-20th century. While the plant's poisonous nature was long known in traditional medicine and from accidental poisonings, the isolation and characterization of the active compound, this compound, were first reported by Lane and colleagues in 1952. Their work laid the foundation for all subsequent research on this potent neurotoxin.
Experimental Protocol: Isolation of this compound (Reconstructed from Lane et al., 1952)
The following protocol is a reconstruction of the likely methods used by Lane et al. for the isolation of this compound, based on common natural product isolation techniques of that era and subsequent literature.
Objective: To isolate and purify the convulsant principle from the seeds of Illicium anisatum.
Materials:
-
Dried and powdered seeds of Illicium anisatum
-
Organic solvents: petroleum ether, ethanol (B145695), chloroform (B151607), ethyl acetate
-
Activated charcoal
-
Chromatography apparatus (e.g., column chromatography with alumina (B75360) or silica (B1680970) gel)
-
Crystallization solvents (e.g., ethanol, water)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Defatting: The powdered seeds are first extracted with a non-polar solvent like petroleum ether to remove fatty oils. This is typically done in a Soxhlet apparatus for exhaustive extraction.
-
Ethanolic Extraction: The defatted plant material is then extracted with ethanol to isolate a broad range of compounds, including the more polar this compound.
-
Solvent Partitioning: The ethanolic extract is concentrated under reduced pressure, and the residue is partitioned between water and an immiscible organic solvent such as chloroform or ethyl acetate. This compound, being a moderately polar molecule, would preferentially partition into the organic layer.
-
Decolorization: The organic extract is often colored with pigments. These are removed by treating the solution with activated charcoal, followed by filtration.
-
Chromatographic Purification: The decolorized extract is concentrated and subjected to column chromatography. The column is packed with an adsorbent like alumina or silica gel and eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored for the presence of the active compound (historically, this may have been guided by bioassays, such as convulsant activity in animal models).
-
Crystallization: Fractions containing the purified compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure, crystalline this compound.
Elucidation of the Neurotoxic Mechanism
Early observations of this compound-induced convulsions strongly suggested a central nervous system target. It took several decades of research to pinpoint its precise mechanism of action. A pivotal study by Kudo, Oka, and Yamada in 1981 provided the first direct evidence that this compound is a potent antagonist of the GABA-A receptor.[1]
This compound as a Non-Competitive GABA-A Receptor Antagonist
Kudo and colleagues demonstrated that this compound does not compete with GABA for its binding site on the receptor.[1] Instead, it acts as a non-competitive antagonist, meaning it binds to a different site on the receptor-ion channel complex to prevent its activation.[1] This is in contrast to competitive antagonists like bicuculline, which directly block the GABA binding site.
Further research revealed that this compound shares a binding site with another well-known convulsant, picrotoxin, within the chloride ion channel pore of the GABA-A receptor.[2] By binding to this site, this compound allosterically modulates the receptor, stabilizing a closed or non-conducting state of the channel, even when GABA is bound to its receptor site. This blockade of inhibitory neurotransmission leads to hyperexcitability of the central nervous system, manifesting as seizures.
Experimental Protocol: Investigating GABA-A Receptor Antagonism
The following are detailed methodologies for key experiments used to characterize this compound's effect on the GABA-A receptor, based on the work of Kudo et al. (1981) and subsequent neuropharmacological studies.
Objective: To determine the effect of this compound on GABA-mediated neurotransmission in an isolated central nervous system preparation.
Materials:
-
Isolated frog spinal cord preparation
-
Ringer's solution (for superfusion)
-
Suction electrodes for stimulating dorsal roots and recording from ventral roots
-
Microelectrodes for intracellular or extracellular recordings
-
GABA and this compound solutions of known concentrations
-
Pharmacological agents (e.g., tetrodotoxin (B1210768) to block action potentials)
Procedure:
-
The isolated frog spinal cord is placed in a recording chamber and continuously superfused with oxygenated Ringer's solution.
-
Suction electrodes are used to stimulate a dorsal root, which contains the axons of primary afferent neurons.
-
Another suction electrode is placed on an adjacent dorsal root or a ventral root to record the resulting electrical potentials.
-
A baseline dorsal root potential (DRP) or ventral root potential (VRP) is recorded in response to stimulation.
-
GABA is applied to the preparation, which typically causes a depolarization of the primary afferent terminals, measurable as an increase in the DRP.
-
After establishing a stable response to GABA, this compound is co-applied with GABA.
-
The effect of this compound on the GABA-induced depolarization is measured. A reduction in the amplitude of the GABA-induced potential indicates an antagonistic effect.
-
Dose-response curves for GABA are generated in the absence and presence of different concentrations of this compound to determine the nature of the antagonism (competitive vs. non-competitive).
Objective: To determine if this compound directly competes with GABA for its binding site on the GABA-A receptor.
Materials:
-
Crude synaptic membrane preparation from rat brain
-
Radiolabeled GABA agonist (e.g., [³H]muscimol)
-
Unlabeled GABA and this compound
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Crude Synaptic Membranes:
-
Rat brains are homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at a high speed to pellet the crude mitochondrial fraction, which is enriched in synaptosomes.
-
The pellet is resuspended and subjected to osmotic shock to lyse the synaptosomes, releasing synaptic vesicles and membranes.
-
The suspension is centrifuged again at high speed to pellet the synaptic membranes. The final pellet is washed and resuspended in the incubation buffer.
-
-
Binding Assay:
-
Aliquots of the synaptic membrane preparation are incubated with a fixed concentration of the radiolabeled GABA agonist ([³H]muscimol).
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand in the presence of a high concentration of unlabeled GABA.
-
To test the effect of this compound, increasing concentrations of this compound are added to a series of incubation tubes containing the membranes and the radioligand.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The ability of this compound to inhibit the specific binding of the radiolabeled GABA agonist is then determined. A lack of inhibition, as was found in the original studies, indicates that this compound does not bind to the GABA recognition site.[1]
Quantitative Pharmacological Data
The following tables summarize key quantitative data that have been determined for this compound through various pharmacological studies.
Table 1: In Vivo Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD₅₀ | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | [2] |
Table 2: In Vitro Pharmacological Data
| Parameter | Preparation | Assay | Value | Reference |
| IC₅₀ | Rat brain membranes | Inhibition of [³H]EBOB binding | 0.43 µM | [2] |
| EC₅₀ | Rat dorsal root ganglion neurons | Suppression of GABA-induced currents | ~1.10 µM |
Visualizing this compound's Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its study.
Signaling Pathway of GABA-A Receptor and Inhibition by this compound
References
An In-depth Technical Guide to the Insecticidal Properties of Anisatin from Japanese Star Anise (Illicium anisatum)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anisatin, a sesquiterpene lactone isolated from the seeds and fruit of the Japanese star anise (Illicium anisatum), is a potent neurotoxin with demonstrated insecticidal activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's insecticidal properties, including its mechanism of action, available toxicity data, and relevant experimental protocols. While quantitative data on the insecticidal activity of pure this compound is limited in publicly available literature, this guide synthesizes existing research on Illicium anisatum extracts and the well-documented neurotoxicology of this compound to provide a valuable resource for researchers in insecticide development and neuropharmacology. The primary mode of action of this compound is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor, a critical target for several existing classes of insecticides.
Introduction
The search for novel insecticides with unique modes of action is critical for managing insecticide resistance and developing more environmentally benign pest control strategies. Natural products have long been a valuable source of lead compounds for insecticide development. This compound, derived from the highly toxic Japanese star anise, represents one such compound of interest. Historically, crude extracts of Illicium anisatum have been used as a fish and rat poison, and as an insecticide in traditional Chinese agriculture.[1] Modern scientific inquiry has identified this compound as a primary toxic principle, acting on the central nervous system.[2][3] This guide aims to consolidate the technical information available on this compound's insecticidal properties to aid in future research and development.
Chemical and Physical Properties of this compound
This compound is a highly oxygenated and structurally complex sesquiterpene lactone. Its intricate cage-like structure is responsible for its potent biological activity.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀O₈ | [2] |
| Molar Mass | 328.317 g·mol⁻¹ | [2] |
| CAS Number | 5230-87-5 | [2] |
| Appearance | Crystalline solid | [4] |
| logP | -1.894 | [2] |
Mechanism of Action: GABA Receptor Antagonism
The primary mechanism of this compound's toxicity in both insects and mammals is its action as a potent, non-competitive antagonist of the ionotropic GABA receptor.[2][3]
The GABA Receptor in Insects
In insects, the GABA receptor is a ligand-gated chloride ion channel that mediates fast inhibitory neurotransmission in the central nervous system. The binding of the neurotransmitter GABA to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing the likelihood of an action potential. This inhibitory signaling is crucial for regulating nerve impulse transmission.[5][6] The insect GABA receptor, particularly the subunit known as "Resistance to Dieldrin" (RDL), is a well-established target for several classes of insecticides, including cyclodienes and phenylpyrazoles.[6]
This compound's Interaction with the GABA Receptor
This compound acts as a picrotoxin-like, non-competitive antagonist, meaning it does not bind to the same site as GABA (the orthosteric site) but rather to an allosteric site within the chloride ion channel pore.[2][3] This binding site is often referred to as the picrotoxinin (B1677863) or non-competitive antagonist (NCA) site.[7] By binding to this site, this compound physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[2] This disruption of inhibitory signaling leads to uncontrolled nerve firing, hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death.[2]
Quantitative Insecticidal Data
While the insecticidal properties of Illicium anisatum are recognized, there is a notable lack of publicly available data on the specific toxicity (LD50 or LC50) of pure this compound against various insect species. The available quantitative data primarily pertains to crude or partially purified extracts of the plant.
Toxicity of Illicium anisatum Extracts to Insects
| Extract | Insect Species | Bioassay Type | Toxicity Metric | Value | Reference |
| Crude Methanol (B129727) Extract | Culex quinquefasciatus (larvae) | Larval Toxicity | EC50 | 63.0 µg/mL | [1] |
| Ethyl Acetate-Soluble Fraction | Culex quinquefasciatus (larvae) | Larval Toxicity | EC50 | 43.7 µg/mL | [1] |
| Ethyl Acetate-Soluble Fraction | N/A (suppression of GABA-induced currents) | Electrophysiology | EC50 | 0.42 µg/mL | [1] |
Comparative Toxicological Data of this compound (Non-Insecticidal)
For comparative purposes, the following table summarizes the known toxicity of pure this compound in mammalian systems and its potency in in-vitro assays.
| System | Assay Type | Toxicity Metric | Value | Reference |
| Mouse | In vivo | LD50 (i.p.) | 1.0 mg/kg | |
| Rat Dorsal Root Ganglion Neurons | Electrophysiology | EC50 (GABA current suppression) | 1.10 µM | |
| Rat Brain Membranes | Radioligand Binding Assay | IC50 ([³H]EBOB inhibition) | 0.43 µM | [8] |
Experimental Protocols
The following sections detail representative experimental protocols for the extraction of this compound and the assessment of its insecticidal activity. These are generalized methods based on established practices in natural product chemistry and insecticide toxicology, as specific published protocols for this compound bioassays are scarce.
Preparative Extraction and Purification of this compound
This protocol describes a plausible method for the isolation of this compound from Illicium anisatum fruits for use in biological assays.
Objective: To extract and purify this compound from dried, ground fruits of Illicium anisatum.
Materials:
-
Dried fruits of Illicium anisatum
-
Methanol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
TLC plates and developing chamber
-
HPLC system for final purification (optional)
Procedure:
-
Grinding: Grind dried fruits of Illicium anisatum to a fine powder.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation. Filter the extract and repeat the process two more times. Combine the filtrates.
-
Soxhlet Extraction: Alternatively, perform a continuous extraction with methanol in a Soxhlet apparatus for 24-48 hours.
-
-
Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform successive extractions with hexane to remove nonpolar compounds like fats and oils. Discard the hexane fractions.
-
Subsequently, extract the aqueous methanol phase with ethyl acetate several times. This compound will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the ethyl acetate under reduced pressure to yield an enriched crude extract.
-
Silica Gel Column Chromatography:
-
Adsorb the enriched extract onto a small amount of silica gel.
-
Pack a chromatography column with silica gel in a suitable nonpolar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate to methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
-
Purification:
-
Combine fractions containing the compound with the same Rf value as a known this compound standard.
-
Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.
-
For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.
-
Insecticidal Bioassay: Larval Toxicity Assay (Dipping Method)
This protocol is a representative method for assessing the toxicity of this compound to mosquito larvae, based on general practices for larvicidal bioassays.
Objective: To determine the median lethal concentration (LC50) of this compound against 3rd instar larvae of Aedes aegypti.
Materials:
-
Pure this compound
-
Acetone (B3395972) or DMSO (solvent)
-
Deionized water
-
3rd instar larvae of Aedes aegypti
-
Beakers or glass jars
-
Pipettes
-
Small nets or strainers
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 ppm in acetone).
-
Serial Dilutions: Prepare a series of test concentrations by serial dilution of the stock solution with deionized water. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL. Prepare a control solution containing the same concentration of acetone as the highest test concentration, and a negative control with only deionized water.
-
Larval Exposure:
-
Place 20-25 3rd instar larvae of Aedes aegypti into each beaker.
-
Remove the rearing water and add 100 mL of the respective test or control solutions to each beaker.
-
-
Incubation: Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 value and its 95% confidence limits using probit analysis.
-
Structure-Activity Relationships and Future Perspectives
The complex structure of this compound offers opportunities for synthetic modification to explore structure-activity relationships (SAR). Key areas for investigation could include the modification of the lactone rings and hydroxyl groups to potentially enhance insecticidal activity while reducing mammalian toxicity. The significant difference in toxicity between this compound and related compounds from the edible star anise (Illicium verum) underscores the specific structural features required for high-potency GABA receptor antagonism.
Future research should prioritize the determination of LD50 and LC50 values of pure this compound against a range of pest insects from different orders (e.g., Diptera, Lepidoptera, Coleoptera). Furthermore, molecular docking studies of this compound with homology models of insect RDL GABA receptors would provide valuable insights into the specific molecular interactions responsible for its insecticidal activity and could guide the design of novel insecticides targeting this site.
Conclusion
This compound from Japanese star anise is a potent neurotoxin with a clear mechanism of action as a non-competitive GABA receptor antagonist. While quantitative data on its insect-specific toxicity is currently lacking, the available information on the bioactivity of Illicium anisatum extracts and the well-characterized pharmacology of this compound in vertebrate systems strongly supports its potential as a lead compound for insecticide development. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the insecticidal potential of this compound and its derivatives.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular characterization of agonists that bind to an insect GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Anisatin-Induced Convulsive Seizures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), is a powerful convulsant agent that has been instrumental in neuroscience research for studying the mechanisms of epilepsy and convulsive seizures. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced seizures, focusing on its interaction with the GABAergic system. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation of this potent neurotoxin.
Introduction
This compound is a sesquiterpene lactone known for its extreme toxicity, with symptoms of poisoning including gastrointestinal distress, seizures, loss of consciousness, and ultimately respiratory paralysis.[1] Its potent convulsant properties stem from its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] By blocking the inhibitory action of GABA, this compound leads to hyperexcitability of neural circuits, culminating in convulsive seizures.[1] This makes this compound a valuable pharmacological tool for inducing seizure models in research settings to investigate the pathophysiology of epilepsy and to screen potential anticonvulsant therapies.
Mechanism of Action
This compound exerts its convulsant effects primarily through the non-competitive antagonism of GABAa receptors.[1][2] Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the chloride ion channel pore of the GABAa receptor, known as the picrotoxin (B1677862) binding site.[1] This binding event physically obstructs the flow of chloride ions, even when GABA is bound to the receptor, thereby preventing the hyperpolarization of the neuron and leading to a state of disinhibition and neuronal hyperexcitability.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| EC₅₀ (GABA-induced currents) | ~1.10 μM | Rat Dorsal Root Ganglion Neurons | [3] |
| IC₅₀ ([³H]EBOB binding) | 0.43 μM | Rat Brain Membranes | [4] |
Table 2: In Vivo Toxicity of this compound
| Parameter | Value | Route of Administration | Species | Reference |
| LD₅₀ | 0.76 - 1 mg/kg | Intraperitoneal (i.p.) and Oral (p.o.) | Mice | [3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the GABAergic inhibitory neurotransmission pathway. The following diagram illustrates the mechanism of this compound's action on the GABAa receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced convulsive seizures.
Whole-Cell Patch-Clamp Recording of GABA-Induced Currents
This protocol is adapted from standard electrophysiological techniques for recording from cultured neurons.[3][5][6]
Objective: To measure the effect of this compound on GABA-induced chloride currents in cultured rat dorsal root ganglion (DRG) neurons.
Materials:
-
Cell Culture: Primary culture of rat DRG neurons.
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA, 5 ATP-Mg (pH 7.2).
-
Agonist: γ-aminobutyric acid (GABA).
-
Antagonist: this compound.
-
Patch-clamp rig: Microscope, micromanipulators, amplifier, data acquisition system.
Procedure:
-
Culture rat DRG neurons on glass coverslips.
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Pull borosilicate glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual control, approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 100 µM) to the neuron using a puff-application system to elicit an inward chloride current.
-
After establishing a stable baseline of GABA-induced currents, co-apply this compound at various concentrations with GABA.
-
Record the changes in the amplitude of the GABA-induced currents in the presence of this compound.
-
Wash out this compound and observe for any recovery of the current.
This compound-Induced Seizure Model in Mice
This protocol is a general guideline for inducing seizures in mice using a chemical convulsant.[7][8][9]
Objective: To induce and observe convulsive seizures in mice following the administration of this compound.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO).
-
Vehicle Control: Saline with the same percentage of DMSO.
-
Observation Chamber: A clear chamber that allows for unobstructed observation of the animal.
-
Video Recording Equipment.
-
Scoring System: Racine scale or a similar seizure scoring system.
Procedure:
-
Acclimate mice to the experimental environment for at least one week.
-
On the day of the experiment, weigh each mouse and calculate the appropriate dose of this compound.
-
Administer this compound (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle injection.
-
Immediately place the mouse in the observation chamber and start video recording.
-
Observe the mouse continuously for at least 60 minutes for the onset, duration, and severity of seizures.
-
Score the seizure severity at regular intervals using a standardized scale (e.g., Racine scale).
-
Monitor the animal for any adverse effects and provide supportive care as needed.
[³H]-EBOB Radioligand Binding Assay
This protocol is based on competitive binding assays for the picrotoxin site.[4][10][11]
Objective: To determine the affinity of this compound for the picrotoxin binding site on GABAa receptors in rat brain membranes using a competitive binding assay with [³H]-EBOB.
Materials:
-
Tissue: Rat brain membranes.
-
Radioligand: [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]-EBOB).
-
Competitor: this compound.
-
Non-specific binding control: Unlabeled picrotoxin or EBOB.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a constant concentration of [³H]-EBOB (e.g., 1-2 nM).
-
To these tubes, add increasing concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled picrotoxin or EBOB to a separate set of tubes.
-
Add the rat brain membrane preparation to all tubes to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
Metabolic Consequences of this compound-Induced Seizures
This compound-induced seizures lead to significant metabolic alterations in the brain.[12] Studies using NMR-based metabolomics have revealed widespread changes in neurotransmitter levels, energy metabolism, and markers of oxidative stress.[12] Key findings include disturbances in the levels of GABA, glutamate, and glutamine, indicating a disruption in neurotransmission and neuromodulation.[12] Furthermore, changes in lactate, citrate, and creatine/phosphocreatine levels point to a high energy demand and a shift in energy metabolism during seizures.[12][13] An increase in markers of oxidative stress, such as ascorbate (B8700270) and choline, is also observed, highlighting the cellular stress induced by the convulsive state.[12]
Conclusion
This compound is a potent neurotoxin that serves as an invaluable tool for studying the fundamental mechanisms of convulsive seizures. Its well-defined action as a non-competitive antagonist of the GABAa receptor allows for the creation of robust and reproducible seizure models. This technical guide has provided a comprehensive overview of the core principles of this compound-induced seizures, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the affected signaling pathway. It is intended that the information and methodologies presented herein will serve as a valuable resource for researchers and drug development professionals working to advance our understanding of epilepsy and to develop novel anticonvulsant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation Method of Dorsal Root Ganglion Neurons of Rats and Their Electrophysiological Characteristics [kjdb.org]
- 5. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Protocol for labeling epileptic-status-related neuronal ensembles in mouse hippocampal kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [3H]Ethynylbicycloorthobenzoate ([3H]EBOB) binding in recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of [3H]ethynylbicycloorthobenzoate ([3H]EBOB) binding and the action of insecticides on the gamma-aminobutyric acid-gated chloride channel in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Metabolic Consequences of Seizures - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (-)-Anisatin: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Anisatin is a potent neurotoxin isolated from the fruits of the Japanese star anise, Illicium anisatum. Its complex polycyclic structure, featuring a unique spiro-β-lactone and an oxabicyclo[3.3.1] core, coupled with its significant biological activity as a non-competitive GABA antagonist, has made it a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of (-)-anisatin, based on the elegant and stereoselective route developed by Fukuyama and coworkers. The synthesis is characterized by a series of strategic chemical transformations, including a rhodium-catalyzed 1,4-addition, an intramolecular Diels-Alder reaction, a stereoselective[1][2]-Wittig rearrangement, and a novel epoxide cleavage by a primary amide to construct the core oxabicyclo[3.3.1] skeleton.[1][2]
Data Presentation: Summary of Reaction Yields
The following table summarizes the yields for the key steps in the total synthesis of (-)-Anisatin.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Rhodium-catalyzed 1,4-addition | Enone | Adduct | 85 |
| 2 | Intramolecular Diels-Alder reaction | Triene | Cycloadduct | 75 (for 2 steps) |
| 3 | Stereoselective[1][2]-Wittig Rearrangement | Allyl ether | Alcohol | 92 |
| 4 | Construction of the oxabicyclo[3.3.1] skeleton via epoxide cleavage | Epoxide | Lactone | 81 |
| 5 | Final steps to (-)-Anisatin | Lactone | (-)-Anisatin | ~20 (multi-step) |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (-)-anisatin are provided below.
Rhodium-Catalyzed 1,4-Addition
This crucial step establishes the initial stereocenter of the molecule. The reaction involves the conjugate addition of an arylboronic acid to an enone, catalyzed by a rhodium complex.
Materials:
-
Enone starting material
-
Arylboronic acid
-
[Rh(acac)(CO)2]
-
(S)-BINAP
-
Water
-
Potassium carbonate (K2CO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the enone in a mixture of 1,4-dioxane and water (10:1) is added the arylboronic acid and potassium carbonate.
-
In a separate flask, a solution of [Rh(acac)(CO)2] and (S)-BINAP in 1,4-dioxane is prepared and stirred at room temperature for 10 minutes.
-
The catalyst solution is then added to the mixture of the enone and arylboronic acid.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 1,4-addition product.
Intramolecular Diels-Alder Reaction
This reaction constructs the bicyclo[2.2.2]octane core of the molecule through a thermally induced cycloaddition of a triene precursor.
Materials:
-
Triene precursor
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
A solution of the triene precursor in toluene is heated to reflux (approximately 110 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield the Diels-Alder adduct.
Stereoselective[1][2]-Wittig Rearrangement
This key transformation introduces a hydroxyl group and sets a crucial stereocenter through a concerted rearrangement of an allyl ether.
Materials:
-
Allyl ether precursor
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
A solution of the allyl ether precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
The reaction is warmed to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to give the homoallylic alcohol.
Construction of the Oxabicyclo[3.3.1] Skeleton
The formation of the characteristic oxabicyclo[3.3.1]nonane core is achieved through an intramolecular cyclization involving the cleavage of an epoxide by a primary amide.
Materials:
-
Epoxide precursor
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
The epoxide precursor is dissolved in a solution of ammonia in methanol and stirred at room temperature until the epoxide is consumed (as monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude primary amide.
-
The crude amide is dissolved in toluene, and DBU is added.
-
The mixture is heated to 100 °C and stirred for 6 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the lactone with the oxabicyclo[3.3.1] skeleton.
Visualizations
Overall Synthetic Workflow
The following diagram illustrates the key stages in the total synthesis of (-)-anisatin, highlighting the major transformations and intermediates.
Caption: Key stages of the (-)-anisatin total synthesis.
Key Bond Formations and Stereochemical Control
This diagram outlines the logical relationship between the key reactions and the establishment of the complex stereochemistry of (-)-anisatin.
Caption: Correlation of key reactions to stereochemical control.
References
Application Note: Quantification of Anisatin in Plant Material by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anisatin in plant material, particularly in species of the genus Illicium. This compound is a potent neurotoxin, and its presence in certain Illicium species, which can be mistaken for the edible star anise (Illicium verum), poses a significant health risk.[1][2][3] This method is crucial for the quality control of star anise and other plant-derived products to ensure consumer safety.[4] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Introduction
This compound is a neurotoxic sesquiterpene lactone found in several species of the family Illiciaceae.[5][6] Due to the morphological similarities between the fruits of different Illicium species, accidental ingestion of toxic species mistaken for the culinary spice star anise (Illicium verum) can lead to severe poisoning, including epileptic convulsions.[1][2][3] Therefore, a reliable and sensitive analytical method for the detection and quantification of this compound is essential for food safety and quality control.[4][7] This LC-MS/MS method provides high selectivity and sensitivity for the determination of this compound in complex plant matrices.
Experimental
1. Sample Preparation
A multi-step procedure involving extraction and purification is employed to isolate this compound from the plant matrix.
-
Extraction: An automated accelerated solvent extraction (ASE) can be utilized for efficient extraction from the ground plant material.[1][2] Alternatively, a solid-phase extraction (SPE) cleanup procedure can be employed.[7][8][9] For simpler preparations, protein precipitation with acetonitrile (B52724) can be used for liquid samples like blood.[5][6]
-
Purification: A solid-supported liquid-liquid extraction (SSLE) step using a material like EXtrelut® can be implemented for further purification.[1][2]
2. Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase HPLC or UHPLC system.
-
Column: A C18 column is commonly used for the separation of this compound.[7][8][9] Porous graphitic carbon columns have also been shown to be effective.[1][2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol (B129727) and water (often with 0.1% formic acid) is typically used.[5][6]
-
Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.
-
Injection Volume: A small injection volume (e.g., 20 µL) is used.[9]
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification.[1][2][7][8]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2][7][8]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound is typically m/z 327.1.[6][10] The primary quantifier product ion is m/z 127.0, with a qualifier ion of m/z 297 also monitored for confirmation.[6][7][8][9][10]
Quantitative Data
The performance of the LC-MS/MS method is summarized in the following tables.
Table 1: Mass Spectrometric Parameters for this compound Quantification
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 327.1 | [6][10] |
| Quantifier Ion (m/z) | 127.0 | [6][7][8][9][10] |
| Qualifier Ion (m/z) | 297 | [7][8][9] |
| Ionization Mode | Negative ESI | [1][2][7][8] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 8 mg/kg | [1][2] |
| 1 - 2000 ng/mL | [6][10] | |
| Limit of Detection (LOD) | 1.2 µg/kg | [8][9] |
| Limit of Quantification (LOQ) | 3.9 µg/kg | [8][9] |
| 1 ng/mL | [10] | |
| Recovery | >90% | [7][8][9] |
| >67.2% | [5][6][10] | |
| Intraday Precision (RSD) | <14% | [5][6][10] |
| Interday Precision (RSD) | <14% | [5][6][10] |
Protocols
Protocol 1: Sample Preparation
-
Weigh a homogenized sample of the plant material.
-
Perform accelerated solvent extraction (ASE) with an appropriate solvent.
-
The resulting extract is then subjected to solid-supported liquid-liquid extraction (SSLE) for cleanup.
-
Evaporate the purified extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Set up the HPLC/UHPLC system with a C18 column and a mobile phase gradient of methanol and water with 0.1% formic acid.
-
Equilibrate the column with the initial mobile phase conditions.
-
Configure the triple quadrupole mass spectrometer to operate in negative ESI mode and set up the MRM transitions for this compound as specified in Table 1.
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Acquire data and process the chromatograms to determine the concentration of this compound based on a calibration curve prepared with certified reference standards.
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method is a highly effective tool for the selective and sensitive quantification of this compound in plant materials. Its application is critical for ensuring the safety of food and herbal products that may be adulterated with toxic Illicium species. The detailed protocol and validated performance characteristics provide a reliable framework for researchers, scientists, and drug development professionals.
References
- 1. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rapid Detection of Anisatin Contamination using DART-HRMS
AN-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a rapid and efficient method for the detection of the neurotoxin Anisatin in various matrices using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS). This compound is a toxic compound found in species such as Japanese star anise (Illicium anisatum), which can be a dangerous adulterant in edible Chinese star anise (Illicium verum) and related products.[1][2][3] The DART-HRMS method provides a high-throughput screening solution that requires minimal to no sample preparation, delivering reliable results in seconds.[2][3][4] This approach is critical for food safety, quality control, and regulatory screening.[4][5]
Introduction
This compound is a potent neurotoxic sesquiterpene dilactone that can cause severe health issues, including epileptic convulsions, hallucinations, and nausea if ingested.[1][2][3] Its presence in toxic Illicium species, which are morphologically similar to the widely used spice Chinese star anise, poses a significant risk of contamination and adulteration in food products and herbal remedies.[2] Consequently, a rapid, simple, and unambiguous analytical method is crucial for food safety and quality control.[1][2]
Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with little or no sample preparation.[4][6] By coupling a DART source with an HRMS detector, such as an Orbitrap, it is possible to obtain accurate mass measurements, enabling confident identification of target compounds in complex matrices.[2][7] This application note presents a protocol for the rapid screening of this compound in star anise fruits and herbal teas.
Principle of DART-HRMS
The DART ion source operates by directing a heated stream of ionized gas, typically helium or nitrogen, at the sample's surface.[4][8] This process desorbs and ionizes analyte molecules, which are then introduced into the mass spectrometer's inlet. The high-resolution mass analyzer provides excellent mass accuracy (< 3 ppm), allowing for the determination of the elemental composition of the detected ions and ensuring high specificity.[7] DART-HRMS is a powerful tool for high-throughput screening in forensic, food safety, and doping laboratories.[7]
Experimental Protocols
This section provides detailed methodologies for sample preparation and DART-HRMS analysis for the detection of this compound.
Instrumentation
-
Ion Source: DART Ion Source
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or QTOF)[7][9]
Sample Preparation
A major advantage of the DART-HRMS technique is the elimination of time-consuming sample preparation steps.[4][9]
-
Solid Samples (e.g., Star Anise Fruits):
-
Liquid Samples (e.g., Herbal Teas):
DART-HRMS Instrument Parameters
The following table summarizes the recommended starting parameters for the DART-HRMS system. Optimization may be required depending on the specific instrument configuration.
| Parameter | Setting |
| DART Source | |
| Ionization Gas | Helium or Nitrogen[8][9] |
| Gas Temperature | 300-500 °C[4] |
| Grid Electrode Voltage | +350 V (Positive Mode)[8] |
| Mass Spectrometer | |
| Ionization Mode | Positive and Negative |
| Mass Range | 85-1200 Da[4] |
| Mass Resolution | > 27,000[2][3] |
| Data Acquisition | Full Scan |
Data Acquisition and Analysis
Data is acquired in both positive and negative ion modes to detect the characteristic this compound ions. The identification is confirmed by the accurate mass measurement of these ions.
-
Positive Ion Mode: Monitor for the ammonium (B1175870) adduct of this compound, [M+NH₄]⁺ , with an exact mass of m/z 346.1496 (C₁₅H₂₄NO₈).[2][3]
-
Negative Ion Mode: Monitor for the deprotonated molecule, [M-H]⁻ , with an exact mass of m/z 327.1074 (C₁₅H₁₉O₈).[2][3]
The presence of either or both of these ions with a mass error of < 5 ppm provides a confident identification of this compound.
Results and Discussion
The DART-HRMS method allows for the unequivocal qualitative determination of this compound.
-
Qualitative Identification: In contaminated samples, the signal for this compound is typically over 1000 times larger than any background signal in authentic Chinese star anise, allowing for clear differentiation.[2][3]
-
Quantitative Performance: While primarily a screening tool, the method exhibits excellent quantitative capabilities. A study involving spiking a complex herbal tea with Japanese star anise demonstrated a linear calibration curve (R² ≥ 0.995) using a standard addition method. This showed that adulteration could be reliably measured down to a level of 1% (w/w).[2][3]
The table below summarizes the key analytical figures of merit for this compound detection.
| Analyte | Ionization Mode | Adduct / Ion | Exact m/z (Da) | Linearity (R²) | Detection Level |
| This compound | Positive | [M+NH₄]⁺ | 346.1496 | ≥ 0.995[2][3] | 1% (w/w) Adulteration[2][3] |
| This compound | Negative | [M-H]⁻ | 327.1074 | ≥ 0.995[2][3] | 1% (w/w) Adulteration[2][3] |
Visualizations
The following diagrams illustrate the experimental workflow and the ionization of this compound.
Caption: DART-HRMS workflow for this compound detection.
Caption: Key ions of this compound detected by DART-HRMS.
Conclusion
The DART-HRMS method provides a powerful solution for the rapid and reliable screening of this compound contamination. Its primary advantages include:
-
Simplicity: Minimal to no sample preparation is required, significantly reducing workflow complexity and solvent consumption.[2][3][9]
-
Specificity: High-resolution mass spectrometry provides unambiguous identification based on accurate mass measurements.[7]
-
Versatility: The method is applicable to both solid and liquid samples.[2][3]
This technique is exceptionally well-suited for high-throughput environments such as regulatory agencies and quality control laboratories, enabling swift action to prevent contaminated products from reaching consumers.
References
- 1. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid control of Chinese star anise fruits and teas for neurotoxic this compound by Direct Analysis in Real Time high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. The Use of DART-HRMS for the Rapid Identification Chemical Substances in Food Contact Materials | FDA [fda.gov]
- 5. DART-MS | Bruker [bruker.com]
- 6. Direct analysis in real time-mass spectrometry (DART-MS) for rapid qualitative screening of toxic glycols in glycerin-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct analysis in real time - high resolution mass spectrometry (DART-HRMS): a high throughput strategy for identification and quantification of anabolic steroid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid screening of riot control agents using DART-TD-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
Application Notes and Protocols for Whole-Cell Patch Clamp Experiments with Anisatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of Anisatin, a potent, non-competitive GABAA receptor antagonist, using whole-cell patch clamp electrophysiology. This compound is a neurotoxic compound isolated from the Japanese star anise (Illicium anisatum) that serves as a valuable tool for studying the pharmacology and function of GABAA receptors.[1][2][3]
Introduction
This compound acts as a picrotoxin-like antagonist of GABAA receptors, suppressing GABA-induced currents.[3][4] Its mechanism is use-dependent, meaning it requires the channel to be open for its inhibitory effects to occur, and its action is not readily reversible upon washout.[1] Understanding the interaction of this compound with GABAA receptors is crucial for neuroscience research and can inform the development of novel therapeutics targeting the GABAergic system. The whole-cell patch clamp technique is the gold standard for studying these interactions as it allows for the direct measurement of ion channel currents in response to GABA and this compound application.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from whole-cell patch clamp studies on this compound.
Table 1: this compound Potency on GABAA Receptors
| Parameter | Value | Cell Type | Reference |
| EC50 | 1.10 µM | Rat Dorsal Root Ganglion Neurons | [1][5] |
| IC50 | 0.43 µM | Rat Brain Membranes ([3H]EBOB binding) | [7] |
Table 2: Effects of this compound on GABA-Induced Single-Channel Currents
| Parameter | Effect of this compound | Cell Type | Reference |
| Open Time | No alteration | Rat Dorsal Root Ganglion Neurons | [1] |
| Closed Time | Prolonged | Rat Dorsal Root Ganglion Neurons | [1] |
| Burst Duration | Reduced | Rat Dorsal Root Ganglion Neurons | [1] |
| Channel Openings per Burst | Decreased | Rat Dorsal Root Ganglion Neurons | [1] |
Experimental Protocols
This section provides a detailed methodology for conducting whole-cell patch clamp experiments to investigate the effects of this compound on GABAA receptors.
Cell Preparation
-
Cell Culture: Primary cultures of rat dorsal root ganglion (DRG) neurons are a suitable model system.[1][5]
-
Plating: Plate neurons on coverslips suitable for microscopy and electrophysiological recording a few days prior to the experiment.[6]
Solutions and Reagents
Table 3: Composition of Recording Solutions
| Solution | Component | Concentration (mM) |
| External Solution (aCSF) | NaCl | 150 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH | 7.4 (adjusted with NaOH) | |
| Internal (Pipette) Solution | CsCl | 140 |
| MgCl2 | 2 | |
| EGTA | 1 | |
| ATP-Mg | 2 | |
| HEPES | 10 | |
| pH | 7.2 (adjusted with CsOH) |
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording solution should be kept to a minimum (<0.1%) to avoid solvent effects.
-
GABA Solution: Prepare a stock solution of GABA in water. Aliquot and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
Whole-Cell Patch Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 2-3 MΩ when filled with the internal solution.[5]
-
Equipment Setup: Use a patch clamp amplifier and a data acquisition system. Mount the recording chamber on an anti-vibration table within a Faraday cage to minimize electrical noise.
-
Cell Visualization: Identify healthy neurons using an inverted microscope with appropriate optics.
-
Pipette Positioning: Lower the patch pipette into the bath and apply positive pressure. Approach the target cell with the pipette.
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[6]
-
Equilibration: Allow the cell to equilibrate with the internal solution for at least 5 minutes before starting the recordings.[5]
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to record GABA-induced chloride currents.[5]
Drug Application
-
Control Recordings: Obtain stable baseline recordings of GABA-induced currents by applying a known concentration of GABA (e.g., 10 µM) using a fast perfusion system.
-
This compound Application:
-
Co-application: To observe the use-dependent block, co-apply this compound with GABA.[1] Repeated co-applications will demonstrate the cumulative suppression of the GABA-induced current.[1]
-
Pre-application: To test for effects on the closed state of the channel, pre-apply this compound to the bath before applying GABA. Note that pre-application of this compound alone may not have an effect on the subsequent GABA-induced current, highlighting its use-dependent nature.[1]
-
-
Washout: Attempt to wash out this compound by perfusing the chamber with an this compound-free external solution. Note that recovery from this compound's effects is typically not observed.[1]
Data Analysis
-
Current Measurement: Measure the peak amplitude of the GABA-induced currents before, during, and after this compound application.
-
Dose-Response Curve: To determine the EC50, apply a range of this compound concentrations (co-applied with a fixed concentration of GABA) and plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Current Kinetics: Analyze the decay phase of the GABA-induced currents. This compound has been shown to accelerate the decay of these currents.[1]
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound's antagonistic action on GABAA receptors.
Experimental Workflow
Caption: Workflow for a whole-cell patch clamp experiment with this compound.
References
- 1. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anisatin in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), serves as a valuable tool in neuropharmacological research due to its specific mechanism of action. It is a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, acting at the picrotoxin (B1677862) binding site.[1] This antagonism blocks the chloride ion channel, leading to neuronal hyperexcitability, convulsions, and seizures.[2][3] These properties make this compound a useful agent for inducing seizure models to study epilepsy and to screen potential anticonvulsant drugs.[4][5]
These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to the neuropharmacological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Preparation | Reference |
| EC50 (GABA-induced currents) | ~1.10 µM | Rat | Dorsal Root Ganglion Neurons | [6] |
| IC50 ([3H]EBOB binding) | 0.43 µM | Rat | Brain Membranes | [7] |
Table 2: In Vivo Toxicity of this compound
| Parameter | Value | Route of Administration | Species | Reference |
| Lethal Dose (LD50) | 1 mg/kg | Intraperitoneal (i.p.) | Mouse | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the picrotoxin site within the pore of the GABAA receptor chloride channel.[8] This binding allosterically inhibits the channel, preventing the influx of chloride ions that normally occurs upon GABA binding. The blockade of this inhibitory neurotransmission leads to depolarization and increased neuronal excitability.
A proposed downstream signaling cascade following this compound's action on GABAA receptors in the growth cone involves:
-
Blockade of GABA-induced Cl- influx, leading to Cl- efflux.
-
Subsequent depolarization activates L-type voltage-sensitive Ca2+ channels, causing an influx of Ca2+.
-
The rise in intracellular Ca2+ activates Protein Kinase C (PKC).
-
PKC then phosphorylates downstream targets such as Growth Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[9]
Figure 1. Proposed signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Rat Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the effect of this compound on GABA-induced currents in cultured rat DRG neurons.[8]
Experimental Workflow:
Figure 2. Workflow for patch-clamp experiments with this compound.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2.5 mM CaCl2, 1.3 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, 20 mM glucose. Bubble with 95% O2 / 5% CO2.
-
Enzyme Solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12.
-
Culture Medium: DMEM/F12 with 5% Fetal Bovine Serum.
-
Intracellular (Pipette) Solution: 140 mM K-gluconate, 4 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.4 mM NaGTP. Adjust pH to 7.3 with KOH.
-
Extracellular (Bath) Solution: aCSF.
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO.
-
GABA Stock Solution: Prepare a 10 mM stock in water.
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize neonatal rats and isolate lumbar DRGs.
-
Incubate DRGs in the enzyme solution at 37°C for 30-60 minutes.
-
Gently triturate the ganglia to dissociate the neurons.
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips in culture medium and incubate at 37°C in a 5% CO2 incubator. Use neurons within 24-48 hours.[10]
-
-
Whole-Cell Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on an inverted microscope and perfuse with aCSF.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.
-
Approach a neuron with the micropipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline recording.
-
Apply GABA (e.g., 30 µM) to the neuron to elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of this compound (e.g., 0.1 - 10 µM) to determine its inhibitory effect.
-
Record the currents using appropriate data acquisition software.
-
Analyze the peak amplitude of the GABA-induced currents in the absence and presence of this compound to determine the EC50.
-
[3H]EBOB Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxin binding site on GABAA receptors in rat brain membranes using the radioligand [3H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([3H]EBOB).[7]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).
-
[3H]EBOB: Radiolabeled EBOB.
-
Non-specific binding control: A high concentration of a known non-competitive antagonist (e.g., 10 µM picrotoxin).
-
This compound: Unlabeled this compound at various concentrations.
Procedure:
-
Membrane Preparation:
-
Homogenize whole rat brains in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[8]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50-120 µg of brain membrane protein.
-
A fixed concentration of [3H]EBOB (e.g., 1-2 nM).
-
Varying concentrations of this compound for the competition curve.
-
Binding buffer.
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
In Vivo this compound-Induced Seizure Model in Mice
This protocol describes the induction of convulsive seizures in mice using this compound and the evaluation of a potential anticonvulsant, such as diazepam.[2][5]
Animal Handling and Dosing Regimen:
Figure 3. Workflow for the in vivo this compound-induced seizure model.
Materials:
-
Male ICR mice (or other appropriate strain).
-
This compound solution (e.g., in saline with a small amount of DMSO).
-
Test anticonvulsant compound (e.g., Diazepam, 5 mg/kg, i.p.) or vehicle control.[11]
-
Observation chambers.
-
Timer.
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
On the day of the experiment, weigh the mice and randomly assign them to control and treatment groups.
-
-
Dosing:
-
Administer the test anticonvulsant or vehicle to the respective groups via the desired route (e.g., intraperitoneally, i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), administer a convulsive dose of this compound (e.g., 1 mg/kg, i.p.).
-
-
Observation and Scoring:
-
Immediately after this compound administration, place each mouse in an individual observation chamber.
-
Observe the mice continuously for a defined period (e.g., 60 minutes).
-
Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
Also, record the number of animals that exhibit tonic-clonic seizures and the mortality rate in each group.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, duration, severity) between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant increase in seizure latency and a decrease in duration and severity in the treatment group indicate potential anticonvulsant activity.
-
Metabolomic Analysis of this compound's Effects in Mouse Brain
This protocol provides a framework for investigating the metabolic alterations in the mouse brain following this compound-induced seizures using NMR-based metabolomics.[4][12]
Materials:
-
This compound.
-
Mice.
-
Liquid nitrogen.
-
Tissue homogenizer.
-
Phosphate (B84403) buffer.
-
Deuterium oxide (D2O).
-
NMR spectrometer.
Procedure:
-
Animal Treatment and Tissue Collection:
-
Administer a convulsive dose of this compound to mice.
-
At a specific time point after seizure onset, euthanize the mice by cervical dislocation.
-
Rapidly dissect the brain and specific regions of interest (e.g., cortex, cerebellum).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen brain tissue in a cold phosphate buffer.
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant containing the metabolites.
-
-
NMR Spectroscopy:
-
Lyophilize the supernatant and reconstitute it in a D2O-based buffer for NMR analysis.
-
Acquire 1H NMR spectra using a high-resolution NMR spectrometer.
-
-
Data Analysis:
-
Process the NMR spectra (e.g., phasing, baseline correction, and referencing).
-
Identify and quantify the metabolites using spectral databases and specialized software.
-
Use multivariate statistical analysis (e.g., OPLS-DA) to identify significant differences in the metabolic profiles between control and this compound-treated groups.
-
Relate the changes in metabolites (e.g., GABA, glutamate, lactate) to the neurotoxic effects of this compound.[4]
-
Conclusion
This compound is a powerful neuropharmacological tool for studying the GABAergic system and for modeling epilepsy. The protocols provided herein offer a detailed guide for researchers to utilize this compound in a variety of in vitro and in vivo experimental settings. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of neuronal excitability and the development of novel therapeutics for neurological disorders.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices [jove.com]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Chloride Ions Regulate the Time Course of GABA-Mediated Inhibitory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for identifying Anisatin in herbal teas
An Application Note on Analytical Techniques for Identifying Anisatin in Herbal Teas
Introduction
This compound is a highly toxic sesquiterpene dilactone found in the fruits of the Japanese star anise (Illicium anisatum) and other related species.[1][2] The consumption of products contaminated with these toxic species can lead to severe neurological and gastrointestinal symptoms, including seizures, hallucinations, and vomiting.[2][3] Chinese star anise (Illicium verum), a common ingredient in herbal teas and culinary spices, is morphologically similar to its toxic counterparts, leading to risks of accidental adulteration.[1][4] Therefore, robust and sensitive analytical methods are crucial for the detection and quantification of this compound in herbal teas to ensure consumer safety.[5]
This document provides detailed protocols for the identification and quantification of this compound in herbal tea matrices using modern analytical techniques. The primary methods covered are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Direct Analysis in Real Time high-resolution mass spectrometry (DART-HRMS).
Mechanism of Action: this compound as a GABA Antagonist
This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[2][6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound blocks the influx of chloride ions into the neuron, preventing hyperpolarization and leading to increased nerve excitability and convulsions.[2][3]
Overall Experimental Workflow
The general procedure for analyzing this compound in herbal teas involves sample preparation to extract the analyte from the complex matrix, followed by instrumental analysis for detection and quantification.
Experimental Protocols
Sample Preparation for Chromatographic Analysis (LC-MS/MS)
This protocol is designed to extract this compound from the tea matrix and remove interfering substances prior to LC-MS/MS analysis.
Materials:
-
Herbal tea sample
-
Water
-
Acetonitrile
-
Solid Phase Extraction (SPE) C18 cartridges or EXtrelut® columns[5][8]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Homogenization: Mill the dry herbal tea sample to a fine, homogenous powder.[9]
-
Extraction:
-
Weigh 1.0 g of the homogenized tea powder into a centrifuge tube.
-
Add 10 mL of a methanol/water mixture (e.g., 70:30 v/v).
-
Vortex vigorously for 1 minute.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
-
Cleanup (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.[8]
-
Alternative Cleanup: A solid-supported liquid-liquid purification step on EXtrelut® can also be employed.[5][10]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water 1:9 v/v).[10]
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Simplified Sample Preparation for DART-HRMS
DART-HRMS is a rapid technique that requires minimal sample preparation.[1][11]
Materials:
-
Herbal tea sample
-
Boiling water
-
Glass sampling rod
Protocol:
-
Tea Infusion: Prepare a tea infusion by adding boiling water to the herbal tea sample according to product instructions, typically for about 6 minutes.[1][11]
-
Sampling: Dip the end of a glass sampling rod into the prepared tea.[1][11]
-
Analysis: Immediately present the glass rod with the sampled tea (~2 µL) to the DART ion source for analysis.[1][11]
Analytical Method Protocols
LC-MS/MS Analysis
This method offers high sensitivity and selectivity for the quantification of this compound.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 100 x 2.1 mm, 2.6 µm) or Porous Graphitic Carbon[5][8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative[8] |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 327.1[8] |
| Product Ion (Quantifier) | 127.0[8][12] |
| Product Ion (Qualifier) | 297.0[8] |
DART-HRMS Analysis
This method is ideal for rapid screening and qualitative confirmation of this compound without sample pretreatment.[1][13]
Instrumentation:
-
Direct Analysis in Real Time (DART) ion source coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
DART-HRMS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive or Negative[1] |
| Gas | Helium |
| Gas Temperature | 350 °C |
| Mass Resolution | >27,000[1] |
| Positive Ion [M+NH₄]⁺ (m/z) | 346.1496[1][11] |
| Negative Ion [M-H]⁻ (m/z) | 327.1074[1][11] |
Quantitative Data Summary
The performance of the described analytical methods has been validated in several studies. The table below summarizes key quantitative parameters.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Quantification Range | Reference |
| HPLC-MS/MS | 1.2 µg/kg | 3.9 µg/kg | - | [8] |
| LC-MS/MS | - | - | 0.2 - 8 mg/kg | [5][10] |
| DART-HRMS | Adulteration down to 1% (w/w) is measurable | - | Linear calibration (R² ≥ 0.995) | [1][11] |
Conclusion
The analytical methods detailed in this application note provide robust and reliable means for detecting the neurotoxin this compound in herbal tea products. LC-MS/MS stands out as a highly sensitive and selective method for quantification, making it suitable for regulatory compliance and quality control.[8] DART-HRMS offers a significant advantage in speed and simplicity, positioning it as an excellent tool for rapid screening of raw materials and finished products with minimal sample preparation.[1][11] The implementation of these protocols can significantly enhance food safety measures by preventing the distribution of herbal teas contaminated with toxic Illicium species.
References
- 1. Rapid control of Chinese star anise fruits and teas for neurotoxic this compound by Direct Analysis in Real Time high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jsct.jp [jsct.jp]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Herbals medicine testing - Eurofins Deutschland [eurofins.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.wur.nl [research.wur.nl]
Application Note: NMR-Based Metabolomics for Studying Anisatin Intoxication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin is a potent neurotoxin found in the seeds of the Japanese star anise (Illicium anisatum). Its ingestion can lead to severe neurological symptoms, including seizures, due to its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1][2][3] Understanding the downstream metabolic consequences of this compound intoxication is crucial for elucidating its complete mechanism of toxicity and for the development of potential diagnostic and therapeutic strategies. Nuclear Magnetic Resonance (NMR)-based metabolomics offers a powerful platform for obtaining a comprehensive snapshot of the metabolic perturbations in brain tissue following this compound exposure. This application note provides a detailed protocol for utilizing ¹H-NMR-based metabolomics to study the effects of this compound intoxication on the brain metabolome.
Principle
NMR spectroscopy is a non-destructive analytical technique that can simultaneously identify and quantify a wide range of metabolites in a complex biological sample.[4][5] By applying multivariate statistical analysis to the NMR spectra of brain extracts from control and this compound-treated subjects, it is possible to identify statistically significant changes in metabolite concentrations. These alterations can then be mapped to specific biochemical pathways, revealing the systemic effects of the toxin. A ¹H NMR-based metabolomic study on mice has shown that this compound intoxication leads to significant disturbances in neurotransmission, energy metabolism, amino acid metabolism, and nucleic acid metabolism in the brain cortex and cerebellum.[5]
Data Presentation
| Metabolic Pathway | Metabolite | Change in Cortex | Change in Cerebellum |
| Neurotransmission | γ-Aminobutyric acid (GABA) | ↓ | ↓ |
| Glutamate | ↑ | ↑ | |
| Glutamine | ↑ | ↑ | |
| Taurine | ↑ | ↑ | |
| Oxidative Stress | Ascorbate | ↓ | ↓ |
| Phosphatidylcholine | ↓ | ↓ | |
| Choline | ↓ | ↓ | |
| Ethanolamine | ↓ | ↓ | |
| Energy Metabolism | NAD+ | ↓ | ↓ |
| Lactate | ↑ | ↑ | |
| Citrate | ↓ | ↓ | |
| Fumarate | ↓ | ↓ | |
| Creatine/Phosphocreatine | ↓ | ↓ | |
| Creatinine | ↓ | ↓ | |
| Amino Acid Metabolism | Leucine | ↑ | ↑ |
| Isoleucine | ↑ | ↑ | |
| Valine | ↑ | ↑ | |
| Phenylalanine | ↑ | ↑ | |
| Tyrosine | ↑ | ↑ | |
| Tryptophan | ↑ | ↑ | |
| Alanine | ↑ | ↑ | |
| Threonine | ↑ | ↑ | |
| Glycine | ↑ | ↑ | |
| Nucleic Acid Metabolism | NAD+ | ↓ | ↓ |
| Nicotinamide/Niacinamide | ↑ | ↑ | |
| Adenosine | ↓ | ↓ | |
| Guanosine | ↓ | ↓ |
Table 1: Summary of qualitative metabolic changes in the brain following this compound intoxication. (↑) indicates an increase, and (↓) indicates a decrease in the metabolite level in the this compound-treated group compared to the control group. Data is based on the findings from Wei et al., 2014.[5]
Experimental Protocols
Animal Model and Sample Collection
A suitable animal model, such as mice, should be used. A control group receiving a vehicle and a test group receiving a sub-lethal dose of this compound (e.g., 1 mg/kg, intraperitoneally) should be established.[2] After a defined period to allow for the onset of symptoms (e.g., 1-6 hours), the animals are euthanized, and brain tissues (cortex and cerebellum) are rapidly dissected and flash-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until extraction.
Brain Tissue Metabolite Extraction (Methanol/Chloroform (B151607)/Water Method)
This protocol is adapted from established methods for brain tissue extraction for NMR metabolomics.[1][6]
Materials:
-
Frozen brain tissue (~50-100 mg)
-
Pre-chilled (-20°C) Methanol (B129727) (HPLC grade)
-
Pre-chilled (-20°C) Chloroform (HPLC grade)
-
Pre-chilled (4°C) ultrapure water
-
Homogenizer
-
Centrifuge capable of 13,000 x g at 4°C
-
Lyophilizer
Procedure:
-
Weigh the frozen brain tissue.
-
Add 4 mL/g of ice-cold methanol to the tissue in a pre-chilled homogenization tube.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.
-
Add 2 mL/g of ice-cold chloroform to the homogenate and vortex for 60 seconds.
-
Add 2 mL/g of ice-cold water to the mixture, creating a final methanol:chloroform:water ratio of 2:1:1.
-
Vortex the mixture for 60 seconds and incubate on ice for 15 minutes to allow for phase separation.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C. Three layers will form: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet at the interface.
-
Carefully collect the upper aqueous layer into a new tube.
-
Lyophilize the aqueous extract to dryness.
-
Store the lyophilized extract at -80°C until NMR analysis.
NMR Sample Preparation
Materials:
-
Lyophilized brain extract
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4) prepared in D₂O
-
Internal standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of 0.5 mM.
Procedure:
-
Reconstitute the lyophilized extract in 600 µL of phosphate buffer (in D₂O) containing the internal standard.
-
Vortex for 60 seconds to ensure complete dissolution.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any remaining particulate matter.
-
Transfer 550 µL of the supernatant to a 5 mm NMR tube.
¹H-NMR Data Acquisition
Instrument:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
Typical Acquisition Parameters:
-
Pulse Sequence: 1D ¹H NOESY presaturation (e.g., noesygppr1d) or Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress water and macromolecule signals.
-
Temperature: 298 K (25°C)
-
Spectral Width: 12-16 ppm
-
Number of Scans: 128 or 256
-
Relaxation Delay: 2-4 seconds
-
Acquisition Time: 2-3 seconds
-
Mixing Time (for NOESY): 10-100 ms
NMR Data Processing and Analysis
Software:
-
Software for NMR data processing (e.g., TopSpin, Mnova).
-
Software for metabolite identification and quantification (e.g., Chenomx NMR Suite, AMIX).[7][8]
-
Software for multivariate statistical analysis (e.g., SIMCA-P, MetaboAnalyst).
Workflow:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.
-
Referencing: Calibrate the chemical shifts of the spectra to the internal standard (TSP or DSS at 0.00 ppm).
-
Binning/Alignment: Segment the spectra into bins of a defined width (e.g., 0.04 ppm) or use alignment algorithms to correct for minor shifts in peak positions.
-
Normalization: Normalize the binned data to the total spectral area or to the integral of the internal standard to account for variations in sample concentration.
-
Multivariate Analysis:
-
Principal Component Analysis (PCA): An unsupervised method to visualize the general clustering and outliers within the dataset.
-
Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): Supervised methods to maximize the separation between the control and this compound-treated groups and to identify the metabolites responsible for this separation.
-
-
Metabolite Identification: Assign spectral peaks to specific metabolites by comparing their chemical shifts and coupling patterns to databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Bank - BMRB) and by using software like Chenomx.[7][8]
-
Quantification: Determine the relative or absolute concentrations of the identified metabolites.
Visualizations
Experimental Workflow
This compound's Primary Mechanism: GABA-A Receptor Antagonism
Disturbed Metabolic Pathways in this compound Intoxication
Conclusion
NMR-based metabolomics is a highly effective and reproducible technique for investigating the complex biochemical consequences of this compound intoxication. The provided protocols offer a comprehensive framework for conducting such studies, from sample preparation to data analysis. The identified metabolic disturbances, particularly in energy metabolism and neurotransmitter balance, provide a deeper understanding of the pathophysiology of this compound-induced neurotoxicity and may aid in the discovery of novel biomarkers and therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Systemic alterations of tricarboxylic acid cycle enzymes in Alzheimer’s disease [frontiersin.org]
- 3. Investigation of oxidative stress status and apoptotic markers of juvenile trout exposed to arsenic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Pattern of Brain Death—NMR-Based Metabolomics of Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurological disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic metabolites profile of cerebral ischemia/reperfusion revealed by 1H NMR-based metabolomics contributes to potential biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Anisatin: A Potent Tool for Inducing Experimental Seizures in Rodents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin is a neurotoxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum). It is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[1][2] By blocking the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound induces a state of neuronal hyperexcitability, leading to convulsive seizures.[3][4] This property makes this compound a valuable, albeit potent and toxic, tool for inducing experimental seizures in rodent models to study the pathophysiology of epilepsy and to evaluate the efficacy of potential anticonvulsant therapies.
These application notes provide an overview of the use of this compound for inducing experimental seizures in rodents, including its mechanism of action, key quantitative data, and detailed experimental protocols. Due to the high toxicity of this compound, extreme caution and careful dose-finding studies are essential when using this compound.
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature. It is important to note that a definitive dose-response curve for seizure induction (ED50) has not been established, and the provided lethal dose should be used as a critical reference point for designing experiments.
| Parameter | Species | Value | Administration Route | Reference |
| Lethal Dose (LD50) | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | [1] |
| Lethal Dose (LD50) | Mouse | 0.76 - 1 mg/kg | Oral (p.o.) and Intraperitoneal (i.p.) | [3] |
| In vitro EC50 (GABA-induced current suppression) | Rat Dorsal Root Ganglion Neurons | ~1.10 µM | N/A | [5] |
| In vitro IC50 ([3H]EBOB binding inhibition) | Rat Brain Membranes | 0.43 µM | N/A | [6] |
Experimental Protocols
General Considerations
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
-
Safety Precautions: this compound is extremely toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work with this compound powder should be performed in a certified chemical fume hood.
-
Solvent Selection: this compound should be dissolved in a vehicle suitable for in vivo administration, such as saline with a minimal amount of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent should be non-toxic to the animals.
Protocol 1: Induction of Acute Seizures in Mice
This protocol is designed for the induction of acute seizures and requires careful dose-finding to establish a reliable, non-lethal dose.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 1-5% DMSO)
-
Male or female mice (e.g., C57BL/6 or Swiss Webster), 8-12 weeks old
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (e.g., clear polycarbonate cages)
-
Video recording equipment
-
Animal scale
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses for the dose-finding study. It is strongly recommended to start with doses significantly lower than the known LD50 (e.g., 0.1-0.2 mg/kg).
-
Animal Acclimation: Allow mice to acclimate to the experimental room for at least one hour before injection.
-
Administration: Weigh each mouse and administer the prepared this compound solution via i.p. injection. A control group receiving only the vehicle should be included.
-
Behavioral Observation and Scoring: Immediately after injection, place the mouse in an observation chamber and begin video recording. Continuously observe the animal for the onset, duration, and severity of seizures for at least 1-6 hours, as symptoms may have a delayed onset.[1]
-
Seizure Scoring: Score the seizure severity using a modified Racine scale, which should be validated for this compound-induced seizures. A proposed scale is provided in the table below.
| Stage | Behavioral Manifestations |
| 1 | Immobility, staring, facial movements (e.g., chewing, whisker twitching) |
| 2 | Head nodding, isolated myoclonic jerks |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Rearing with clonic convulsions of all four limbs |
| 5 | Generalized tonic-clonic seizure with loss of posture and falling |
-
Post-Seizure Care: After the observation period, provide supportive care as needed, including access to food and water. Monitor animals for any signs of distress or delayed toxicity.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Neuronal Hyperexcitability
Caption: this compound's mechanism of seizure induction.
Experimental Workflow for this compound-Induced Seizure Model
Caption: Workflow for this compound seizure induction.
Discussion and Further Considerations
This compound's potent, non-competitive antagonism of the GABA-A receptor makes it a powerful tool for inducing seizures in a manner distinct from other chemoconvulsants that may act through different mechanisms. A metabolomic study in mice has indicated that this compound-induced seizures lead to significant alterations in brain neurochemistry, including changes in GABA, glutamate, glutamine, and taurine (B1682933) levels, as well as markers of oxidative stress and energy metabolism.[4] This suggests that beyond its primary effect on GABAergic inhibition, this compound triggers a cascade of downstream events that contribute to the seizure phenotype and associated neuropathology.
Researchers using this compound should be aware of its steep dose-response curve and the narrow window between convulsive and lethal doses. It is imperative to conduct thorough dose-finding studies to identify a dose that reliably induces seizures without causing significant mortality. The development of a standardized behavioral scoring system for this compound-induced seizures would greatly benefit the field by allowing for more consistent and comparable data across studies. Furthermore, combining behavioral observations with electroencephalogram (EEG) recordings would provide a more complete characterization of the seizure phenotype induced by this compound.
References
- 1. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct EEG seizure patterns reflect different seizure generation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Putative Role of Astaxanthin in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Anisatin from Illicium Seeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisatin is a potent neurotoxin found in the seeds of various Illicium species, most notably the Japanese star anise (Illicium anisatum). Its complex chemical structure and significant biological activity make it a subject of interest in neuropharmacology and toxicology research. These application notes provide a detailed protocol for the extraction and purification of this compound from Illicium seeds, based on established methodologies. The protocol is intended for research purposes and should be performed by trained professionals in a controlled laboratory setting due to the high toxicity of this compound.
Introduction
This compound is a sesquiterpene lactone that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[1] Ingestion can lead to severe neurological effects, including seizures and respiratory paralysis.[2] The primary source of this compound is the seeds of Illicium anisatum, a plant morphologically similar to the common spice, Chinese star anise (Illicium verum). The potential for contamination of edible star anise with toxic species necessitates reliable methods for the isolation and detection of this compound. This document outlines a preparative scale protocol for the extraction and purification of this compound, as well as modern analytical techniques for its quantification.
Materials and Equipment
Reagents
-
Dried and powdered seeds of Illicium anisatum
-
Trichloroethylene (B50587) (CHCl3)
-
Methanol (CH3OH)
-
Ethanol (C2H5OH)
-
Hexane (B92381) (C6H14)
-
Ethyl acetate (B1210297) (C4H8O2)
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
This compound standard (for analytical purposes)
Equipment
-
Soxhlet extractor
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocols
Extraction of Crude this compound
This protocol is adapted from the original isolation method described by Lane et al. (1952).
-
Maceration and Soxhlet Extraction:
-
Weigh 500 g of finely powdered, dried seeds of Illicium anisatum.
-
Place the powdered seeds in a large beaker and add 1 L of trichloroethylene.
-
Stir the mixture for 3 hours at room temperature.
-
Filter the mixture and collect the trichloroethylene extract.
-
Transfer the solid plant material to a Soxhlet thimble and perform a continuous extraction with trichloroethylene for 8-12 hours.
-
Combine the initial extract with the Soxhlet extract.
-
-
Solvent Evaporation:
-
Dry the combined trichloroethylene extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a greenish, oily residue.
-
Purification of this compound
The crude extract contains a mixture of oils, pigments, and other secondary metabolites. A multi-step chromatographic process is required for the purification of this compound.
-
Silica Gel Column Chromatography (Initial Cleanup):
-
Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) packed in hexane.
-
Dissolve the crude oily extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Combine the this compound-containing fractions from the silica gel chromatography and evaporate the solvent.
-
Dissolve the residue in a minimal amount of methanol.
-
Prepare a Sephadex LH-20 column packed in methanol.
-
Load the sample onto the column and elute with methanol.
-
This step helps to separate compounds based on their molecular size, further purifying the this compound.
-
-
Crystallization (Final Purification):
-
Evaporate the solvent from the purified this compound fractions obtained from the Sephadex LH-20 column.
-
Dissolve the resulting solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.
-
Collect the this compound crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Data Presentation
The following tables summarize typical quantitative data expected from the extraction and purification process.
| Table 1: Extraction Yield of Crude this compound | |
| Parameter | Value |
| Starting Material (powdered Illicium anisatum seeds) | 500 g |
| Extraction Solvent | Trichloroethylene |
| Volume of Solvent (initial maceration) | 1 L |
| Volume of Solvent (Soxhlet) | 1.5 L |
| Yield of Crude Oily Extract | ~50 g |
| Approximate Crude Yield (%) | ~10% |
| Table 2: Purification Summary of this compound | |
| Purification Step | Typical Recovery |
| Silica Gel Chromatography | 60 - 70% |
| Sephadex LH-20 Chromatography | 80 - 90% |
| Crystallization | 70 - 80% |
| Overall Estimated Yield of Pure this compound | ~0.1 - 0.2% (from starting material) |
| Purity (by HPLC) | >98% |
Analysis and Quantification
Modern analytical techniques are essential for the accurate quantification and identification of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the detection and quantification of this compound.[2]
-
Column: Porous graphitic carbon or C18 column.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: Tandem mass spectrometry in negative ionization mode is effective for this compound.[2]
-
Quantification Range: This method can achieve a quantification range between 0.2 and 8 mg/kg.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Safety Precautions
This compound is a highly toxic compound. All handling of the plant material, extracts, and purified compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn at all times. Accidental ingestion or exposure can be fatal.
Conclusion
The protocol described provides a comprehensive guide for the extraction and purification of this compound from Illicium seeds for research applications. The multi-step purification process is essential to obtain a high-purity compound. Researchers should adhere to strict safety protocols due to the extreme toxicity of this compound. The use of modern analytical techniques such as HPLC-MS/MS is recommended for accurate quantification and purity assessment.
References
Application Notes & Protocols for In Vivo Administration of Anisatin
Audience: Researchers, scientists, and drug development professionals.
Introduction Anisatin is a potent, naturally occurring neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum). It is a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, binding to the picrotoxinin (B1677863) site.[1][2] This antagonism blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability, convulsions, and seizures.[1][3] These properties make this compound a valuable tool for inducing seizures in rodent models to study the mechanisms of epilepsy and to screen potential anticonvulsant therapies. These application notes provide detailed protocols for the in vivo administration of this compound in mice for neurotoxicity and seizure studies, along with data presentation and visualization of the underlying mechanisms.
Quantitative Data Summary
This compound administration in mice induces dose-dependent neurotoxic effects. The following tables summarize key quantitative data from neurotoxicity studies.
Table 1: Lethal Dose (LD50) of this compound in Mice
| Administration Route | LD50 (mg/kg) | Reference |
| Intraperitoneal (i.p.) | 1.0 | [3] |
| Oral (p.o.) | 0.76 - 1.0 | [4] |
Table 2: this compound-Induced Changes in Brain Metabolites in Mice
The following data were observed in the cerebral cortex and cerebellum of mice administered a sublethal dose of this compound. The changes indicate significant disturbances in neurotransmission, energy metabolism, and oxidative stress pathways.[5]
| Metabolic Pathway | Metabolite | Observed Change |
| Neurotransmission | GABA | Decrease |
| Glutamate | Increase | |
| Glutamine | Increase | |
| Taurine | Decrease | |
| Energy Metabolism | Lactate | Increase |
| Citrate | Decrease | |
| Fumarate | Decrease | |
| Creatine/Phosphocreatine | Decrease | |
| NAD+ | Decrease | |
| Oxidative Stress | Ascorbate | Decrease |
| Phosphatidylcholine | Decrease | |
| Choline | Decrease | |
| Ethanolamine | Decrease | |
| Amino Acid Metabolism | Leucine | Decrease |
| Isoleucine | Decrease | |
| Valine | Decrease | |
| Phenylalanine | Decrease | |
| Tyrosine | Decrease |
Experimental Protocols
Protocol 1: Induction of Seizures with this compound in Mice
This protocol describes the intraperitoneal (i.p.) administration of a sublethal dose of this compound to induce convulsive seizures for neurotoxicity and efficacy studies of potential anticonvulsants.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in 0.9% saline)
-
Male ICR mice (8 weeks old, 20-25 g)
-
Syringes and needles (27-gauge)
-
Observation chamber
-
Timer
Procedure:
-
Animal Acclimatization: Acclimate male ICR mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution with 0.9% sterile saline to the final desired concentration. A common vehicle is 10% DMSO in saline. The final injection volume should be approximately 10 ml/kg body weight.
-
A suggested sublethal dose to induce seizures is 0.5 mg/kg.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound (0.5 mg/kg) or vehicle control via intraperitoneal injection.
-
-
Behavioral Observation and Seizure Scoring:
-
Immediately after injection, place the mouse in an individual observation chamber.
-
Observe continuously for at least 60 minutes, recording the latency to the first seizure and the seizure severity using a modified Racine scale (see Table 3).
-
Symptoms typically appear within 1-6 hours after administration.[3]
-
Table 3: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
| 0 | No response, normal behavior |
| 1 | Mouth and facial movements (e.g., whisker twitching) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
| 6 | Generalized tonic-clonic seizures |
| 7 | Tonic extension of hindlimbs, potentially leading to death |
Protocol 2: Brain Tissue Collection for Metabolomic Analysis
This protocol outlines the procedure for collecting brain tissue following this compound administration for subsequent analysis, such as NMR-based metabolomics.
Materials:
-
This compound-treated and control mice
-
Anesthesia (e.g., isoflurane (B1672236) or cervical dislocation)
-
Dissection tools (scissors, forceps)
-
Liquid nitrogen
-
Cryovials
Procedure:
-
Euthanasia: At a predetermined time point after this compound or vehicle administration (e.g., 30 minutes post-seizure onset), euthanize the mice.
-
Brain Extraction:
-
Rapidly decapitate the mouse and expose the skull.
-
Carefully remove the brain and place it on an ice-cold surface.
-
-
Dissection and Snap-Freezing:
-
Dissect the brain regions of interest (e.g., cerebral cortex and cerebellum).
-
Immediately snap-freeze the tissue samples in liquid nitrogen to quench metabolic activity.
-
-
Storage: Store the frozen tissue samples at -80°C until further processing for metabolomic analysis.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vivo this compound neurotoxicity studies.
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: this compound's mechanism of neurotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. A New Insight into the Mechanism of Atrazine-Induced Neurotoxicity: Triggering Neural Stem Cell Senescence by Activating the Integrated Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Anisatin Bioavailability with UPLC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisatin, a potent neurotoxin found in certain species of the Illiciaceae family, poses a significant health risk due to accidental ingestion, often through adulterated star anise products.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for toxicological assessments and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for determining the bioavailability of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined herein are based on established and validated practices, ensuring reliable and reproducible results for researchers in toxicology and drug development. A study in mice determined the absolute bioavailability of this compound to be 22.6%.[1][2][3]
Introduction
This compound is a neurotoxic sesquiterpene dilactone that acts as a non-competitive GABA antagonist in the central nervous system.[4][5] Its presence in certain Illicium species, which can be morphologically similar to the edible Chinese star anise (Illicium verum), leads to frequent poisoning incidents.[1] Understanding the pharmacokinetic profile of this compound, particularly its bioavailability, is essential for clinical management of poisonings and for regulatory assessment of potential contamination in food and herbal products. UPLC-MS/MS offers a highly sensitive and selective method for the quantitative determination of this compound in complex biological samples like blood plasma.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters from a UPLC-MS/MS method developed for the determination of this compound in mouse blood.[1]
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Value |
| Calibration Curve Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Accuracy | 86.3% - 106.9% |
| Intraday & Interday Precision | < 14% |
| Matrix Effect | 93.9% - 103.3% |
| Recovery Rate | > 67.2% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.5 mg/kg) |
| Absolute Bioavailability | 22.6% | - |
| Half-life (t1/2) | 5.1 hours | Not Reported |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound in plasma samples, based on established methodologies.[1]
Sample Preparation (Protein Precipitation)
-
To 20 µL of blood or plasma sample, add 100 µL of acetonitrile (B52724) containing the internal standard (IS), Salicin (B1681394), at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 2 µL of the resulting supernatant into an appropriate vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm)[1]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol (B129727)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Gradient Elution:
-
0 - 0.2 min: 10% B
-
0.2 - 1.4 min: 10% to 75% B
-
1.4 - 2.0 min: 75% B
-
2.0 - 2.1 min: 75% to 10% B
-
2.1 - 4.5 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Capillary Voltage: 2 kV
-
Desolvation Gas Flow: 900 L/h
-
Source Temperature: 150°C
Preparation of Standards and Quality Controls
-
Prepare stock solutions of this compound (1.0 mg/mL) and salicin (1.0 mg/mL) in a 1:1 (v/v) mixture of methanol and ultrapure water.[1]
-
Prepare working standard solutions of this compound by diluting the stock solution with methanol to achieve concentrations of 10, 50, 200, 500, 1000, 2000, 5000, 10,000, and 20,000 ng/mL.
-
Prepare a working standard solution of salicin (100 ng/mL) by diluting its stock solution with methanol.
-
Prepare calibration standards by spiking blank mouse blood with appropriate amounts of the this compound working standard solutions to yield final concentrations ranging from 1 to 2000 ng/mL.
-
Prepare quality control (QC) samples at three concentration levels (e.g., 2, 180, and 1800 ng/mL) in the same manner as the calibration standards.
-
Store all solutions at -20°C.
Visualizations
Experimental Workflow for this compound Bioavailability Determination
Caption: Workflow for determining this compound bioavailability.
Logical Relationship of this compound's Neurotoxic Effect
Caption: this compound's mechanism of neurotoxicity.
References
- 1. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Differentiating Illicium anisatum from Illicium verum contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of Illicium anisatum (Japanese star anise) from Illicium verum (Chinese star anise).
Frequently Asked Questions (FAQs)
Q1: What are the primary risks associated with Illicium anisatum contamination in Illicium verum samples?
A1: The primary risk of Illicium anisatum contamination is severe neurotoxicity.[1][2] I. anisatum contains anisatin, a potent non-competitive GABA-A receptor antagonist, which can cause seizures, vomiting, and other serious neurological effects.[2][3][4][5][6] Illicium verum, the true star anise, is generally recognized as safe and is a major source of shikimic acid, a precursor for the antiviral drug oseltamivir (B103847) (Tamiflu).[7] Adulteration of I. verum with the toxic I. anisatum poses a significant health risk.[1][2]
Q2: What are the key chemical markers used to differentiate Illicium anisatum from Illicium verum?
A2: The key chemical markers are this compound and (E)-anethole. This compound is the primary toxic compound found in high concentrations in I. anisatum and only in trace amounts in I. verum.[8][9] (E)-anethole is the main component of the essential oil of I. verum, responsible for its characteristic flavor and aroma, and is found in much lower concentrations in I. anisatum.[10][11][12]
Q3: Can I rely on morphological or sensory evaluation to distinguish between the two species?
A3: While some morphological and sensory differences exist, they are not reliable for definitive identification, especially in powdered or processed samples. I. anisatum fruits are often smaller, with more pointed and irregularly shaped follicles compared to the more uniform star shape of I. verum.[13] The odor of I. anisatum is sometimes described as more like cardamom than anise.[14] However, these characteristics can be subtle and variable, making analytical methods essential for accurate identification and safety.[1]
Troubleshooting Guides
Issue: Ambiguous results from Thin-Layer Chromatography (TLC) analysis.
Possible Cause: Insufficient separation of key compounds.
Solution:
-
Optimize the Mobile Phase: Adjust the solvent system to improve the resolution of flavonoid patterns, which can differ between the two species.[1]
-
Use a High-Performance Thin-Layer Chromatography (HPTLC) system: HPTLC offers better separation efficiency and sensitivity compared to conventional TLC.
-
Employ a Derivatization Agent: Use a suitable spray reagent to enhance the visualization of specific compounds and reveal differences in the chromatograms.
-
Confirm with a More Sensitive Method: If ambiguity persists, confirm the results using a more sensitive and specific method like HPLC-MS/MS.[1][9]
Issue: Low or no detection of this compound in a suspected Illicium anisatum sample by HPLC-MS/MS.
Possible Cause 1: Inefficient extraction of this compound from the sample matrix.
Solution:
-
Review the Extraction Protocol: Ensure the use of an appropriate solvent and extraction technique. An accelerated solvent extraction with a solid-supported liquid-liquid purification step has been shown to be effective.[8]
-
Optimize Extraction Parameters: Factors such as solvent-to-sample ratio, extraction time, and temperature may need to be optimized for your specific sample type.
Possible Cause 2: Suboptimal mass spectrometry parameters.
Solution:
-
Verify MS/MS Transitions: Confirm that the correct precursor and product ion transitions for this compound are being monitored. For negative ionization mode, the transitions m/z 327 → 127 (quantifier) and m/z 327 → 297 (qualifier) are commonly used.[1][9]
-
Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated to achieve the required sensitivity. The limit of detection for this compound can be as low as 1.2 µg/kg.[1][9]
Issue: Poor quality DNA sequence from the psbA-trnH region in DNA barcoding.
Possible Cause: DNA degradation or presence of PCR inhibitors.
Solution:
-
Assess DNA Quality: Run an aliquot of the extracted DNA on an agarose (B213101) gel to check for degradation. Use spectrophotometry (e.g., NanoDrop) to assess purity.
-
Purify DNA Extract: If PCR inhibitors are suspected, re-purify the DNA sample using a commercial kit or a cleanup protocol.
-
Optimize PCR Conditions: Adjust the annealing temperature, extension time, and number of cycles. Consider using a PCR enzyme that is more robust to inhibitors.
-
Try Alternative Primers: If amplification is still unsuccessful, consider using alternative universal primers for the psbA-trnH region or target a different DNA barcode region like the internal transcribed spacer (ITS).[7][15][16]
Quantitative Data Summary
The following tables summarize the key quantitative differences between Illicium verum and Illicium anisatum.
Table 1: this compound Content in Illicium Species
| Species | This compound Concentration | Method |
| Illicium verum | 2 to 312 µg/kg | HPLC-MS/MS[9] |
| Illicium anisatum | High levels (significantly higher than I. verum) | HPLC-MS/MS[8] |
| Other toxic Illicium species | Can exceed I. verum levels by over 1000-fold | HPLC-MS/MS[9] |
Table 2: Key Chemical Components in the Essential Oil of Illicium Species
| Compound | Illicium verum (% of Essential Oil) | Illicium anisatum (% of Essential Oil) | Method |
| (E)-anethole | 72–92%[12] | Low | GC-MS[10][11] |
| Eucalyptol | Low | 36.7% | GC-MS[17] |
| (+)-Sabinene | Low | 15.61% | GC-MS[17] |
Experimental Protocols
HPLC-MS/MS Method for this compound Detection
This protocol is adapted from validated methods for the detection and quantification of this compound.[1][8][9]
a. Sample Preparation (Solid-Phase Extraction)
-
Grind the fruit sample to a fine powder.
-
Accurately weigh 1 g of the powdered sample into an extraction thimble.
-
Perform an accelerated solvent extraction (ASE) using an appropriate solvent like methanol.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol).
-
Perform a solid-supported liquid-liquid purification step using a product like EXtrelut®.
-
Elute the analyte and evaporate to dryness.
-
Reconstitute the final residue in the mobile phase for HPLC-MS/MS analysis.
b. HPLC-MS/MS Parameters
-
HPLC Column: C18 column[1] or a porous graphitic carbon column.[8][14]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both with a small percentage of a modifier like formic acid.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][9]
-
MS/MS Transitions (this compound):
GC-MS Method for Essential Oil Analysis
This protocol outlines the analysis of the volatile components of Illicium species.[10][11][17][18]
a. Essential Oil Extraction (Hydrodistillation)
-
Grind the fruit sample.
-
Place the ground material in a flask with distilled water.
-
Perform hydrodistillation for several hours using a Clevenger-type apparatus.
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) for GC-MS analysis.
b. GC-MS Parameters
-
GC Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.
-
Injector Temperature: 250-280°C.
-
Ion Source Temperature: 200-230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: Identify compounds by comparing their mass spectra and retention indices with those of reference standards and databases (e.g., NIST, Wiley).
DNA Barcoding for Species Identification
This protocol provides a general workflow for the identification of Illicium species using DNA barcoding, focusing on the psbA-trnH and ITS regions.[7][15][16]
a. DNA Extraction
-
Grind a small amount of dried plant material to a fine powder using liquid nitrogen.
-
Extract total genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using gel electrophoresis and spectrophotometry.
b. PCR Amplification
-
Set up PCR reactions using universal primers for the psbA-trnH and/or ITS regions.
-
PCR Reaction Mix (25 µL):
-
~30 ng genomic DNA
-
1X PCR buffer
-
2.0 mM MgCl₂
-
0.2 mM of each dNTP
-
0.1 µM of each primer
-
1.0 U Taq DNA Polymerase
-
-
PCR Thermal Cycling Conditions (Example):
-
Initial denaturation: 94°C for 5 min.
-
35 cycles of:
-
Denaturation: 94°C for 30 sec.
-
Annealing: 55°C for 30 sec.
-
Extension: 72°C for 1 min.
-
-
Final extension: 72°C for 10 min.
-
-
Verify the PCR products by running an aliquot on an agarose gel.
c. Sequencing and Data Analysis
-
Purify the PCR products using a commercial kit.
-
Perform Sanger sequencing of the purified PCR products in both forward and reverse directions.[7]
-
Assemble and edit the sequences to obtain a consensus sequence for each sample.
-
Use the Basic Local Alignment Search Tool (BLAST) to compare the obtained sequences against a reference database (e.g., GenBank, BOLD) to identify the species.[5]
Powder Microscopy Protocol
This protocol is for the microscopic examination of powdered Illicium samples.[2][10][19][20]
-
Sample Preparation:
-
Place a small amount of the powdered sample on a microscope slide.
-
Add a drop of a clearing agent (e.g., chloral (B1216628) hydrate (B1144303) solution) and a drop of stain (e.g., safranin).
-
Gently warm the slide to facilitate clearing.
-
Apply a coverslip.
-
-
Microscopic Examination:
-
Examine the slide under a light microscope at different magnifications.
-
Look for key diagnostic features:
-
-
Fluorescence Microscopy (Optional):
Visualizations
Caption: Experimental workflow for differentiating Illicium species.
Caption: this compound's mechanism of action on the GABA-A receptor.
References
- 1. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 3. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCR Amplification and Sequencing-DNA Barcoding System for Identifying Herbal Medicine [tcmbarcode.cn]
- 8. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. multiresearchjournal.com [multiresearchjournal.com]
- 15. books.iaph.in [books.iaph.in]
- 16. Journal of the Korean Wood Science and Technology [woodj.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Rapid and easy identification of Illicium verum Hook. f. and its adulterant Illicium anisatum Linn. by fluorescent microscopy and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. saudijournals.com [saudijournals.com]
Improving signal-to-noise ratio in Anisatin mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in anisatin mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis by LC-MS?
A1: The recommended ionization mode for this compound is negative ion electrospray ionization (ESI).[1][2][3][4][5] This mode consistently provides sensitive and selective detection of this compound.
Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
A2: For tandem mass spectrometry (MS/MS) analysis, the deprotonated molecule [M-H]⁻ is the typical precursor ion for this compound. The most common and effective MRM transitions are:
Q3: What type of HPLC/UPLC column is suitable for this compound separation?
A3: Several columns have been successfully used for the chromatographic separation of this compound. C18 columns are a common choice, offering good retention and separation.[3][4][5] For complex matrices like star anise extracts, a porous graphitic carbon column has also been shown to be effective.[1][2]
Q4: How can I reduce matrix effects when analyzing this compound in complex samples?
A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge.[6] Strategies to mitigate matrix effects include:
-
Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Solid-Supported Liquid-Liquid Extraction (SLE) can significantly reduce interfering matrix components.[1][3][5]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6]
-
Use of an Internal Standard: A suitable internal standard, such as salicin, can help to compensate for signal variations caused by matrix effects.[7]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common issues leading to a poor signal-to-noise ratio in this compound mass spectrometry and provides step-by-step solutions.
Issue 1: Weak or No this compound Signal
Possible Causes:
-
Inefficient sample extraction
-
Suboptimal ESI source parameters
-
Incorrect MS settings
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a weak or absent this compound signal.
Issue 2: High Background Noise
Possible Causes:
-
Contaminated solvents or reagents
-
Carryover from previous injections
-
Interfering compounds from the sample matrix
Troubleshooting Workflow:
References
- 1. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of the Anisatin Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Anisatin core. The complex, caged structure of this compound, possessing eight stereogenic centers, presents significant synthetic challenges. This guide focuses on overcoming common hurdles in key stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the this compound core?
The main challenges in constructing the this compound core arise from its complex and sterically congested three-dimensional structure. Key difficulties include:
-
Controlling Diastereoselectivity: The formation of the intricate polycyclic framework requires precise control over the relative stereochemistry of multiple contiguous stereocenters.
-
Enantioselective Synthesis: Establishing the correct absolute stereochemistry is crucial and often requires the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.
-
Construction of the Oxabicyclo[3.3.1]nonane Skeleton: Forming this bridged ring system with the correct stereochemistry can be challenging due to potential side reactions and the need for specific conformational arrangements of precursors.[1][2]
-
Formation of the Spiro-β-lactone: The creation of the spirocyclic β-lactone fused to the caged core is a delicate step, often complicated by steric hindrance and the potential for competing reactions.[3]
Q2: What are the key stereoselective reactions commonly employed in this compound synthesis?
Several key stereoselective reactions are pivotal in the total synthesis of this compound. These include:
-
Intramolecular Diels-Alder (IMDA) Reaction: This reaction is often used to construct the initial bicyclic or tricyclic core of this compound, establishing several stereocenters in a single step.[4]
-
[2][5]-Wittig Rearrangement: This sigmatropic rearrangement is a powerful tool for installing a hydroxyl group at a specific position with high stereocontrol, which is crucial for the subsequent formation of the oxabicyclo[3.3.1]nonane ring system.[5][6]
-
Stereoselective Cyclization Reactions: Various cyclization strategies are employed to form the intricate ring systems of this compound, often relying on substrate control to achieve the desired stereochemical outcome.
Troubleshooting Guides
Intramolecular Diels-Alder (IMDA) Reaction
Problem: Low diastereoselectivity or formation of the undesired diastereomer in the IMDA reaction.
-
Potential Cause: The facial selectivity of the intramolecular cycloaddition is highly sensitive to the conformation of the tether connecting the diene and dienophile, as well as the reaction conditions.
-
Suggested Solutions:
-
Lewis Acid Catalysis: The use of a Lewis acid can alter the energy of the transition states, favoring one diastereomer over the other. Screening different Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, TiCl₄) can significantly improve diastereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).
-
Temperature Optimization: IMDA reactions are often run at elevated temperatures. However, lowering the temperature may enhance selectivity by favoring the transition state of lower energy. Conversely, for some sterically hindered systems, higher temperatures might be necessary to overcome the activation barrier.
-
Substrate Modification: Altering the steric bulk of substituents on the diene, dienophile, or the tether can influence the preferred reaction pathway and improve diastereoselectivity.
-
Logical Relationship for IMDA Troubleshooting
Caption: Troubleshooting workflow for low diastereoselectivity in the IMDA reaction.
Stereoselective[2][5]-Wittig Rearrangement
Problem: Poor stereocontrol or competing[1][2]-Wittig rearrangement.
-
Potential Cause: The[2][5]-Wittig rearrangement is a concerted pericyclic reaction, and its stereochemical outcome is dictated by the transition state geometry. The[1][2]-Wittig rearrangement is a competing thermal process that becomes more significant at higher temperatures.[5]
-
Suggested Solutions:
-
Low-Temperature Conditions: To suppress the competing[1][2]-rearrangement, it is crucial to perform the reaction at very low temperatures, typically between -78 °C and -60 °C.[5]
-
Choice of Base: The base used to generate the carbanion intermediate is critical. Strong, non-nucleophilic bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS) are commonly used. The choice of counterion (Li⁺ vs. K⁺) can also influence stereoselectivity.
-
Substrate Control: The existing stereocenters in the substrate will influence the facial selectivity of the rearrangement. The stereochemical outcome can often be predicted based on a five-membered envelope-like transition state model where bulky substituents prefer to occupy pseudo-equatorial positions.[5]
-
Protecting Groups: The nature of the protecting groups on nearby functionalities can influence the transition state through steric or electronic effects. A judicious choice of protecting groups is essential.
-
Experimental Workflow for a Key[2][5]-Wittig Rearrangement Step
Caption: A typical experimental workflow for a stereoselective[2][5]-Wittig rearrangement.
Formation of the Spiro-β-lactone
Problem: Failure to form the spiro-β-lactone or low yields.
-
Potential Cause: The formation of the highly strained β-lactone ring at a sterically hindered spirocyclic center is challenging. Competing reactions such as intermolecular esterification or decomposition can occur.
-
Suggested Solutions:
-
Choice of Lactonization Reagent: The selection of an appropriate reagent to induce lactonization is critical. Reagents like Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), or other modern coupling agents should be screened.
-
Protecting Group Strategy: Ensure that other potentially reactive functional groups, particularly other hydroxyl or carboxylic acid groups, are appropriately protected to prevent side reactions. The protecting groups should be stable to the lactonization conditions.
-
High Dilution Conditions: To minimize intermolecular side reactions, the lactonization should be performed under high dilution conditions. This can be achieved by slow addition of the substrate to the reaction mixture.
-
Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reagents to find the optimal conditions for this challenging transformation.
-
Quantitative Data Summary
The following table summarizes the reported yields and diastereoselectivities for key stereoselective steps in a successful total synthesis of (-)-Anisatin.
| Reaction Step | Key Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Intramolecular Diels-Alder | Toluene, 180 °C, sealed tube | 85 | >20:1 | [4] |
| 2 | [2][5]-Wittig Rearrangement | KHMDS, THF, -78 °C | 93 | >20:1 | [4] |
| 3 | Oxabicyclo[3.3.1]nonane Formation | m-CPBA; then CSA, CH₂Cl₂ | 78 (over 2 steps) | N/A | [4] |
Note: N/A indicates that diastereomeric ratio is not applicable for this specific transformation as a single product is expected and formed.
Detailed Experimental Protocols
1. Intramolecular Diels-Alder Reaction of an ortho-Quinone Monoketal Precursor
A solution of the ortho-quinone monoketal triene precursor in anhydrous toluene is placed in a sealed tube. The solution is degassed and then heated to 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct as a single diastereomer.[4]
2. Stereoselective[2][5]-Wittig Rearrangement
To a solution of the allylic ether in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol as a single stereoisomer.[4]
3. Construction of the Oxabicyclo[3.3.1] Skeleton via Epoxide Cleavage
To a solution of the epoxide precursor in dichloromethane (B109758) (CH₂Cl₂) is added a catalytic amount of camphorsulfonic acid (CSA). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the oxabicyclo[3.t3.1]nonane core.[4]
References
- 1. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of the oxathiabicyclo[3.3.1]nonane core structure of tagetitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Total synthesis of (-)-anisatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
Anisatin Neurotoxin: Technical Support Center for Safe Laboratory Handling and Disposal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Anisatin neurotoxin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Personal Protective Equipment (PPE)
-
Q: What is the minimum required PPE when working with this compound?
-
Q: My outer gloves came into contact with an this compound solution. What should I do?
-
A: Immediately remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container. The inner pair of gloves should then be removed, and hands should be washed thoroughly with soap and water.[3]
-
-
Q: Are nitrile gloves sufficient for handling this compound? What about other glove types?
-
A: Nitrile gloves are recommended for incidental contact. For prolonged contact or when handling concentrated solutions, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[4][5][6] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times for the solvents being used. Double gloving provides an additional layer of safety.[2]
-
2. Handling and Storage
-
Q: How should I properly store this compound?
-
A: this compound powder should be stored in a cool, dry, and dark place in a tightly sealed container. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[7]
-
-
Q: I need to weigh out this compound powder. What precautions should I take?
-
Q: How do I prepare a stock solution of this compound?
-
A: Due to its high toxicity, it is recommended to prepare a concentrated stock solution to minimize the handling of the powder. A predicted water solubility of 78.5 g/L is reported, and it is soluble in DMSO.[8][9] When dissolving, use sonication and gentle warming if necessary. Always add the solvent to the pre-weighed this compound powder within a chemical fume hood.
-
3. Spill and Emergency Procedures
-
Q: I've spilled a small amount of this compound powder in the fume hood. How do I clean it up?
-
A: For a small spill of powdered this compound within a fume hood, gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the paper towels with a 1 M sodium hydroxide (B78521) (NaOH) solution and allow a contact time of at least 1 hour for inactivation. Carefully wipe the area from the outer edge of the spill towards the center. Place all contaminated materials into a sealed, labeled hazardous waste container. The area should then be cleaned with soap and water.
-
-
Q: A vial containing an this compound solution has broken outside of the fume hood. What is the procedure?
-
A: Evacuate the immediate area and restrict access. If there is a risk of aerosolization, hold your breath and leave the room immediately. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill or a spill of powdered this compound outside of a fume hood without appropriate respiratory protection and training. For a small liquid spill, create a dike around the spill with absorbent material. Carefully apply a 1 M NaOH solution to the spill area, working from the outside in, and allow a contact time of at least 1 hour. Absorb the mixture with inert material and place it in a sealed hazardous waste container.
-
4. Decontamination and Disposal
-
Q: How can I decontaminate glassware and equipment that has been in contact with this compound?
-
A: All equipment should be decontaminated before being removed from the designated work area.[10] Immerse glassware and small equipment in a 1 M NaOH solution for at least 1 hour to hydrolyze and inactivate the this compound. After decontamination, the equipment can be washed with standard laboratory detergent and water.
-
-
Q: What is the correct procedure for disposing of this compound waste?
-
A: All solid and liquid waste containing this compound must be treated as hazardous waste.[11][12] Liquid waste should be inactivated by adding a concentrated NaOH solution to a final concentration of 1 M and allowing it to react for at least 1 hour before collection by the institution's hazardous waste management service. Solid waste, including contaminated PPE and consumables, should be placed in a clearly labeled, sealed hazardous waste container.
-
Data and Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₈ | [13][14] |
| Molecular Weight | 328.31 g/mol | [13][14] |
| Appearance | Crystalline solid | [15] |
| logP | -1.894 | [13] |
| pKa (acidic) | 12.005 | [13] |
| pKb (basic) | 1.992 | [13] |
Table 2: Toxicity Data for this compound
| Endpoint | Value | Species | Route | Reference |
| LD₅₀ | 1 mg/kg | Mouse | Intraperitoneal (i.p.) | [13] |
| LD₅₀ | 0.76 - 1 mg/kg | Mouse | Oral (p.o.) and Intraperitoneal (i.p.) | [7] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| Water | 78.5 g/L (Predicted) | [9] | |
| DMSO | 0.33 mg/mL (1.01 mM) | Requires sonication and warming. | [8] |
Table 4: Recommended Glove Types for Handling this compound
| Glove Material | Recommendation for Incidental Contact | Recommendation for Prolonged Contact | Notes |
| Nitrile | Recommended (double-gloving) | Not Recommended | Good for splash protection; visually shows punctures.[3] |
| Neoprene | Suitable | Recommended | Good resistance to a range of chemicals.[4][6] |
| Butyl Rubber | Suitable | Highly Recommended | Excellent resistance to many organic solvents.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Don all required PPE, including a lab coat, splash goggles, and two pairs of nitrile gloves. Perform all steps in a certified chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial. Record the exact weight.
-
Dissolution: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated pipette, add the DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely. Gently vortex the vial to mix. If the this compound does not fully dissolve, use a sonicator bath and gentle warming (not to exceed 40°C) to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, clearly labeled cryovials. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[7]
Protocol 2: Decontamination of Non-disposable Equipment
-
Preparation: In a designated area within a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).
-
Immersion: Carefully place all contaminated glassware and small equipment into a suitable container. Pour the 1 M NaOH solution into the container until all items are fully submerged.
-
Contact Time: Allow the equipment to soak in the NaOH solution for a minimum of 1 hour. This is based on the known instability of the related compound, picrotoxinin (B1677863), in alkaline conditions.[16]
-
Rinsing: After the contact time, carefully remove the equipment from the NaOH solution and rinse thoroughly with deionized water.
-
Final Cleaning: Wash the equipment with a standard laboratory detergent, rinse again with deionized water, and allow to dry.
Protocol 3: Inactivation and Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, chemically resistant waste container.
-
Inactivation: In a chemical fume hood, carefully add a concentrated solution of NaOH to the waste container to achieve a final concentration of 1 M.
-
Reaction: Loosely cap the container to allow for any potential gas evolution and let it stand for a minimum of 1 hour to ensure complete hydrolysis of the this compound.
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the waste to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step is important for compliance with many institutional waste disposal policies.
-
Disposal: Securely cap the container and arrange for pickup by your institution's hazardous waste management service.
Visual Guides
Caption: Workflow for cleaning up an this compound spill.
Caption: Disposal pathway for this compound waste.
Caption: Mechanism of this compound as a GABA-A receptor antagonist.
References
- 1. Picrotoxin - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. static.csbsju.edu [static.csbsju.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Showing Compound this compound (FDB005800) - FooDB [foodb.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Revision of the unstable picrotoxinin hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing sample preparation for Anisatin analysis from complex matrices
Welcome to the technical support center for Anisatin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation from complex matrices and to offer solutions for common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a highly toxic sesquiterpene lactone found in certain plants of the Illicium genus, most notably the Japanese star anise (Illicium anisatum). It is a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which can lead to severe neurological effects such as seizures and respiratory paralysis upon ingestion.[1][2] Analysis is crucial for food safety, particularly to detect the adulteration of edible Chinese star anise (Illicium verum) with toxic species, and in toxicological studies.[3][4]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of this compound in complex matrices.[3][4][5] Methods often utilize electrospray ionization (ESI) in negative mode, monitoring specific precursor-to-product ion transitions.[5][6]
Q3: What are the main challenges in preparing samples for this compound analysis?
A3: The primary challenges include efficiently extracting the polar analyte from a complex sample matrix, removing interfering compounds that can cause matrix effects in LC-MS/MS analysis, and preventing analyte degradation during sample processing.[7]
Q4: How stable is this compound during sample preparation and storage?
A4: While specific stability data for this compound in various solvents and storage conditions is not extensively published, general best practices for analyte stability should be followed.[8] It is advisable to process samples promptly, store extracts at low temperatures (e.g., -20°C or -80°C), and minimize exposure to light.[9] For pH-sensitive compounds, maintaining a consistent and appropriate pH throughout the extraction process is important.
Troubleshooting Guides
Problem 1: Low Analyte Recovery
Low recovery of this compound can significantly impact the accuracy of quantification. The following table outlines potential causes and solutions for the most common sample preparation techniques.
| Potential Cause | Solution |
| Inadequate Extraction Efficiency | |
| Insufficient homogenization of solid samples (e.g., plant material). | Ensure the sample is finely ground to increase the surface area for solvent interaction. For dry samples, consider a hydration step before extraction. |
| Suboptimal extraction solvent. | This compound is a polar compound. Ensure the extraction solvent has appropriate polarity. Acetonitrile (B52724) is commonly used in QuEChERS, while methanol (B129727)/water mixtures can also be effective.[6] |
| Insufficient extraction time or temperature (for ASE). | Optimize the static extraction time and temperature. Increasing temperature can enhance extraction efficiency, but monitor for potential analyte degradation.[10] |
| Analyte Loss During Clean-up (SPE) | |
| Incorrect SPE sorbent selection. | For a polar analyte like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18, polymeric) is often suitable.[11][12] |
| Wash solvent is too strong. | The wash solvent may be prematurely eluting this compound. Decrease the organic solvent percentage in the wash step.[13] |
| Elution solvent is too weak. | This compound may be too strongly retained on the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or adjust the pH to ensure this compound is in a neutral, less retained form.[6][14] |
| Analyte Loss During Clean-up (QuEChERS dSPE) | |
| Strong adsorption to dSPE sorbent. | Certain sorbents like graphitized carbon black (GCB) can adsorb planar molecules. If recovery is low, consider using a different sorbent combination, such as primary secondary amine (PSA) with C18, or reducing the amount of GCB used.[15][16] |
| Analyte Breakthrough (SPE) | |
| Sample loading flow rate is too high. | A high flow rate can prevent proper interaction between this compound and the sorbent. Reduce the flow rate to allow for adequate retention.[14] |
| SPE cartridge is overloaded. | The amount of sample or co-extractives exceeds the sorbent's capacity. Use a larger sorbent mass or dilute the sample before loading.[2] |
Problem 2: High Matrix Effects in LC-MS/MS
Matrix effects, observed as ion suppression or enhancement, are a common issue in LC-MS/MS and can lead to inaccurate quantification.[14]
| Potential Cause | Solution |
| Co-elution of Interfering Compounds | |
| Insufficient sample clean-up. | The sample extract contains endogenous matrix components that elute at the same time as this compound.[17] Improve the clean-up step by using a more selective SPE or dSPE procedure. For QuEChERS, a combination of PSA (removes fatty acids, sugars) and C18 (removes non-polar interferences) is often effective.[3] |
| Inadequate chromatographic separation. | The HPLC method is not sufficiently resolving this compound from matrix components. Optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry. |
| General Matrix Complexity | |
| High concentration of matrix components. | Dilute the final extract. This can reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of this compound.[18][19] |
| Inconsistent Ionization | |
| No internal standard used. | Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that behaves similarly during extraction and ionization can be used to compensate for matrix effects.[18] |
| Matrix-matched calibration. | Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects between samples and standards. |
Problem 3: Poor Chromatographic Peak Shape
Poor peak shape (e.g., tailing, fronting, or splitting) can affect integration and, consequently, the accuracy and precision of the results.[5][8]
| Potential Cause | Solution |
| Peak Tailing | |
| Secondary interactions with the column. | For basic analytes, this can be due to interaction with residual silanols on the silica-based column. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help. For this compound, which is not strongly basic, ensure the column is in good condition.[20] |
| Column contamination or aging. | Contaminants from the sample matrix can accumulate at the head of the column. Use a guard column and/or implement a more effective sample clean-up. If the column is old, it may need to be replaced.[5] |
| Peak Fronting | |
| Sample overload. | The concentration of this compound injected is too high for the column's capacity. Dilute the sample.[21] |
| Split Peaks | |
| Sample solvent incompatible with mobile phase. | The solvent in which the final extract is dissolved is much stronger than the initial mobile phase, causing poor peak focusing at the column inlet. If possible, evaporate the final extract and reconstitute in the initial mobile phase.[5] |
| Clogged frit or void in the column. | Particulates from the sample may have clogged the column inlet frit, or a void may have formed in the packing material. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[20] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Plant Material (e.g., Star Anise)
This protocol is a general guideline based on the principles of the QuEChERS method.[3][9]
-
Sample Homogenization:
-
Weigh 10 g of the plant material.
-
If the sample is dry (e.g., dried star anise), add an appropriate amount of water to rehydrate it.
-
Homogenize the sample to a fine powder or paste. Cryogenic milling can be used to prevent the degradation of heat-sensitive compounds.[3]
-
-
Extraction:
-
Transfer a 10 g equivalent of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid, if acidic conditions are desired to stabilize the analyte).
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - AOAC official method).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent. A common combination for plant matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, GCB might be considered, but its potential for analyte loss should be evaluated.[3][22]
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., >10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. If necessary, the extract can be diluted with the initial mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Aqueous Matrices (e.g., Herbal Tea, Urine)
This protocol provides a general workflow for SPE. Optimization of sorbents and solvents is crucial for new matrices.[5]
-
Sample Pre-treatment:
-
Centrifuge the aqueous sample to remove any particulate matter.
-
Adjust the pH of the sample if necessary to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent.
-
-
SPE Cartridge Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).
-
Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent bed go dry.[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[14]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak solvent to remove polar interferences. This is typically water or a low percentage of organic solvent in water (e.g., 5% methanol).
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 1-2 mL) of a strong solvent, such as methanol or acetonitrile.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
This compound Analysis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
This compound's Mechanism of Action
Caption: Simplified diagram of this compound's antagonistic effect on the GABA-A receptor.
References
- 1. gcms.cz [gcms.cz]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. welch-us.com [welch-us.com]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 10. gcms.cz [gcms.cz]
- 11. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. youtube.com [youtube.com]
- 20. waters.com [waters.com]
- 21. mastelf.com [mastelf.com]
- 22. Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor recovery of Anisatin during solid-phase extraction
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of Anisatin during solid-phase extraction (SPE).
Section 1: Understanding this compound's Properties
This compound is a highly toxic sesquiterpene dilactone found in plants such as the Japanese star anise (Illicium anisatum).[1][2] Its unique chemical properties are critical to developing a successful SPE method. The primary challenge in extracting this compound is its high polarity, which dictates the choice of sorbents and solvents.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₀O₈ | [1][2] |
| Molar Mass | 328.317 g·mol⁻¹ | [1] |
| logP (Octanol-Water Partition Coefficient) | -1.894 | [1] |
| Acidity (pKa) | 12.005 | [1] |
The negative logP value indicates that this compound is a very polar compound, meaning it has a higher affinity for polar solvents (like water) than for non-polar solvents (like octanol). This is a crucial factor for SPE method development.
Section 2: Troubleshooting Poor Recovery of this compound
Low recovery is the most common issue encountered during SPE.[3][4] A systematic approach is essential to diagnose and resolve the problem.
Q1: My overall this compound recovery is low. Where should I start troubleshooting?
A: The first step is to perform a mass balance experiment to determine which stage of the SPE process is responsible for the analyte loss.[5] This involves processing a known amount of this compound standard through your entire protocol, collecting each fraction separately (load, wash, and elution), and analyzing each one to see where the this compound is.[4][5] This systematic approach will pinpoint whether the issue is poor retention, premature elution, or incomplete elution.[5]
References
Technical Support Center: Management of Accidental Anisatin Exposure
This guide is intended for researchers, scientists, and drug development professionals who may encounter Anisatin in their experiments. It provides essential information on its toxicity, mechanism of action, and the immediate steps to take in case of accidental exposure.
Frequently Asked Questions (FAQs)
What is this compound and where is it found?
This compound is a highly toxic sesquiterpene lactone.[1] It is a potent neurotoxin found in the Japanese star anise (Illicium anisatum), also known as Shikimi.[2][3] This plant is morphologically similar to the non-toxic Chinese star anise (Illicium verum), which can lead to accidental poisoning if the two are confused or if edible products are contaminated with the Japanese variety.[2][3]
What is the mechanism of action of this compound?
This compound is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[3][4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] this compound binds to the picrotoxinin (B1677863) site on the GABA-A receptor, which is different from the GABA binding site.[4][7] This action suppresses the GABA-induced chloride ion current, leading to a decrease in neuronal inhibition and a state of hyperexcitability.[4][6][7] This lack of inhibition results in excessive neuronal firing and can lead to seizures.[8][9]
What are the typical symptoms of this compound exposure?
Symptoms of this compound poisoning typically appear within one to six hours after ingestion.[4] They can be broadly categorized into gastrointestinal and neurological effects.[3][4]
| Symptom Category | Specific Symptoms |
| Gastrointestinal | Diarrhea, vomiting, and stomach pain.[4][10] |
| Neurological | Nervous system excitation, seizures, loss of consciousness, hallucinations, jitteriness, myoclonic movements, and nystagmus.[4][8][9] |
Ultimately, death can occur from respiratory paralysis.[4][10]
What is the lethal dose of this compound?
The lethal dose (LD50) of this compound in mice is reported to be around 1 mg/kg when administered intraperitoneally.[4] Other studies in mice have reported LD50 values ranging from 0.76 to 1 mg/kg for both oral and intraperitoneal routes.[11] For veranisatins, found in Chinese star anise, convulsive and lethal toxicity in mice was observed at an oral dose of 3 mg/kg.[1]
How should accidental this compound exposure be managed in a laboratory setting?
Immediate and appropriate action is crucial. The primary goals are to decontaminate the individual, provide supportive care, and manage neurological symptoms, particularly seizures. For any significant exposure, immediate medical attention is necessary.
What are the recommended decontamination procedures?
Decontamination procedures depend on the route of exposure:
-
Ingestion: If the individual is conscious and able to swallow, activated charcoal may be administered to absorb the toxin.[3] Do not induce vomiting unless specifically instructed by a poison control center or medical professional.[12]
-
Dermal (Skin) Contact: Immediately wash the affected area with large amounts of water.[13][14] Remove any contaminated clothing.[13]
-
Ocular (Eye) Contact: Flush the eyes with a steady stream of lukewarm water for at least 15 minutes.[12]
What is the primary treatment for this compound-induced seizures?
Benzodiazepines, such as diazepam, are the primary treatment for controlling the seizures caused by this compound poisoning.[4][8][15] These drugs work by enhancing the effect of GABA at the GABA-A receptor, thus counteracting the antagonistic effect of this compound.[6]
Are there any known long-term effects of this compound exposure?
Most reported cases of this compound poisoning, with prompt and proper medical care, do not result in long-term neurological consequences.[8][15] Symptoms typically resolve within 24 to 48 hours with supportive care.[9][16]
Troubleshooting Guides for Experimental Scenarios
Scenario 1: Accidental Ingestion of this compound
Immediate Actions:
-
Call for Emergency Medical Assistance: Immediately contact your institution's emergency response team or local emergency services.
-
Do Not Induce Vomiting: Unless directed by a medical professional, do not attempt to make the person vomit.[12]
-
Administer Activated Charcoal (if appropriate): If the person is conscious and can swallow, and if directed by medical personnel, administer activated charcoal.[3]
-
Monitor Vital Signs: Keep the individual calm and monitor their breathing and consciousness level until medical help arrives.
Symptom Monitoring:
-
Be vigilant for the onset of gastrointestinal symptoms (vomiting, diarrhea, abdominal pain) and neurological symptoms (seizures, confusion, involuntary movements).[3][4]
-
Note the time of ingestion and the estimated amount of this compound consumed to provide to emergency responders.
Scenario 2: Dermal or Ocular Exposure to this compound
Decontamination Procedure:
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected skin with copious amounts of water for at least 15 minutes.[12][13]
-
Eye Exposure: Flush the eye(s) with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelid(s) open.[12]
When to Seek Medical Attention:
-
Seek immediate medical attention if there are any signs of skin irritation, burns, or if any systemic symptoms develop.[13]
-
All cases of eye exposure to this compound should be evaluated by a medical professional.
Scenario 3: Unexpected Convulsive Activity in an Animal Model Exposed to a Test Compound
Initial Assessment:
-
Review the known pharmacology of the test compound. Does it have a known or predicted interaction with the GABAergic system?
-
Compare the observed seizure morphology and other symptoms with the known effects of this compound (e.g., myoclonic jerks, tonic-clonic seizures).[8]
Experimental Intervention and Data Collection:
-
If this compound-like toxicity is suspected, administration of a benzodiazepine (B76468) like diazepam could be considered as both a therapeutic intervention and a diagnostic tool.[4]
-
Collect biological samples (e.g., blood, brain tissue) for analysis to confirm the presence and concentration of the suspected toxic agent. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to detect this compound.[17]
Visual Aids: Diagrams and Workflows
Caption: this compound's non-competitive antagonism of the GABA-A receptor.
Caption: Workflow for investigating suspected this compound-like toxicity.
Caption: Emergency protocol for accidental this compound exposure.
Experimental Protocols
Analysis of this compound in Biological and Plant Matrices using LC-MS/MS
This protocol is a generalized summary based on methods described for the detection of this compound.[17][18]
Objective: To quantify the concentration of this compound in samples such as star anise, herbal teas, or biological tissues.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Analytical column suitable for separation (e.g., porous graphitic carbon or C18).
-
This compound standard for calibration.
-
Solvents: Acetonitrile, water (LC-MS grade).
-
Sample preparation materials: Accelerated Solvent Extraction (ASE) system, solid-phase extraction (SPE) cartridges, or liquid-liquid extraction supplies.
Procedure:
-
Sample Preparation:
-
Plant Material/Teas: Homogenize the sample. Perform an extraction using an appropriate solvent, potentially with an accelerated solvent extractor. The extract may then be cleaned up using solid-supported liquid-liquid extraction or SPE.[17]
-
Biological Tissues: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be further purified by liquid-liquid extraction or SPE.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Develop a gradient elution method to separate this compound from other matrix components. The specific gradient will depend on the column and solvents used.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ionization mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound.
-
-
Quantification:
-
Prepare a calibration curve using the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The quantification range is typically in the low mg/kg level.[17]
-
Note: This is a general guideline. The specific parameters for extraction, chromatography, and mass spectrometry must be optimized and validated for each matrix and instrument.
References
- 1. researchgate.net [researchgate.net]
- 2. [Apparent life-threatening event in infants: think about star anise intoxication!] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsct.jp [jsct.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Journal of Medicine in Developing Countries [ijmdc.com]
- 9. wjarr.com [wjarr.com]
- 10. toxno.com.au [toxno.com.au]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First Aid for Poisonings in a Child - Stanford Medicine Children's Health [stanfordchildrens.org]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. poisons.co.nz [poisons.co.nz]
- 15. researchgate.net [researchgate.net]
- 16. Case series: star anise toxicity presenting to the emergency department in Eastern Regional Referral Hospital in Bhutan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
How to stabilize Anisatin in aqueous solution for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to stabilize Anisatin in aqueous solutions for experimental use. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern for this compound, a sesquiterpenoid lactone, is its susceptibility to hydrolysis. The lactone ring in the this compound molecule can be cleaved by water, a reaction that is significantly influenced by pH and temperature. This hydrolysis leads to the formation of a corresponding hydroxy acid, which is biologically inactive as a GABA receptor antagonist, compromising the integrity of experimental results.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis of the lactone ring in this compound is highly pH-dependent.
-
Alkaline conditions (pH > 8): Strongly accelerate the rate of hydrolysis. It is critical to avoid basic aqueous solutions for any significant length of time.
-
Acidic conditions (pH < 6): Can also catalyze hydrolysis, although typically at a slower rate than alkaline conditions.
-
Neutral to slightly acidic conditions (pH 6-7.4): Generally provide the greatest stability for lactones in aqueous solutions. For most cell-based assays, maintaining the pH of the culture medium (typically around 7.4) is a reasonable compromise between biological relevance and compound stability for the duration of the experiment.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Due to its poor solubility in water, this compound stock solutions should be prepared in an anhydrous aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent. A high-concentration stock solution (e.g., 10 mM) in 100% DMSO can be prepared and stored for long periods at low temperatures.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Solutions should be protected from light.[1]
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with compounds that have low water solubility. Here are some troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Ensure rapid mixing: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Maintain a low final DMSO concentration: While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your experimental medium, and always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments. | Degradation of this compound due to hydrolysis in the aqueous experimental medium. | Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the experimental system. Ensure the pH of the buffer is between 6.0 and 7.4. |
| High variability in experimental results. | Inconsistent concentrations of active this compound due to degradation or precipitation. | Prepare a fresh serial dilution from a frozen DMSO stock for each experiment. Visually inspect the final working solution for any signs of precipitation before use. Ensure thorough mixing upon dilution. |
| Precipitation of this compound in stock solution. | The concentration of this compound exceeds its solubility limit in DMSO, or the stock solution has absorbed water. | Gently warm the solution and sonicate to attempt redissolving. If precipitation persists, prepare a new, more dilute stock solution in anhydrous DMSO. Ensure the DMSO used is of high purity and anhydrous. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₈ | --INVALID-LINK-- |
| Molecular Weight | 328.31 g/mol | --INVALID-LINK-- |
| Predicted Water Solubility | 78.5 g/L | --INVALID-LINK--[2] |
| logP | -0.89 to -2.1 | --INVALID-LINK--, --INVALID-LINK--[2] |
| pKa (Strongest Acidic) | 12.01 | --INVALID-LINK--[2] |
Note: The predicted water solubility from ALOGPS appears high and should be considered with caution. The low logP value does indicate that this compound is a relatively polar molecule.
Illustrative Stability of a Lactone in Aqueous Solution
The following table provides an illustrative example of the stability of a generic lactone compound in an aqueous buffer at 37°C. Note: This is not experimental data for this compound and is provided for educational purposes to demonstrate the expected trends.
| pH of Aqueous Buffer | Half-life (t½) at 37°C (Illustrative) | Remaining Compound after 24 hours (Illustrative) |
| 5.0 | ~ 72 hours | > 80% |
| 7.4 | ~ 48 hours | ~ 70% |
| 9.0 | ~ 2 hours | < 10% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Electrophysiology
This protocol is adapted from the methods used by Ikeda et al. (1999) for studying the effects of this compound on rat dorsal root ganglion neurons.[3][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Standard external solution (e.g., physiological saline buffer appropriate for the cells being studied)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of 10 mM this compound Stock Solution in DMSO: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3283 mg of this compound. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of this compound Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. b. Dilute the stock solution in the standard external solution to the desired final concentration. For example, to prepare a 1 µM working solution, dilute the 10 mM stock solution 1:10,000 in the external solution. It is recommended to perform serial dilutions for accuracy. c. Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound.
Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Autosampler vials
Procedure:
-
Preparation of Test Solution: a. Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%). b. Mix thoroughly by vortexing.
-
Time-Point Sampling: a. Immediately after preparation (t=0), transfer an aliquot of the test solution to an HPLC vial and either inject immediately or store at 4°C until analysis. b. Incubate the remaining test solution at the desired temperature. c. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and transfer them to HPLC vials.
-
HPLC Analysis: a. Analyze the samples by HPLC to determine the peak area of the intact this compound at each time point. b. The percentage of this compound remaining at each time point can be calculated relative to the peak area at t=0.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phytobank.ca [phytobank.ca]
- 3. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Anisatin variability in electrophysiology recordings
Welcome to the technical support center for Anisatin in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during electrophysiology experiments using this compound, helping you to identify and resolve sources of variability in your recordings.
Q1: Why am I seeing inconsistent inhibition of GABA-induced currents with this compound?
A1: Variability in the inhibitory effect of this compound can stem from several factors related to solution stability, experimental procedure, and biological variability.
-
This compound Solution Degradation: this compound, similar to other non-competitive GABA antagonists like picrotoxin, may be susceptible to degradation in aqueous solutions, particularly at a pH above 7.0.[1] It is crucial to prepare fresh this compound solutions for each experiment to ensure consistent potency.[1]
-
Inaccurate Concentration: Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use calibrated instruments for all measurements.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to product inactivation. It is recommended to aliquot stock solutions and store them appropriately to avoid degradation.[2]
-
Use-Dependent Action: this compound's suppression of GABA-induced currents is use-dependent, meaning its blocking effect is more pronounced with repeated applications of GABA.[3] Inconsistent application frequency or duration of GABA can therefore lead to variable results.
Q2: My this compound solution appears to have no effect on GABA-induced currents. What should I check?
A2: A complete lack of effect could be due to issues with the this compound solution, the experimental setup, or the specific biological preparation.
-
Solution Preparation: Verify that the this compound was properly dissolved. This compound can be dissolved in methanol (B129727) to create a stock solution.[4] Ensure the final concentration in your experimental buffer is correct.
-
Application Method: Confirm that the drug application system is functioning correctly and delivering the this compound solution to the cell or tissue preparation.
-
Receptor Subtype: While this compound is a potent antagonist, its affinity may vary slightly between different GABA-A receptor subunit compositions.[1] Confirm the expression of this compound-sensitive GABA-A receptor subtypes in your experimental model.
-
Pre-application vs. Co-application: this compound's inhibitory effect is observed when it is co-applied with GABA. Pre-application of this compound alone may not be effective in blocking the GABA-induced current.[3]
Q3: I am observing a gradual decrease in the peak amplitude of GABA-induced currents even before applying this compound. What could be the cause?
A3: This phenomenon, known as "rundown," is a common issue in patch-clamp electrophysiology and can be caused by several factors unrelated to this compound.
-
Receptor Desensitization: Prolonged or repeated exposure to GABA can lead to the desensitization of GABA-A receptors, resulting in a decrease in current amplitude over time.[3][5][6] This is a physiological process where the receptor enters a long-lived agonist-bound closed state.[5][6]
-
Cell Viability: The health of the cell being recorded is crucial. A gradual decrease in current could indicate that the cell is dying.
-
Intracellular Factors: Dialysis of essential intracellular components into the patch pipette can lead to a decline in receptor function over the course of a long recording.
Q4: How can I minimize variability in my this compound experiments?
A4: To improve the consistency and reproducibility of your results, consider the following best practices:
-
Fresh Solutions: Always prepare fresh this compound working solutions from a properly stored and aliquoted stock solution immediately before each experiment.[1]
-
Consistent Protocols: Maintain consistency in all experimental parameters, including the duration and frequency of GABA and this compound application, recording temperature, and the composition of intracellular and extracellular solutions.
-
Control Experiments: Regularly perform control experiments to ensure the stability of your recording setup and the health of your biological preparation.
-
Increased Sample Size: Biological systems have inherent variability. Increasing the number of recorded cells or experiments can improve the statistical power of your findings.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species/Preparation | Reference |
| EC₅₀ | ~1.10 μM | Rat dorsal root ganglion neurons | [3][7] |
| LD₅₀ | 0.76 to 1 mg/kg (i.p.) | Mice | [8] |
| Storage Condition | Duration | Notes | Reference |
| -80°C | 6 months | Protect from light; Aliquot to avoid freeze-thaw cycles | [2] |
| -20°C | 1 month | Protect from light; Aliquot to avoid freeze-thaw cycles | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Dissolve the this compound powder in methanol to prepare a stock solution. For example, a stock solution can be prepared by dissolving approximately 5 mg of this compound in 10 mL of methanol.[4]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes.
-
Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Protect from light.[2]
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on GABA-Induced Currents
-
Cell Preparation: Prepare the cells (e.g., cultured neurons or brain slices) according to your standard laboratory protocol.
-
Recording Setup: Establish a whole-cell patch-clamp recording configuration.
-
Solutions:
-
External Solution: Use a standard artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution.
-
Internal Solution: The patch pipette should be filled with a solution containing a physiological concentration of chloride ions.
-
-
Baseline Recording: Apply GABA to the cell to elicit a stable baseline current. Record the peak amplitude of the GABA-A receptor-mediated current.
-
This compound Application: Co-apply this compound with GABA to the cell. The final concentration of this compound should be prepared by diluting the stock solution in the external solution immediately before application.
-
Data Acquisition: Record the GABA-elicited currents in the presence of this compound.
-
Analysis: Measure the peak amplitude of the GABA-A receptor-mediated currents and calculate the percentage of inhibition by this compound. To determine the EC₅₀, test a range of this compound concentrations.
Visualizations
Signaling Pathway
Caption: this compound non-competitively antagonizes the GABA-A receptor.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound variability.
Experimental Workflow
Caption: A typical workflow for an this compound electrophysiology experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological role for GABAA receptor desensitization in the induction of long-term potentiation at inhibitory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Reducing matrix effects in HPLC-MS/MS analysis of Anisatin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Anisatin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. This includes endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) or exogenous compounds introduced during sample collection or preparation (e.g., anticoagulants).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of your quantitative results.[2][4]
Q2: What are the typical signs that matrix effects may be affecting my this compound assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate quantification of this compound.
-
Non-linear calibration curves.
-
A noticeable decrease in the assay's sensitivity.
-
Inconsistent results when analyzing this compound in different biological matrices (e.g., plasma vs. urine).
Q3: How can I quantitatively assess the matrix effect for this compound in my samples?
A3: The matrix effect can be quantified by comparing the peak area response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[5] The matrix factor (MF) is calculated as follows:
MF = (Peak Area of this compound in Spiked Blank Matrix Extract) / (Peak Area of this compound in Neat Solution)
A matrix factor of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Significant ion suppression or enhancement is observed for this compound.
Step 1: Optimize Sample Preparation
Effective sample preparation is the first and most critical step in reducing matrix effects by removing interfering components before analysis.
-
Strategy 1: Protein Precipitation (PPT)
-
Description: A simple and rapid method to remove the bulk of proteins from biological samples.[6]
-
Recommendation: While fast, PPT may not provide the cleanest extracts, and significant matrix effects can remain. It's a good starting point for less complex matrices.
-
-
Strategy 2: Liquid-Liquid Extraction (LLE)
-
Description: A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Recommendation: LLE can offer cleaner extracts than PPT. The choice of organic solvent is crucial and should be optimized for this compound recovery while minimizing the extraction of matrix components.
-
-
Strategy 3: Solid-Phase Extraction (SPE)
-
Description: A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice versa.[7]
-
Recommendation: SPE is often the most effective technique for reducing matrix effects. A variety of sorbent chemistries are available (e.g., reversed-phase, normal-phase, ion-exchange) and should be selected based on the physicochemical properties of this compound and the matrix components.
-
Step 2: Enhance Chromatographic Separation
If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the HPLC method to separate this compound from co-eluting interferences.
-
Strategy 1: Modify the Mobile Phase Gradient
-
Description: Altering the gradient elution profile can change the retention times of both this compound and interfering compounds.
-
Recommendation: Experiment with different gradient slopes and starting/ending organic percentages to achieve better resolution.
-
-
Strategy 2: Change the HPLC Column
-
Description: Different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes can provide different selectivities.
-
Recommendation: If co-elution is a persistent issue, switching to a column with a different stationary phase may resolve the problem.
-
Step 3: Employ a Suitable Internal Standard
The use of an internal standard (IS) is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
-
Strategy: Use a Stable Isotope-Labeled (SIL) Internal Standard
-
Description: A SIL-IS is an analog of this compound where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8]
-
Recommendation: This is the preferred approach. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] This allows for accurate correction of the analyte signal.
-
Step 4: Consider Sample Dilution or Matrix-Matched Calibrants
-
Strategy 1: Sample Dilution
-
Description: Diluting the sample extract can reduce the concentration of interfering matrix components.[10]
-
Recommendation: This is a simple approach but may compromise the sensitivity of the assay if the concentration of this compound is low.
-
-
Strategy 2: Matrix-Matched Calibration
-
Description: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[1]
-
Recommendation: This method can be effective but requires a reliable source of blank matrix and may not account for variability in matrix effects between different lots of the matrix.
-
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the HPLC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
-
To 500 µL of urine sample, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[12]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex for 30 seconds and inject into the HPLC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound in a Plant Matrix
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.[13]
-
Sample Loading: Load the pre-treated plant extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Quantitative Data Summary
| Sample Preparation Method | Matrix | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | Mouse Blood | This compound | 93.9 - 103.3 | > 67.2 | [11] |
| Multi-function impurity adsorption SPE | Plasma | This compound | > 81 | > 83 | [12] |
Visualizations
Caption: General experimental workflow for this compound analysis by HPLC-MS/MS.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. affinisep.com [affinisep.com]
- 8. graphviz dot file example · GitHub [gist.github.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Technical Support Center: Diazepam as a Treatment for Anisatin-Induced Convulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of diazepam as an effective treatment for convulsions induced by the neurotoxin anisatin.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced convulsions?
This compound is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor. It is believed to bind at or near the picrotoxin (B1677862) binding site on the receptor complex. This action blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability and convulsions. This compound's antagonism effectively reduces the flow of chloride ions into neurons, which is the primary mechanism of GABAergic inhibition.
Q2: How does diazepam counteract this compound-induced convulsions?
Diazepam is a benzodiazepine (B76468) that acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site, enhancing the effect of any endogenous GABA present. This potentiation of GABAergic inhibition increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. By amplifying the inhibitory signals, diazepam effectively counteracts the excitatory effects of this compound, thereby mitigating or preventing convulsions.[1]
Q3: What are the expected metabolic changes following this compound-induced seizures, and how does diazepam affect them?
Studies on murine models have shown that this compound-induced seizures lead to significant metabolic disturbances in the brain.[1] These include alterations in neurotransmitter and neuromodulator metabolism, increased oxidative stress, and disruptions in energy, amino acid, and nucleic acid metabolism.[1] Treatment with diazepam has been shown to alleviate these metabolic disruptions by helping to restore the balance of neurotransmitters, reduce oxidative stress, and normalize metabolic pathways.[1]
Q4: Are there any known off-target effects of this compound that I should be aware of during my experiments?
While the primary mechanism of this compound is GABA-A receptor antagonism, its neurotoxicity can lead to a cascade of downstream effects. These can include metabolic disturbances and cellular stress responses.[1] It is crucial to consider these broader physiological impacts when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent induction of convulsions with this compound.
-
Possible Cause: Variability in the purity or concentration of the this compound solution.
-
Troubleshooting Step: Ensure the this compound used is of high purity and that the solution is prepared fresh for each experiment. Verify the final concentration using appropriate analytical methods.
-
-
Possible Cause: Incorrect administration route or dosage for the animal model.
-
Troubleshooting Step: Review the literature for established protocols for this compound administration in your specific animal model. The route of administration (e.g., intraperitoneal, intravenous) and the dosage are critical for consistent results.
-
-
Possible Cause: Individual animal variability.
-
Troubleshooting Step: Increase the number of animals per group to account for biological variability. Ensure that all animals are of a similar age, weight, and genetic background.
-
Issue 2: Diazepam treatment does not completely abolish seizure activity.
-
Possible Cause: Insufficient dosage of diazepam.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal effective dose of diazepam for your specific experimental conditions. The required dose may vary depending on the severity of the this compound-induced convulsions.
-
-
Possible Cause: Timing of diazepam administration.
-
Troubleshooting Step: Administer diazepam at a consistent time point relative to the onset of seizure activity. The efficacy of diazepam can be time-dependent.
-
-
Possible Cause: Development of tolerance.
-
Troubleshooting Step: If conducting chronic studies, be aware of the potential for benzodiazepine tolerance. This may necessitate adjustments to the dosing regimen.
-
Issue 3: High mortality rate in the this compound-treated group.
-
Possible Cause: this compound dosage is too high.
-
Troubleshooting Step: Perform a dose-ranging study to identify a dose of this compound that reliably induces convulsions with minimal mortality.
-
-
Possible Cause: Severe, uncontrolled seizures leading to systemic complications.
-
Troubleshooting Step: Ensure prompt administration of diazepam following the onset of severe seizure activity to prevent status epilepticus and reduce the risk of mortality.
-
Experimental Protocols
Representative Protocol for this compound-Induced Convulsions and Diazepam Treatment in a Murine Model
This protocol is a representative methodology based on common practices for inducing seizures in rodent models. Researchers should adapt this protocol based on their specific research questions and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (high purity)
-
Diazepam
-
Vehicle for this compound (e.g., saline with a small percentage of DMSO)
-
Vehicle for Diazepam (e.g., saline)
-
Male ICR mice (6-8 weeks old)
-
Syringes and needles for administration
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment for at least one week prior to the experiment.
-
Preparation of Solutions: Prepare fresh solutions of this compound and diazepam on the day of the experiment.
-
Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Vehicle, this compound + Vehicle, this compound + Diazepam).
-
This compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) to the appropriate groups.
-
Observation for Seizure Onset: Immediately after this compound administration, place each mouse in an individual observation chamber and start a timer. Observe for the onset of convulsive behaviors (e.g., clonic seizures, tonic-clonic seizures).
-
Diazepam Administration: At a predetermined time point after the onset of convulsions (e.g., 2 minutes), administer diazepam (e.g., 5 mg/kg, intraperitoneally) or its vehicle to the respective groups.
-
Data Collection: Record the latency to the first convulsion, the duration of convulsions, and the severity of seizures using a standardized scoring system (e.g., Racine scale).
-
Post-Experiment Monitoring: Monitor animals for a set period post-treatment for any adverse effects and recovery.
Data Presentation
The following table summarizes the expected qualitative and quantitative outcomes of diazepam treatment on this compound-induced convulsions based on its known pharmacological effects.
| Parameter | This compound + Vehicle | This compound + Diazepam |
| Seizure Latency | Baseline | Increased |
| Seizure Duration | Baseline | Decreased |
| Seizure Severity | High | Decreased |
| Mortality Rate | Potential for increase | Decreased |
Visualizations
Signaling Pathway of this compound and Diazepam at the GABA-A Receptor
Caption: this compound and Diazepam's opposing actions on the GABA-A receptor.
Experimental Workflow for Evaluating Diazepam Efficacy
Caption: Workflow for assessing diazepam's effect on this compound-induced seizures.
References
Technical Support Center: Enhancing Anisatin Detection in Food Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for Anisatin in various food matrices. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low levels of this compound in food products?
A1: The main challenges include the complexity of food matrices, which can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods. Sample preparation is also critical, as inefficient extraction or cleanup can result in low recovery of this compound and the introduction of interfering compounds. Additionally, the inherent toxicity of this compound necessitates high sensitivity and a very low limit of detection for food safety applications.
Q2: Which analytical techniques are most suitable for trace-level detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices. Specifically, Ultra-High Performance Liquid Chromatography (UHPLC) can offer improved resolution and shorter analysis times. Direct Analysis in Real Time coupled with High-Resolution Mass Spectrometry (DART-HRMS) is another powerful technique, valued for its rapid screening capabilities and minimal sample preparation requirements.
Q3: Why is sample preparation so crucial for improving the limit of detection?
A3: Effective sample preparation is paramount as it isolates this compound from the complex food matrix, thereby reducing matrix effects that can interfere with the analytical signal. A good sample preparation protocol, such as Solid-Phase Extraction (SPE) or Accelerated Solvent Extraction (ASE), can pre-concentrate the analyte, which directly leads to a lower limit of detection. It also helps in protecting the analytical instrument from contamination, ensuring consistent performance.
Troubleshooting Guide
Issue 1: Poor Sensitivity / High Limit of Detection (LOD)
-
Possible Cause: Inefficient extraction of this compound from the food matrix.
-
Troubleshooting Step:
-
Review the chosen extraction solvent. This compound is a moderately polar sesquiterpene lactone. Ensure the solvent system (e.g., methanol (B129727), acetonitrile (B52724), or mixtures with water) is optimized for your specific food matrix.
-
Consider advanced extraction techniques like Accelerated Solvent Extraction (ASE) which uses elevated temperatures and pressures to improve extraction efficiency.
-
For complex matrices, a multi-step extraction or a more rigorous homogenization process may be necessary.
-
-
-
Possible Cause: Significant matrix effects leading to ion suppression in the mass spectrometer.
-
Troubleshooting Step:
-
Incorporate a thorough sample cleanup step after extraction. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) can effectively remove interfering compounds.
-
Prepare matrix-matched standards for calibration. This involves spiking known concentrations of this compound into a blank matrix extract that is representative of your samples to compensate for matrix effects.
-
Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the most effective way to correct for both extraction recovery and matrix effects.
-
Dilute the sample extract. While this will also dilute the analyte, it can significantly reduce the concentration of interfering matrix components, potentially leading to a net improvement in the signal-to-noise ratio.
-
-
-
Possible Cause: Sub-optimal LC-MS/MS parameters.
-
Troubleshooting Step:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. It is often detected in negative ionization mode.
-
Ensure the selected precursor and product ion transitions for Multiple Reaction Monitoring (MRM) are the most intense and specific for this compound. Common transitions include m/z 327 → 127.
-
Optimize the collision energy for each MRM transition to maximize the product ion signal.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between this compound and the HPLC column.
-
Troubleshooting Step:
-
Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) can improve peak shape for polar analytes.
-
Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Consider a different column chemistry. A porous graphitic carbon (PGC) column has been shown to be effective for this compound analysis.
-
-
-
Possible Cause: Column overload.
-
Troubleshooting Step:
-
Reduce the injection volume or dilute the sample.
-
If the issue persists with low concentration standards, the column may be contaminated or degraded. Clean or replace the column.
-
-
Issue 3: Low or Inconsistent Recovery
-
Possible Cause: Inefficient Solid-Phase Extraction (SPE) procedure.
-
Troubleshooting Step:
-
Ensure the SPE cartridge has been properly conditioned and equilibrated before loading the sample.
-
Check the pH of the sample load solution to ensure optimal retention of this compound on the sorbent.
-
Optimize the washing step to remove interferences without eluting the analyte. Use a solvent that is strong enough to wash away contaminants but weak enough to leave this compound on the sorbent.
-
Ensure the elution solvent is strong enough to fully recover this compound from the sorbent. You may need to test different solvents or solvent mixtures.
-
-
-
Possible Cause: Degradation of this compound during sample processing.
-
Troubleshooting Step:
-
Minimize the exposure of samples to high temperatures and light. Store extracts at low temperatures and in amber vials.
-
Perform stability tests by spiking this compound into a blank matrix and analyzing it at different time points throughout the sample preparation process.
-
-
Comparison of Analytical Methods
The table below summarizes the performance of different analytical techniques for the detection of this compound.
| Analytical Method | Common Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Notes |
| HPLC-MS/MS | Star Anise | 1.2 µg/kg | 3.9 µg/kg | Medium | Highly sensitive and specific, requires extensive sample preparation. |
| UPLC-MS/MS | Plasma | Not Reported | 2 µg/L | High | Fast analysis times, suitable for biological samples. |
| UPLC-MS/MS | Urine | Not Reported | 1 µg/L | High | Demonstrates high sensitivity in less complex biological fluids. |
| DART-HRMS | Star Anise, Tea | Not Reported | Adulteration down to 1% (w/w) measurable | Very High | Rapid screening with minimal to no sample preparation. Provides qualitative/semi-quantitative results. |
Experimental Protocols
Protocol: Determination of this compound in Star Anise by HPLC-MS/MS
This protocol is based on the validated method described by Lederer et al. (2006).
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Weigh 1.0 g of the ground star anise sample into a centrifuge tube.
-
Extraction: Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Transfer 1 mL of the supernatant to a new tube and dilute with 9 mL of water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the 10 mL of diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18.1-22 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Quantifier: m/z 327 → 127
-
Qualifier: m/z 327 → 297
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for your specific instrument.
Visual Workflows and Diagrams
Below are diagrams generated using Graphviz (DOT language) to illustrate key workflows.
Caption: General workflow for this compound analysis in food samples.
Caption: Troubleshooting workflow for low sensitivity in this compound analysis.
Validation & Comparative
A Comparative Analysis of the Neurotoxicity of Anisatin, Neoanisatin, and Pseudoanisatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic properties of three structurally related sesquiterpene lactones isolated from plants of the Illicium genus: anisatin, neothis compound (B99755), and pseudothis compound. These compounds, particularly this compound, are known for their potent effects on the central nervous system. This document summarizes key experimental data, details the methodologies used in these assessments, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound is a potent convulsant neurotoxin, while pseudothis compound is largely considered non-toxic in mammals and exhibits selectivity for insect GABA receptors. Neothis compound is also recognized as a toxic component, though specific quantitative toxicity data is less readily available in public literature. The primary mechanism of neurotoxicity for these compounds involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system.
Data Presentation
Table 1: Comparative Neurotoxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Primary Molecular Target | Effect on GABAa Receptor | IC50 | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 1 | GABAa Receptor | Non-competitive antagonist | 0.43 µM (for inhibition of [3H]EBOB binding) | [1] |
| Mouse | Oral (p.o.) | ~1 | GABAa Receptor | Non-competitive antagonist | 1.10 µM (for suppression of GABA-induced currents) | [1] | |
| Neothis compound | - | - | Data not available | GABAa Receptor | Non-competitive antagonist | Data not available | [2] |
| Pseudothis compound | Rat | - | Non-toxic | Insect GABAa Receptor | Selective non-competitive antagonist | > 10,000 nM (rat); 376 nM (fly) |
Mechanism of Action: GABAa Receptor Antagonism
This compound and its analogues exert their neurotoxic effects by acting as non-competitive antagonists of the GABAa receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
By binding to a site within the chloride ion channel pore, distinct from the GABA binding site, this compound and related compounds allosterically modulate the receptor. This binding event stabilizes a closed or non-conducting state of the channel, thereby preventing the inhibitory action of GABA. The reduction in GABAergic inhibition leads to a state of neuronal hyperexcitability, manifesting as seizures and convulsions.
Figure 1: Signaling pathway of GABAa receptor antagonism by this compound and Neothis compound.
Experimental Protocols
Acute Toxicity (LD50) Determination in Mice
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the LD50 via intraperitoneal (i.p.) administration in mice.
1. Animals:
-
Healthy, young adult mice (e.g., Swiss albino), typically weighing between 18-25 grams, are used.
-
Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Mice are housed in standard cages with free access to food and water.
2. Preparation of Test Substance:
-
This compound, neothis compound, or pseudothis compound is dissolved in a suitable vehicle (e.g., saline, dimethyl sulfoxide (B87167) [DMSO]). The concentration is adjusted to deliver the desired dose in a standard injection volume (typically 0.1-0.5 mL).
3. Experimental Procedure:
-
A range of doses is selected based on preliminary range-finding studies.
-
Animals are divided into groups (typically 5-10 animals per group), with each group receiving a different dose of the test substance. A control group receives only the vehicle.
-
The substance is administered via intraperitoneal injection.
-
Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Observations include clinical signs of toxicity (e.g., convulsions, lethargy, respiratory distress) and mortality.
4. Data Analysis:
-
The number of mortalities in each group is recorded.
-
The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method.
Figure 2: Experimental workflow for LD50 determination.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This technique is used to measure the effect of a compound on the ion channels of a single neuron, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a GABAa receptor antagonist.
1. Cell Preparation:
-
Primary neurons (e.g., from rat dorsal root ganglia) are cultured, or a cell line (e.g., HEK293) expressing recombinant GABAa receptors is used.
-
Cells are plated on coverslips for easy access during recording.
2. Solutions:
-
External Solution (aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) buffered to a physiological pH (e.g., with HEPES or NaHCO3/CO2).
-
Internal Solution: Fills the recording pipette and mimics the intracellular ionic environment (e.g., high K+ or Cs+ concentration).
-
GABA Solution: A stock solution of GABA is prepared and diluted in the external solution to a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Antagonist Solutions: The test compound (this compound, neothis compound, or pseudothis compound) is dissolved and diluted to a range of concentrations in the external solution.
3. Recording Procedure:
-
A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with the internal solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
GABA is applied to the cell to elicit an inward chloride current (in the case of a high intracellular chloride concentration in the pipette solution).
-
After establishing a stable baseline GABA-evoked current, the antagonist is co-applied with GABA at various concentrations.
4. Data Analysis:
-
The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of the antagonist.
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The available data clearly establishes this compound as a highly neurotoxic compound, with its potent non-competitive antagonism of the GABAa receptor leading to severe convulsant effects. In stark contrast, pseudothis compound demonstrates a remarkable lack of toxicity in mammals, highlighting its potential as a selective insecticide targeting insect GABAa receptors. While quantitative data for neothis compound is limited, it is consistently identified as a toxic constituent of Illicium species, likely sharing a similar mechanism of action with this compound. Further research is warranted to precisely quantify the neurotoxicity of neothis compound to provide a more complete comparative profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of these and other neuroactive compounds.
References
Validating Anisatin's Foothold: A Comparative Guide to its Binding Site on the GABA-A Receptor
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of experimental data validating the binding site of anisatin, a potent neurotoxin, on the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a non-competitive antagonist that interacts with the picrotoxin (B1677862) binding site within the receptor's ion channel.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of GABA-A receptor modulators.
This compound's Interaction with the GABA-A Receptor: A Summary of Evidence
This compound exerts its neurotoxic effects by blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system. Experimental evidence strongly indicates that this compound physically obstructs the chloride ion channel of the GABA-A receptor, a mechanism characteristic of non-competitive antagonists.[2] This blockade leads to neuronal hyperexcitation, which can manifest as convulsions.[2]
The validation of this compound's binding site is primarily based on two key lines of experimental evidence: competitive radioligand binding assays and electrophysiological studies. These studies consistently demonstrate that this compound shares a common binding site with picrotoxin and other non-competitive antagonists.
Comparative Analysis of Binding Affinity and Potency
The following table summarizes the quantitative data for this compound and other well-characterized non-competitive antagonists of the GABA-A receptor. These values provide a basis for comparing their relative potencies.
| Compound | Method | Radioligand | Receptor Source | IC50 (µM) | EC50 (µM) | Reference(s) |
| This compound | Radioligand Binding Assay | [³H]EBOB | Rat brain membranes | 0.43 | - | [3] |
| This compound | Whole-Cell Patch Clamp | - | Rat dorsal root ganglion neurons | - | 1.10 | [4] |
| Picrotoxin | Radioligand Binding Assay | [³⁵S]TBPS | - | - | - | [2] |
| Picrotoxin | Two-Electrode Voltage Clamp | - | Recombinant α1β2γ2S | - | - | [5] |
| Fipronil | Radioligand Binding Assay | [³⁵S]TBPS | - | - | - | [2] |
| Lindane | Radioligand Binding Assay | [³⁵S]TBPS | - | - | - | [2] |
Note: IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of a ligand that displaces 50% of a specific radioligand from its binding site. EC50 (half-maximal effective concentration) in functional assays represents the concentration that produces 50% of the maximal response.
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound's binding site are provided below.
Radioligand Binding Assay for the Picrotoxin Site
This protocol describes a competitive binding assay to determine the affinity of a test compound for the picrotoxin binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]EBOB or [³⁵S]TBPS.
Materials:
-
Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate) or [³⁵S]TBPS (t-butylbicyclophosphorothionate)
-
Test Compound: this compound or other non-competitive antagonists
-
Unlabeled Ligand: High concentration of a known picrotoxin site ligand (e.g., picrotoxin) for determining non-specific binding
-
Receptor Source: Synaptosomal membranes prepared from rodent brain tissue
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a crude synaptosomal membrane fraction through differential centrifugation.
-
Assay Setup: In triplicate, prepare tubes for:
-
Total Binding: Contains membrane preparation and radioligand.
-
Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of unlabeled ligand.
-
Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the effect of non-competitive antagonists on GABA-induced currents in cultured neurons or cells expressing recombinant GABA-A receptors.
Materials:
-
Cell Culture: Primary neurons or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
Patch-Clamp Rig: Including an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
-
Borosilicate Glass Pipettes
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES).
-
Internal Solution: Mimicking the intracellular ionic environment (e.g., containing KCl or CsCl, MgCl₂, EGTA, ATP, GTP, and a buffer like HEPES).
-
GABA Solution: Prepared in the external solution at a concentration that elicits a submaximal current (e.g., EC20-EC50).
-
Test Compound Solution: this compound or other antagonists prepared in the external solution at various concentrations.
-
Perfusion System: For rapid application and washout of solutions.
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Patching:
-
Obtain a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Establish a baseline recording in the external solution.
-
Apply GABA to elicit a control inward current (chloride ions flowing out of the cell due to the ionic gradient).
-
Wash out the GABA and allow the current to return to baseline.
-
Pre-apply the test compound (this compound) for a set duration, followed by co-application of the test compound and GABA.
-
Record the inhibited current.
-
Repeat for a range of antagonist concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the EC50 value.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action on the GABA-A receptor.
Caption: Workflow for a radioligand binding assay.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Anisatin Content in Illicium Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of anisatin in various Illicium species is of paramount importance. This compound, a potent neurotoxin, is found in several Illicium species, and its presence can lead to severe adverse effects if contaminated with the culinary species, Illicium verum (Chinese star anise). This guide provides a comparative analysis of this compound content across different Illicium species, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a neurotoxic sesquiterpene lactone found in several species of the genus Illicium. Its presence in species such as Illicium anisatum (Japanese star anise), Illicium lanceolatum, and Illicium majus poses a significant health risk, as these toxic species can be mistaken for the edible Illicium verum. This guide summarizes the quantitative analysis of this compound content in various Illicium species, outlines the experimental protocols for its detection and quantification, and illustrates the workflow and the compound's mechanism of action.
Data Presentation: this compound Content in Illicium Species
The following table summarizes the quantitative findings of this compound content in various Illicium species, as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The data clearly indicates that while the edible I. verum is largely devoid of this compound, other species contain dangerously high levels of this neurotoxin.
| Illicium Species | Common Name | This compound Content (mg/kg) | Reference |
| Illicium anisatum | Japanese Star Anise | High Levels (e.g., >8 mg/kg) | [1] |
| Illicium lanceolatum | - | High Levels (e.g., >8 mg/kg) | [1] |
| Illicium majus | - | High Levels (e.g., >8 mg/kg) | [1] |
| Illicium simonsii | - | Reported to contain this compound | [2] |
| Illicium verum | Chinese Star Anise | Very Low to Undetectable | [1] |
Note: "High Levels" indicates that the this compound content exceeded the upper limit of the quantification range (8 mg/kg) in the cited study.
Experimental Protocols
The accurate quantification of this compound in Illicium species is critical for food safety and pharmaceutical research. The most robust and widely used method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation and Extraction
A standardized protocol for the extraction of this compound from plant material is crucial for reliable quantification. An accelerated solvent extraction (ASE) followed by a solid-supported liquid-liquid purification step is an effective method.[1]
-
Grinding: The dried fruit of the Illicium species is ground into a fine powder.
-
Accelerated Solvent Extraction (ASE): The powdered sample is mixed with a dispersing agent and extracted with an appropriate solvent under elevated temperature and pressure.
-
Purification: The resulting extract is then purified using a solid-supported liquid-liquid extraction column (e.g., EXtrelut®) to remove interfering compounds.[1]
HPLC-MS/MS Analysis
The purified extract is analyzed by HPLC-MS/MS for the separation and detection of this compound.
-
Chromatographic Separation:
-
Column: A porous graphitic carbon HPLC column is often used for optimal separation.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
-
Mass Spectrometric Detection:
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps involved in the analysis of this compound content in Illicium species, from sample preparation to data acquisition.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway of this compound's Neurotoxicity
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor. This diagram illustrates the mechanism of action.
Caption: this compound's antagonism of the GABAa receptor.
Conclusion
The data unequivocally demonstrates the significant danger posed by the presence of this compound in certain Illicium species. The use of robust analytical methods like HPLC-MS/MS is essential for the quality control of Illicium verum and for research into the pharmacological properties of other Illicium species. This guide provides a foundational understanding for professionals in the field to ensure the safety and efficacy of products derived from these plants.
References
DART-HRMS vs. LC-MS/MS for Anisatin Detection: A Comparative Guide
Executive Summary
| Feature | DART-HRMS | LC-MS/MS |
| Speed | High-throughput, rapid screening (seconds to minutes per sample)[1][2][3] | Slower, requires chromatographic separation (minutes per sample)[4][5] |
| Sample Preparation | Minimal to none[3][6] | More extensive (extraction, purification)[5][7] |
| Selectivity & Specificity | High, based on accurate mass measurement.[8][9] Can be limited by isobaric interferences without chromatographic separation.[10] | Very high, combines chromatographic separation with mass filtering.[8][9] |
| Sensitivity | Generally lower than LC-MS/MS, suitable for screening.[3][11] | Very high, capable of detecting trace amounts.[4][5][12] |
| Matrix Effects | Can be significant due to direct analysis.[11] | Can be minimized with chromatographic separation and specific sample preparation.[13] |
| Quantitative Accuracy | Good for rapid screening and semi-quantitation.[3] | Excellent, considered the "gold standard" for quantification.[4][12] |
| Cost & Complexity | Generally lower initial cost and simpler operation. | Higher initial investment and requires more expertise. |
Data Presentation: Quantitative Performance Metrics
The following tables summarize typical performance metrics for the detection of small molecules, including toxins like anisatin, using DART-HRMS and LC-MS/MS. Data for LC-MS/MS is based on published methods for this compound detection.[4][5][7][12] DART-HRMS data is extrapolated from studies on other small molecules and toxins, as direct this compound data is unavailable.[3][14]
Table 1: LC-MS/MS Performance Data for this compound Detection
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.01 ng/mL | [5] |
| Limit of Quantitation (LOQ) | 1 - 2 µg/L (in plasma and urine) | [5] |
| Linearity (r²) | > 0.995 | [4][12] |
| Accuracy | 86.3% - 106.9% | [4][12] |
| Precision (RSD) | < 15% | [4][12][13] |
| Recovery | > 67.2% | [4][12] |
Table 2: Estimated DART-HRMS Performance for this compound Detection (Based on Similar Analytes)
| Parameter | Estimated Value | Reference |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range | [3] |
| Limit of Quantitation (LOQ) | µg/kg to mg/kg range | [3] |
| Linearity (r²) | Generally > 0.99 | [14] |
| Precision (RSD) | < 20% | [3] |
Experimental Protocols
DART-HRMS: A Rapid Screening Approach
DART-HRMS is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation.[3] This makes it ideal for high-throughput screening.
Methodology:
-
Sample Introduction: A small amount of the sample (solid or liquid) is held in the gap between the DART ion source and the mass spectrometer inlet.[15]
-
Ionization: A heated stream of metastable helium or nitrogen gas is directed at the sample, causing thermal desorption and ionization of the analytes.[16]
-
Mass Analysis: The ionized molecules are then introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurement.[1]
-
Data Acquisition: Full-scan mass spectra are acquired, and this compound is identified by its exact mass.
LC-MS/MS: The Gold Standard for Quantification
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the preferred method for accurate quantification.[8][9]
Methodology:
-
Sample Preparation: this compound is extracted from the sample matrix (e.g., biological fluid, plant material) using techniques like liquid-liquid extraction or solid-phase extraction.[5][7]
-
Chromatographic Separation: The extract is injected into an HPLC or UPLC system. A C18 column is commonly used to separate this compound from other components in the sample.[4][12]
-
Ionization: The eluent from the chromatography column is directed to an electrospray ionization (ESI) source, which ionizes the this compound molecules.[5]
-
Mass Analysis (MS/MS): The ionized this compound molecules are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.[5]
This compound's Mechanism of Action: GABA Receptor Antagonism
This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[17][18][19][20] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the picrotoxin (B1677862) site on the GABA-A receptor, this compound prevents the influx of chloride ions, leading to neuronal hyperexcitability, which can manifest as seizures.[17][19][20]
Conclusion
The choice between DART-HRMS and LC-MS/MS for this compound detection depends on the specific research question.
-
DART-HRMS is a powerful tool for rapid, high-throughput screening of a large number of samples where the primary goal is to quickly identify the presence or absence of this compound with a high degree of confidence based on accurate mass. Its minimal sample preparation requirements make it a time- and cost-effective initial step in an analytical workflow.[1][2][3]
-
LC-MS/MS remains the gold standard for the sensitive and accurate quantification of this compound.[4][12] The combination of chromatographic separation and tandem mass spectrometry provides unparalleled selectivity and is essential for applications requiring precise concentration measurements, such as pharmacokinetic studies, toxicological investigations, and regulatory compliance.[7][8][9]
For a comprehensive analytical strategy, DART-HRMS can be employed for initial screening, followed by LC-MS/MS for the confirmation and quantification of positive findings. This integrated approach leverages the strengths of both techniques to provide a robust and efficient workflow for this compound analysis.
References
- 1. DART-HRMS allows the detection of toxic alkaloids in animal autopsy specimens and guides the selection of confirmatory methods in accidental plant poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison between DART-MS and DSA-MS in the forensic analysis of writing inks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive comparison of liquid chromatography selectivity as provided by two types of liquid chromatography detectors (high resolution mass spectrometry and tandem mass spectrometry): "where is the crossover point?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of an Untargeted DART-HRMS Method Envisaging Identification of Potential Markers for Saffron Authenticity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASAP‐MS and DART‐MS as ancillary tools for direct analysis of the lichen metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid direct analysis in real time (DART) mass spectrometric detection of juvenile hormone III and its terpene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C15H20O8 | CID 115121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. This compound - Wikipedia [en.wikipedia.org]
- 20. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
An Objective Comparison of Anisatin's Allosteric Modulation with Other GABA-A Receptor Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of anisatin, a potent neurotoxin, and its allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, benchmarked against other well-characterized channel blockers: picrotoxin (B1677862) and bicuculline (B1666979). The data presented herein is curated from peer-reviewed studies to facilitate an objective understanding of their respective mechanisms of action, binding affinities, and functional effects.
Introduction to GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. This receptor is a key target for a wide array of therapeutic and toxicological compounds that modulate its function through various mechanisms. These modulators can be broadly categorized as:
-
Competitive Antagonists: These compounds bind to the same site as the endogenous ligand (GABA), directly competing with it and preventing receptor activation.
-
Non-competitive Antagonists (Channel Blockers): These molecules bind to a site within the ion channel pore, physically occluding it and preventing ion flow, even when GABA is bound to the receptor.
-
Allosteric Modulators: These agents bind to a site distinct from the GABA binding site and the channel pore, inducing a conformational change that can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to GABA.
This compound, picrotoxin, and bicuculline are all antagonists of the GABA-A receptor, yet they achieve this through distinct molecular interactions, making their comparative analysis crucial for research and drug development.
Comparative Analysis of GABA-A Receptor Blockers
This section details the mechanism of action and quantitative pharmacological parameters of this compound, picrotoxin, and bicuculline.
This compound: A Use-Dependent, Non-Competitive Antagonist
This compound, a sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent convulsant that acts as a non-competitive antagonist of the GABA-A receptor.[1][2] Its mechanism is characterized by a "use-dependent" blockade, meaning it requires the channel to be open for it to exert its inhibitory effect.[3] this compound binds to the picrotoxinin (B1677863) site within the chloride ionophore, a site shared by other non-competitive channel blockers.[3] This binding stabilizes a closed or desensitized state of the receptor, thereby reducing the frequency of channel opening without altering the duration of individual openings.[3]
Picrotoxin: The Archetypal Non-Competitive Channel Blocker
Picrotoxin, a compound isolated from the fishberry plant (Anamirta cocculus), is a classic non-competitive antagonist of the GABA-A receptor and serves as a benchmark for this class of inhibitors.[4] Similar to this compound, picrotoxin acts as a channel blocker by binding to a site within the ion pore, often referred to as the picrotoxinin site.[4] Its antagonism is not overcome by increasing the concentration of GABA, a hallmark of non-competitive inhibition.[5] Some studies suggest that picrotoxin's action may be more complex than a simple open-channel block, potentially involving the stabilization of an agonist-bound, non-conducting state.[6]
Bicuculline: A Competitive Antagonist at the GABA Binding Site
In contrast to this compound and picrotoxin, bicuculline is a competitive antagonist of the GABA-A receptor.[5][7] It directly competes with GABA for binding at the orthosteric site on the receptor.[5] This competition is surmountable, meaning that the inhibitory effect of bicuculline can be overcome by increasing the concentration of GABA.[5] Bicuculline's binding prevents the conformational change necessary for channel opening. It is a widely used pharmacological tool to isolate and study GABA-A receptor-mediated inhibitory postsynaptic currents.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and the comparative channel blockers. It is important to note that experimental conditions, such as the specific GABA-A receptor subunit composition and the cell type used, can influence these values.
Table 1: Electrophysiological Data for GABA-A Receptor Antagonists
| Compound | Mechanism of Action | Test System | Key Parameter | Value | Reference |
| This compound | Non-competitive (Use-dependent) | Rat Dorsal Root Ganglion Neurons | EC50 (Suppression of GABA-induced current) | 1.10 µM | [3][8] |
| Picrotoxin | Non-competitive | Recombinant murine α1β1γ2S GABA-A receptors in Xenopus oocytes | IC50 | Not specified in the provided text, but described as a mixed/non-competitive inhibitor. | [5] |
| Bicuculline | Competitive | Recombinant murine α1β1γ2S GABA-A receptors in Xenopus oocytes | pKB | ~5.9 | [5] |
Table 2: Radioligand Binding Affinity Data for GABA-A Receptor Antagonists
| Compound | Radioligand | Preparation | Key Parameter | Value | Reference |
| This compound | [3H]EBOB (a non-competitive antagonist) | Rat brain membranes | IC50 | 0.43 µM | [9] |
| Bicuculline | [3H]GABA | Not specified | Ki | Not specified directly, but its competitive nature is well-established. | [5][10] |
| Picrotoxin | [3H]dihydropicrotoxinin | Brain membranes | Kd | Not specified directly, but its binding to the picrotoxinin site is well-documented. | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the GABA-A receptor signaling pathway and the workflows for key experimental assays.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the inhibitory effects of antagonists.
1. Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the desired GABA-A receptor subunits, or prepare acute brain slices or primary neuronal cultures (e.g., rat dorsal root ganglion neurons).[3]
-
Isolate a single cell for recording.
2. Recording Setup:
-
Use a patch-clamp amplifier and a micromanipulator.
-
Fabricate borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.
-
The intracellular solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
3. Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20-EC50) to establish a baseline current.
-
Co-apply the antagonist (this compound, picrotoxin, or bicuculline) at varying concentrations with the same concentration of GABA.
-
For use-dependent blockers like this compound, repeated co-applications of GABA and the antagonist are necessary to observe the full inhibitory effect.[3]
-
Wash out the antagonist to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 or EC50 value.
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose (B13894) buffer.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet multiple times to remove endogenous GABA.
-
Resuspend the final pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]EBOB for the picrotoxinin site or [3H]muscimol for the GABA binding site), and varying concentrations of the unlabeled test compound (this compound, picrotoxin, or bicuculline).[9]
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[12]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.
-
Fit the curve to a one-site or two-site binding model to determine the IC50 value.
-
If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.
Conclusion
This compound, picrotoxin, and bicuculline, while all acting as GABA-A receptor antagonists, exhibit fundamentally different mechanisms of action that are crucial for researchers and drug developers to understand. This compound and picrotoxin are non-competitive channel blockers that allosterically modulate the receptor by binding to the picrotoxinin site within the ion channel. In contrast, bicuculline acts as a competitive antagonist, directly competing with GABA at its binding site. These distinct mechanisms result in different pharmacological profiles, which can be quantitatively assessed using electrophysiological and radioligand binding assays. The provided data and protocols offer a comprehensive framework for the comparative analysis of these and other GABA-A receptor modulators.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABAA receptor populations bind agonists and antagonists differentially and with opposite affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Cross-Validation of Anisatin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Anisatin, a potent neurotoxin found in certain species of star anise, necessitates accurate and reliable quantification for safety assessment in food products, herbal medicines, and during toxicological investigations. The cross-validation of analytical methods is paramount to ensure the consistency and accuracy of results across different laboratories and techniques. This guide provides a comparative overview of two prominent liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-MS/MS and UPLC-MS/MS methods, derived from published studies.
| Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Linearity Range | 0.2 - 8 mg/kg[1][2][3] | 1 - 2000 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 3.9 µg/kg[6][7] | 1 µg/L (urine), 2 µg/L (plasma)[4] |
| Accuracy | Not explicitly stated in the provided results | 86.3% - 106.9%[4][5] |
| Precision (RSD) | Good intra- and interday precision reported[6][7] | < 14% (intraday and interday)[4][5] |
| Recovery | > 90%[6][7] | > 67.2%[4][5] |
| Analysis Time | Longer run times | ~5 minutes[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the quantification of this compound using HPLC-MS/MS and UPLC-MS/MS.
HPLC-MS/MS Method
This method is suitable for the quantification of this compound in plant material, such as star anise.
1. Sample Preparation:
-
Extraction: An automated accelerated solvent extraction (ASE) can be employed for efficient extraction from the sample matrix.[1][2]
-
Purification: A solid-supported liquid-liquid extraction (SLE) step is used for cleanup.[1][2] For instance, the extract can be purified on an EXtrelut® column.[8]
2. Chromatographic Separation:
-
Column: A porous graphitic carbon HPLC column is effective for the separation of this compound.[1][3] Alternatively, a C18 column can be used.[6][7]
-
Mobile Phase: A gradient elution is typically used. The specific composition of the mobile phase should be optimized based on the column and instrument.
-
Flow Rate: The flow rate is adjusted to achieve optimal separation.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[1][6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
Transitions: The precursor ion for this compound is m/z 327. Quantifier and qualifier product ions are monitored, for example, m/z 327 → 127 (quantifier) and m/z 327 → 297 (qualifier).[6][7]
UPLC-MS/MS Method
This method offers a rapid and sensitive approach for the quantification of this compound in biological samples like plasma and urine.[4]
1. Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile (B52724) is a common first step.[5] This can be followed by a multi-function impurity adsorption solid-phase extraction (SPE) for cleanup.[4]
-
Urine: Diatomite solid-supported liquid/liquid extraction can be utilized.[4]
-
Internal Standard: An internal standard, such as salicin, is added to correct for matrix effects and variations in sample processing.[5]
2. Chromatographic Separation:
-
Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) provides high-resolution separation.[4]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and methanol (B129727) is typically used.[4][5]
-
Flow Rate: A higher flow rate compared to conventional HPLC is used to achieve faster analysis times.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for this compound.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Transitions: The transition for this compound is m/z 327.1 → 127.0.[5][9]
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a general workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: General workflow for the cross-validation of two analytical methods for this compound quantification.
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, it is generally considered less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound without a derivatization step to increase their volatility.[10][11] The primary methods reported in the literature for this compound quantification are LC-MS based, offering high sensitivity and specificity without the need for derivatization.
References
- 1. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioavailability and Pharmacokinetics of this compound in Mouse Blood by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. louis.uah.edu [louis.uah.edu]
Anisatin vs. Bicuculline: A Comparative Analysis of Their Antagonistic Effects on GABA-Induced Currents
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antagonists with GABA_A receptors is critical for an array of neuropharmacological applications. This guide provides an objective comparison of two prominent GABA_A receptor antagonists, anisatin and bicuculline (B1666979), detailing their distinct mechanisms of action, supported by experimental data and protocols.
This compound, a toxic sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), and bicuculline, a phthalide-isoquinoline alkaloid, both effectively inhibit GABA-induced currents.[1][2][3] However, their molecular mechanisms of antagonism differ significantly, leading to distinct electrophysiological profiles. This guide elucidates these differences to inform experimental design and drug development endeavors.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental distinction between this compound and bicuculline lies in their binding sites on the GABA_A receptor complex. Bicuculline is a classic competitive antagonist, directly competing with the endogenous ligand GABA for its binding site.[4][5] In contrast, this compound acts as a non-competitive antagonist, binding to a separate site on the receptor complex, specifically the picrotoxin (B1677862) site.[6][7][8]
This divergence in binding results in different modes of inhibition. Bicuculline's competitive nature means its inhibitory effect can be overcome by increasing concentrations of GABA.[5] this compound's non-competitive mechanism, however, means its inhibition is not surmounted by higher GABA concentrations.[3][8]
Furthermore, the state of the receptor channel is a critical factor for this compound's action. Its suppressive effect on GABA-induced currents is use-dependent, requiring the channel to be in an open state for this compound to exert its blocking effect.[6][7] This is not a prerequisite for bicuculline's antagonism. Some studies also suggest that bicuculline and a similar competitive antagonist, gabazine (B1674388), can act as allosteric inhibitors of channel opening, inducing conformational changes in the receptor.[4][9][10]
This compound's effect is characterized by an acceleration of the decay phase of GABA-induced currents and is largely irreversible upon washout.[6][7] Conversely, bicuculline reduces both the channel open time and opening frequency, and its effects are typically reversible.[4][11]
Quantitative Comparison of this compound and Bicuculline
| Parameter | This compound | Bicuculline | Source |
| Mechanism of Action | Non-competitive antagonist, open-channel blocker | Competitive antagonist, allosteric inhibitor | [4][5][6][7][8] |
| Binding Site | Picrotoxin site | GABA binding site | [4][6][7] |
| Effect on GABA Efficacy | Reduces maximum response | Shifts dose-response curve to the right | [3][5] |
| Use-Dependency | Yes, requires channel opening | No | [6][7] |
| Reversibility | Irreversible | Reversible | [6][11] |
| EC50/IC50 | EC50 of ~1.10 µM for suppression of GABA-induced currents. IC50 of 0.43 µM for inhibiting [3H]EBOB binding. | IC50 of 2 µM | [1][2][6][12] |
| Effect on Channel Kinetics | Accelerates current decay, decreases probability of opening | Reduces channel open time and opening frequency | [4][6][7] |
Signaling Pathway Visualization
The following diagram illustrates the distinct points of intervention for this compound and bicuculline in the GABA_A receptor signaling pathway.
Caption: Antagonistic mechanisms of this compound and Bicuculline on the GABA_A receptor.
Experimental Protocols
The characterization of this compound and bicuculline's effects on GABA-induced currents has been predominantly achieved through electrophysiological techniques, particularly whole-cell and single-channel patch-clamp recordings from neurons.
Whole-Cell Patch-Clamp Recordings:
-
Cell Preparation: Primary cultures of rat dorsal root ganglion neurons are commonly used.[6][7]
-
Recording Conditions: Neurons are voltage-clamped at a holding potential of -60 mV. GABA-induced currents are elicited by the application of GABA, often at a concentration of 10 µM.
-
Drug Application: this compound and bicuculline are applied to the neurons via the bath solution or through co-application with GABA. For use-dependency experiments with this compound, repeated co-applications with GABA are performed.[6]
-
Data Analysis: The peak amplitude, decay kinetics, and dose-response relationships of the GABA-induced currents are measured and analyzed in the presence and absence of the antagonists.
Single-Channel Patch-Clamp Recordings:
-
Configuration: Outside-out patch configuration is typically used to study the properties of single GABA_A receptor channels.
-
Drug Application: GABA is included in the pipette solution to activate the channels, and the antagonists are applied to the bath.
-
Data Analysis: The single-channel conductance, mean open time, open probability, and burst duration are analyzed to determine the microscopic effects of the antagonists on channel gating.[6]
Binding Assays:
-
Preparation: Rat brain membranes are prepared to be used in competitive binding assays.
-
Radioligand: [3H]-EBOB (a radiolabeled ligand for the picrotoxin site) is used to study the binding of non-competitive antagonists.[6][12]
-
Procedure: The ability of this compound to displace the binding of the radioligand is measured to determine its affinity for the picrotoxin site.[12]
References
- 1. Bicuculline - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulation of the gamma-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different total synthesis routes for Anisatin
For Researchers, Scientists, and Drug Development Professionals
Anisatin, a highly toxic sesquiterpenoid lactone isolated from the Japanese star anise (Illicium anisatum), has garnered significant attention from the synthetic chemistry community due to its complex molecular architecture and potent biological activity as a GABA antagonist.[1][2] Its intricate structure, featuring a dense array of stereocenters, a unique spiro-β-lactone, and an oxabicyclo[3.3.1] skeleton, presents a formidable challenge for chemical synthesis.[1] To date, two successful total syntheses of this complex natural product have been reported: the pioneering work of Niwa and Yamada in 1990 and a more recent approach by Fukuyama and coworkers in 2012.
This guide provides a detailed comparative analysis of these two distinct synthetic routes to (-)-anisatin. We will dissect the strategic differences, compare key quantitative metrics such as step count and overall yield, and provide an in-depth look at the experimental execution of pivotal transformations.
Comparative Analysis of Synthetic Routes
The total syntheses of (-)-anisatin by the Niwa and Fukuyama groups, while both culminating in the same challenging target, employ markedly different strategic approaches to assemble the core structure. The following tables summarize the key quantitative and strategic aspects of each synthesis.
| Parameter | Niwa et al. (1990) | Fukuyama et al. (2012) |
| Starting Material | A derivative of (-)-carvone | Commercially available butenolide and a custom-synthesized arylboronic acid |
| Longest Linear Sequence | 40 steps | 27 steps |
| Overall Yield | ~0.03% | ~1.5% |
| Key Strategic Features | Intramolecular Diels-Alder reaction of a pyrone, stereoselective[3][4]-Wittig rearrangement, late-stage lactonization. | Rhodium-catalyzed asymmetric 1,4-addition, intramolecular Diels-Alder reaction of an ortho-quinone monoketal, stereoselective[3][4]-Wittig rearrangement.[3][4][5] |
Strategic Overview and Key Transformations
Niwa's Synthesis (1990): A Foundation in Intramolecular Cycloaddition
Niwa's landmark synthesis established the first successful route to this complex molecule. A key feature of their strategy was the early construction of a highly functionalized bicyclic core via an intramolecular Diels-Alder reaction. This was followed by a series of intricate functional group manipulations to install the requisite stereochemistry and oxidation patterns.
Fukuyama's Synthesis (2012): A Convergent and Efficient Approach
The more recent synthesis by Fukuyama and his team presents a more convergent and efficient strategy.[3][4][5] A rhodium-catalyzed asymmetric 1,4-addition is employed at the outset to establish a key stereocenter, which then directs subsequent stereochemical outcomes.[3][4][5] This is followed by an intramolecular Diels-Alder reaction of an ortho-quinone monoketal to rapidly build molecular complexity.[3][4][5]
Visualizing the Synthetic Logic
The following diagrams illustrate the overarching strategic logic of each synthesis and a representative experimental workflow.
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for key reactions from both syntheses, as reported in their respective publications.
Niwa's Synthesis: Intramolecular Diels-Alder Reaction
A solution of the pyrone precursor in toluene (B28343) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica (B1680970) gel column chromatography to afford the tricyclic lactone.
Fukuyama's Synthesis: Rhodium-Catalyzed Asymmetric 1,4-Addition
To a solution of butenolide and the arylboronic acid in a mixture of toluene and water is added the rhodium catalyst precursor and a chiral diene ligand. The mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired 1,4-addition product.[3][4][5]
Quantitative Data Summary
The following table provides a side-by-side comparison of the yields for key stages of each synthesis.
| Synthetic Stage | Niwa et al. (1990) Yield | Fukuyama et al. (2012) Yield |
| Initial Key Fragment Coupling/Cyclization | Not explicitly reported as a single yield | 85% (for Rh-catalyzed 1,4-addition) |
| Core Bicyclic/Tricyclic Construction | ~50% over several steps for Diels-Alder precursor and cycloaddition | 72% for Intramolecular Diels-Alder |
| [3][4]-Wittig Rearrangement | ~70% | 88% |
| Final Steps to this compound | Not explicitly reported as a single yield | ~30% over the final steps |
Conclusion
Both the Niwa and Fukuyama syntheses of (-)-anisatin represent remarkable achievements in the field of natural product synthesis. Niwa's pioneering route established the feasibility of synthesizing this complex molecule and provided a foundational strategy based on an intramolecular Diels-Alder reaction. Fukuyama's more recent approach offers a more efficient and convergent synthesis, highlighted by a key stereochemistry-defining rhodium-catalyzed reaction and a rapid construction of the core structure.
For researchers and drug development professionals, the Fukuyama synthesis provides a more practical route for accessing this compound and its analogs for further biological investigation, owing to its higher overall yield and shorter sequence. However, both syntheses offer a wealth of chemical knowledge and strategic insights that are invaluable for the planning and execution of other complex synthetic endeavors. The experimental data and protocols provided herein serve as a valuable resource for those looking to build upon this foundational work.
References
Verifying the Absence of Anisatin in Commercial Star Anise Products: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of botanical products is paramount. Star anise (Illicium verum), a common ingredient in culinary and pharmaceutical applications, faces a significant safety concern due to potential adulteration with toxic Japanese star anise (Illicium anisatum). The primary toxic compound in Japanese star anise is Anisatin, a potent neurotoxin. This guide provides a comparative overview of analytical methods for detecting this compound, enabling informed decisions for quality control and risk assessment.
The striking morphological similarity between the edible Chinese star anise and the toxic Japanese star anise makes visual identification unreliable, especially in processed or powdered forms.[1] Ingestion of this compound can lead to severe neurological effects, including seizures, as it acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[2][3] Therefore, robust analytical techniques are essential to guarantee the absence of this neurotoxin in commercial star anise products.
Comparison of Analytical Methods for this compound Detection
The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample throughput, cost considerations, and the available laboratory infrastructure. The following table summarizes the key performance characteristics of common analytical techniques employed for this purpose.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | Separation of volatile compounds followed by mass-based detection. | High-resolution separation of non-volatile compounds coupled with highly sensitive and selective mass detection. | Direct ionization of samples followed by high-resolution mass analysis. |
| Limit of Detection (LOD) | µg to ng range[4] | ng/mL range for related compounds[5] | 1.2 µg/kg[2] | Adulteration down to 1% (w/w) is measurable[6][7] |
| Limit of Quantification (LOQ) | µg range | - | 3.9 µg/kg[2] | - |
| Analysis Time per Sample | Fast (multiple samples simultaneously)[8] | Moderate to Fast[8] | Moderate[8] | Very Fast (seconds per sample)[6][7] |
| Cost per Sample | Low[8] | Moderate to High[9] | High[9] | Moderate to High |
| Required Expertise | Basic to Intermediate | Intermediate to Advanced[10] | Advanced[11] | Advanced |
| Primary Application | Rapid screening and qualitative analysis. | Analysis of volatile markers to differentiate species (indirectly indicates risk). | Confirmatory analysis and precise quantification of this compound. | Rapid, high-throughput screening directly for this compound. |
This compound Levels in Commercial Products
Several studies have investigated the presence of this compound in commercial star anise products, highlighting the real-world risk of adulteration. The following table provides a summary of findings from published research.
| Product Type | This compound Concentration Range | Reference |
| Star anise samples from Swiss market | Not detected in I. verum, high levels in I. lanceolatum, I. majus, and I. anisatum | [12][13] |
| Commercially traded star anise products | This compound concentration 1000-fold greater in other Illicium species than in true star anise. | [14] |
| Retail herbal teas | No significant quantities of this compound found in 8 investigated teas. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical tests. Below are outlines of experimental protocols for the key methods discussed.
Thin-Layer Chromatography (TLC) for Screening
This method is suitable for rapid, qualitative screening of multiple samples.
1. Sample Preparation:
-
Grind the star anise sample to a fine powder.
-
Extract the powder with a suitable solvent such as methanol (B129727) or ethanol.
-
Concentrate the extract to a small volume.
2. TLC Plate Preparation:
-
Use a pre-coated silica (B1680970) gel 60 F254 TLC plate.
-
Draw a starting line with a pencil approximately 1 cm from the bottom.
3. Sample Application:
-
Apply a small spot of the concentrated extract and a standard solution of this compound onto the starting line using a capillary tube.
4. Chromatographic Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate, formic acid, acetic acid, and water).[15]
-
Allow the solvent front to move up the plate until it is close to the top.
5. Visualization:
-
Remove the plate and dry it.
-
Visualize the separated spots under UV light (254 nm and 365 nm).
-
Spray the plate with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the spots.
-
Compare the retention factor (Rf) of the spots in the sample with that of the this compound standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Marker Analysis
GC-MS is often used to analyze the volatile oil composition of star anise, which can help in differentiating between species. While this method does not directly detect the non-volatile this compound, the presence of specific marker compounds can indicate adulteration.
1. Sample Preparation (Essential Oil Extraction):
-
Perform hydrodistillation or solvent extraction of the ground star anise to obtain the essential oil.
2. GC-MS Analysis:
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A programmed temperature gradient to separate the volatile components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
3. Data Analysis:
-
Identify the chemical components by comparing their mass spectra with a reference library (e.g., NIST).
-
Look for the presence of marker compounds specific to toxic species and the absence of those characteristic of true star anise.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification
This is a highly sensitive and specific method for the confirmatory analysis and quantification of this compound.
1. Sample Preparation:
-
Grind the star anise sample to a fine powder.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and clean up the this compound from the sample matrix.[2]
-
Dissolve the final extract in a suitable solvent for injection.
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatograph.
-
Column: A C18 reversed-phase column.[2]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid.[15]
-
Mass Spectrometer: A tandem mass spectrometer operated in a multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation (e.g., m/z 327 -> 127 and m/z 327 -> 297).[2]
3. Quantification:
-
Prepare a calibration curve using certified this compound reference standards.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing Key Processes and Pathways
To further aid in the understanding of this compound detection and its toxicological effects, the following diagrams are provided.
References
- 1. Effects of this compound on the GABA action in the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of TLC and HPLC-MS/MS methods. Approach to a rational quality control of Chinese star anise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA-A-Rezeptor - DocCheck Flexikon [flexikon.doccheck.com]
- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) — Mensch - Ernährung - Umwelt [uni-giessen.de]
- 6. Rapid control of Chinese star anise fruits and teas for neurotoxic this compound by Direct Analysis in Real Time high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imgroupofresearchers.com [imgroupofresearchers.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Analysis of the neurotoxin this compound in star anise by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ABC Herbalgram Website [herbalgram.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Metabolic Perturbations in Anisatin and Pentylenetetrazol-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles associated with seizures induced by two common convulsants: anisatin and pentylenetetrazol (PTZ). By presenting supporting experimental data, detailed methodologies, and visual representations of pathways, this document aims to facilitate a deeper understanding of the distinct and overlapping metabolic consequences of seizures triggered by these agents.
Introduction
This compound, a neurotoxic sesquiterpene lactone, and pentylenetetrazol (PTZ), a synthetic central nervous system stimulant, are both widely used in preclinical research to model epileptic seizures. Both compounds are known to be antagonists of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain[1][2][3]. Despite a common primary molecular target, the downstream metabolic sequelae of this compound- and PTZ-induced seizures may exhibit subtle but significant differences. Understanding these differences is crucial for selecting the appropriate model for specific research questions and for the development of novel anti-epileptic drugs.
Comparative Metabolic Profiles
Metabolomic studies of brain tissue and biofluids from animal models have revealed significant alterations in key metabolic pathways following seizures induced by both this compound and PTZ. The following table summarizes the key metabolic changes observed in brain tissue.
| Metabolic Pathway | Metabolite | This compound-Induced Seizures | Pentylenetetrazol-Induced Seizures | References |
| Neurotransmitter Metabolism | GABA | Decreased | Decreased | [4][5] |
| Glutamate (B1630785) | Increased | Increased | [4][6] | |
| Glutamine | Increased | Not consistently reported | [4] | |
| Taurine | Altered | Altered | [4][5] | |
| N-Acetylaspartate (NAA) | Not consistently reported | Decreased | [5] | |
| Energy Metabolism | Glucose | Not consistently reported | Increased | [6] |
| Lactate (B86563) | Increased | Increased | [4][5][6] | |
| Pyruvate | Not consistently reported | Decreased | [6] | |
| Citrate | Decreased | Decreased | [4][6] | |
| Succinate | Not consistently reported | Increased | [5][6] | |
| Fumarate | Decreased | Not consistently reported | [4] | |
| ATP (inferred from Creatine/Phosphocreatine) | Decreased | Decreased | [4][7] | |
| Amino Acid Metabolism | Leucine, Isoleucine, Valine | Decreased | Decreased | [4][6] |
| Alanine | Increased | Decreased | [4][6] | |
| Oxidative Stress Markers | Ascorbate | Decreased | Not consistently reported | [4] |
| Choline/Phosphocholine | Altered | Altered | [4][5] | |
| Other | Myo-inositol | Not consistently reported | Increased | [5] |
Experimental Protocols
The data presented in this guide are derived from studies employing rodent models of chemically-induced seizures. The general experimental workflow is outlined below.
Animal Models
-
Species: Male ICR mice or Wistar rats are commonly used.[4][5][7]
-
Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Seizure Induction
-
This compound: this compound is dissolved in a suitable vehicle (e.g., saline containing a small percentage of ethanol (B145695) or Tween 80) and administered via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 2.0 mg/kg.[4]
-
Pentylenetetrazol (PTZ): PTZ is dissolved in saline and administered via i.p. injection. For acute seizure models, a convulsive dose (e.g., 50 mg/kg) is used.[7] For kindling models, sub-convulsive doses (e.g., 40 mg/kg) are administered repeatedly over time.[7][8]
Metabolite Extraction and Analysis
-
Tissue Collection: At a predetermined time following seizure induction (or in the kindled state), animals are euthanized, and brain tissue (e.g., cortex, hippocampus, cerebellum) is rapidly dissected and flash-frozen in liquid nitrogen to quench metabolic activity.[4][5]
-
Metabolite Extraction: Frozen brain tissue is typically homogenized in a solvent system, such as a methanol/chloroform/water mixture, to extract metabolites.
-
Metabolomic Analysis: The resulting extracts are then analyzed using techniques such as:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides a broad overview of the most abundant metabolites.[4][5]
-
Mass Spectrometry (MS) coupled with Liquid Chromatography (LC) or Gas Chromatography (GC): These methods offer higher sensitivity and specificity for identifying and quantifying a wider range of metabolites.
-
Data Analysis
The complex datasets generated from metabolomic analyses are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between control and seizure groups.[4][5]
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in studies comparing the metabolic profiles of this compound- and PTZ-induced seizures.
Caption: A diagram showing the common signaling pathway of GABA-A receptor antagonism by this compound and PTZ, leading to shared downstream metabolic consequences.
Discussion and Conclusion
The metabolic profiles of this compound- and PTZ-induced seizures share several key features, most notably a significant disruption in energy metabolism and an imbalance in excitatory and inhibitory neurotransmitters. Both convulsants lead to an increase in lactate and a decrease in metabolites of the TCA cycle, indicative of a shift towards anaerobic glycolysis to meet the high energy demands of seizure activity. Furthermore, a decrease in GABA and an increase in glutamate are common to both models, consistent with their primary mechanism of action as GABA-A receptor antagonists.
However, some differences in the reported metabolic changes may exist. For instance, studies on this compound-induced seizures have highlighted alterations in ascorbate, a key antioxidant, suggesting a prominent role for oxidative stress in this model.[4] While oxidative stress is also implicated in PTZ-induced seizures, the specific metabolic signature may differ.
References
- 1. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bird's eye view of this compound induced convulsive seizures in brain by a (1)H NMR based metabolic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pentylenetetrazole-induced seizures on metabolomic profiles of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the development of pentylenetetrazole-induced epileptic seizures from dynamic metabolomic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered activities of rat brain metabolic enzymes caused by pentylenetetrazol kindling and pentylenetetrazol--induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuropathological profile of the pentylenetetrazol (PTZ) kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisatin's effect on different GABA-A receptor subunit compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisatin, a toxic sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As the primary mediator of fast inhibitory neurotransmission in the central nervous system, the GABA-A receptor is a critical target for a wide array of therapeutic agents. Understanding the mechanism and potential subunit selectivity of compounds like this compound is crucial for neuroscience research and drug development. This guide provides a comprehensive overview of this compound's effect on GABA-A receptors, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect on GABA-A receptors in a non-competitive and use-dependent manner.[3] It binds to a site within or near the receptor's ion channel pore, believed to be the same as or overlapping with the binding site of picrotoxin (B1677862).[3][4] The "use-dependent" nature of its action signifies that the GABA-A receptor channel must be in an open state, triggered by the binding of GABA, for this compound to effectively block the flow of chloride ions.[3] This mechanism leads to a reduction in the GABA-induced inhibitory currents, which can result in neuronal hyperexcitability.
Quantitative Analysis of this compound's Potency
To date, research on this compound's potency has primarily focused on native GABA-A receptors from neuronal preparations. There is a notable lack of publicly available data directly comparing the effects of this compound across a range of specific recombinant GABA-A receptor subunit compositions. The existing quantitative data is summarized below.
| Preparation | Method | Parameter | Value | Reference |
| Rat Brain Membranes | [³H]EBOB Binding Assay | IC₅₀ | 0.43 µM | [4] |
| Rat Dorsal Root Ganglion Neurons | Whole-Cell Electrophysiology | EC₅₀ | 1.10 µM | [1][3] |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the picrotoxin site. The EC₅₀ value indicates the concentration needed to suppress 50% of the maximal GABA-induced current.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's interaction with GABA-A receptors and to guide future research, the following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing its effects on different receptor subunit compositions.
Caption: Signaling pathway of GABA-A receptor activation and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound's activity on specific GABA-A receptor subtypes.
Experimental Protocols
The following are generalized yet detailed protocols for investigating the effects of a compound like this compound on specific GABA-A receptor subunit compositions expressed in heterologous systems.
Heterologous Expression of GABA-A Receptors in Xenopus laevis Oocytes
This system is well-suited for studying ion channels due to the low background of endogenous channels.
-
cRNA Preparation:
-
Linearize plasmid DNA containing the desired GABA-A receptor subunit (e.g., α1, β2, γ2) with a suitable restriction enzyme.
-
Synthesize capped cRNA from the linearized DNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).
-
Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.
-
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject a mixture of the cRNAs for the desired subunits (e.g., in a 1:1:1 ratio for α1:β2:γ2) into the cytoplasm of Stage V-VI oocytes. Typically, 50 nL of cRNA solution is injected per oocyte.
-
Incubate the injected oocytes at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Establish a baseline current by applying a low concentration of GABA (e.g., EC₅-EC₁₀).
-
To determine the effect of this compound, co-apply varying concentrations of this compound with the same concentration of GABA.
-
Wash the oocyte with Ringer's solution between applications.
-
Record the current responses and calculate the percentage of inhibition for each this compound concentration to construct a dose-response curve and determine the EC₅₀.
-
Whole-Cell Patch-Clamp Recording from Transfected Mammalian Cells (e.g., HEK293)
This method allows for precise control of the intracellular and extracellular environments.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent (e.g., Lipofectamine). A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Prepare patch pipettes (3-5 MΩ resistance) filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3 with CsOH). The high chloride concentration will result in inward currents at negative holding potentials.
-
Establish a gigaohm seal on a fluorescently identified cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a stable baseline.
-
Co-perfuse the cell with the GABA solution containing increasing concentrations of this compound.
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percent inhibition and generate a dose-response curve to determine the IC₅₀.
-
Conclusion and Future Directions
This compound is a well-characterized non-competitive antagonist of GABA-A receptors, acting at the picrotoxin binding site in a use-dependent fashion. While its potency has been determined in native neuronal preparations, a significant knowledge gap exists regarding its differential effects on the vast array of GABA-A receptor subunit compositions. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate the subunit selectivity of this compound and other modulators. Such studies are essential for a more complete understanding of its pharmacological profile and for elucidating the specific roles of different GABA-A receptor isoforms in neuronal function and disease. Future research should prioritize the characterization of this compound's activity on a panel of recombinant GABA-A receptors, particularly those with distinct physiological and pharmacological properties (e.g., α1β2γ2, α5β3γ2, α4β2δ).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent GABA antagonist, isolated from Illicium anisatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulation of the γ-aminobutyric acid receptor-channel in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of this compound with rat brain gamma-aminobutyric acidA receptors: allosteric modulation by competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anisatin: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling the potent neurotoxin anisatin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound, a highly toxic sesquiterpene lactone, acts as a non-competitive GABA antagonist and can cause severe neurological effects.[1][2] Improper disposal poses a significant risk to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Essential Safety and Handling
Before initiating any disposal protocol, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. All this compound waste is considered hazardous and must be managed through a licensed hazardous waste disposal service. Never dispose of this compound or its containers in regular trash or down the drain.
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All work with this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation exposure.
This compound Disposal Data
The following table summarizes key data relevant to the handling and disposal of this compound.
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 5230-87-5 |
| Molecular Formula | C15H20O8 |
| Hazard Class | Acutely Toxic (Oral and Inhalation) |
| Primary Disposal Route | Licensed Hazardous Waste Disposal |
| In-Lab Decontamination | 10% Sodium Hypochlorite (B82951) (Bleach) Solution |
| Prohibited Disposal | Do not discharge into sewer systems or waterways. |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory procedure for the disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Collect all this compound-contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, leak-proof hazardous waste container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
-
For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS office.
2. In-Lab Decontamination of Working Surfaces and Spills:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Decontaminate the affected area and all cleanup materials with a freshly prepared 10% sodium hypochlorite (bleach) solution.
-
Allow a contact time of at least 30 minutes to ensure chemical inactivation.
-
Collect all cleanup materials in the designated solid hazardous waste container.
3. Disposal of Empty this compound Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container as directed by your institution's EHS guidelines, which may include disposal as regular lab glass or plastic waste.
4. Final Disposal:
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
Experimental Protocols for Decontamination
-
Objective: To prepare a 10% (v/v) solution of sodium hypochlorite for the decontamination of surfaces and materials contaminated with this compound.
-
Materials:
-
Household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Deionized water
-
Graduated cylinder or other suitable measuring container
-
Appropriate container for the final solution (e.g., a labeled spray bottle)
-
-
Procedure:
-
Determine the final volume of the 10% bleach solution required.
-
Measure one part household bleach.
-
Measure nine parts deionized water.
-
Slowly add the bleach to the water and mix gently.
-
Label the container clearly as "10% Bleach Solution" and include the preparation date.
-
Prepare this solution fresh daily to ensure its effectiveness.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Anisatin
Warning: Anisatin is an extremely toxic compound that is fatal if swallowed or inhaled. Handle with extreme caution following strict safety protocols.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to the limited availability of official, substance-specific handling guidelines for this compound, the following procedures are based on its known high toxicity, its mechanism of action as a potent neurotoxin, and safety protocols for analogous highly toxic substances.
Toxicity and Hazard Information
This compound is a potent non-competitive GABA antagonist, and exposure can lead to severe neurological effects.[1] Symptoms of poisoning can appear 1 to 6 hours after ingestion and include gastrointestinal issues, followed by nervous system excitation, seizures, loss of consciousness, and potentially death from respiratory paralysis.[1]
Quantitative Toxicity Data
| Parameter | Value | Species | Route | Source |
| LD50 | 1 mg/kg | Mouse | Intraperitoneal | [1] |
| LD50 Range | 0.76 - 1 mg/kg | Mouse | Oral and Intraperitoneal | [2] |
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | 2 | Danger | H300: Fatal if swallowed | [3] |
| Acute Toxicity, Inhalation | 2 | Danger | H330: Fatal if inhaled | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Double-layered, chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not required in a well-ventilated area if packaging is intact |
| Handling (Weighing, preparing solutions) | Chemical splash goggles and a face shield | Double-layered, chemical-resistant gloves | Disposable, solid-front, back-closing gown with tight-fitting cuffs | NIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant, disposable coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Chemical splash goggles | Double-layered, chemical-resistant gloves | Disposable, solid-front, back-closing gown | Not required if handling sealed waste containers in a well-ventilated area |
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, immediately inspect the package for any signs of damage or leaks in a designated containment area.
-
Store this compound in a secure, locked, and well-ventilated location, away from incompatible materials.
-
The storage container must be clearly labeled with the compound name and all appropriate GHS hazard symbols.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Work must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling this compound to minimize movement in and out of the containment area.
-
Prepare a dedicated hazardous waste container for all this compound-contaminated materials.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing solid this compound, do so within the chemical fume hood on a disposable liner to contain any spills.
-
For preparing solutions, add solvents slowly to the solid to avoid splashing.
-
All manipulations of this compound and its solutions must be performed within the containment of the chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound (see Decontamination Procedures).
-
Carefully remove and dispose of all contaminated PPE and other waste in the designated hazardous waste container.
-
Thoroughly wash hands and forearms with soap and water after exiting the work area.
-
Spill Management
-
Minor Spill (within a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Working from the outside in, carefully collect the absorbent material and place it in the hazardous waste container.
-
Decontaminate the spill area (see Decontamination Procedures).
-
-
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Decontamination Procedures
-
For routine decontamination of surfaces and equipment, a 10% bleach solution with a contact time of at least 20 minutes is recommended, followed by a thorough rinse with water.[4]
-
For spills, after absorbing the material, decontaminate the area with a 10% bleach solution, followed by a water rinse.
Waste Disposal Plan
-
All this compound waste, including the pure compound, solutions, contaminated labware, and PPE, is considered hazardous waste.
-
Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams.
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Visualizations
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A decision-making workflow for responding to an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
